3-Bromo-4-chloroisopropylbenzene
Description
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Properties
IUPAC Name |
2-bromo-1-chloro-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVFYXVTWMTRCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Bromo-4-chloroisopropylbenzene CAS number 90350-25-7
An In-Depth Technical Guide to 3-Bromo-4-chloroisopropylbenzene (CAS: 90350-25-7): Synthesis, Reactivity, and Applications
Introduction
This compound, registered under CAS number 90350-25-7, is a halogenated aromatic hydrocarbon of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.[1] Its structural complexity, featuring a benzene ring substituted with three distinct functional groups—bromo, chloro, and isopropyl—provides a unique platform for chemical modification. The IUPAC name for this compound is 2-bromo-1-chloro-4-propan-2-ylbenzene.[1][2] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its physicochemical properties, logical synthesis routes, characteristic reactivity, and key applications as a versatile chemical intermediate.
Physicochemical Properties and Identification
A precise understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory or industrial setting. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 90350-25-7 | [1][2] |
| IUPAC Name | 2-bromo-1-chloro-4-propan-2-ylbenzene | [1][2] |
| Synonyms | This compound, 2-Bromo-1-chloro-4-isopropylbenzene | [1][2] |
| Molecular Formula | C₉H₁₀BrCl | [1][2] |
| Molecular Weight | 233.53 g/mol | [1][2] |
| XLogP3 | 4.4 | [2] |
| InChI Key | NSVFYXVTWMTRCY-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)C1=CC(=C(C=C1)Cl)Br | [1] |
Spectral Characterization Insights
While specific spectral data is not widely published, the structure of this compound allows for the confident prediction of its key spectral features, which are crucial for reaction monitoring and product verification.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic septet (1H) and a doublet (6H) for the isopropyl group. The aromatic region would display three distinct signals, likely two doublets and a doublet of doublets, reflecting the trisubstituted pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum should reveal nine unique carbon signals: two for the isopropyl group and seven for the aromatic ring, including the three ipso-carbons attached to the substituents.
-
Mass Spectrometry: The mass spectrum would exhibit a distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1 ratio), resulting in characteristic [M]⁺, [M+2]⁺, and [M+4]⁺ peaks.
Synthesis and Mechanistic Insights
The most logical and efficient synthesis of this compound is achieved through the electrophilic aromatic substitution of a readily available precursor, 4-chloroisopropylbenzene (4-chlorocumene).[1]
Causality of the Synthetic Route
The choice of this pathway is dictated by the directing effects of the substituents on the starting material. Both the isopropyl group and the chlorine atom are ortho-, para-directing activators (isopropyl) and deactivators (chlorine), respectively.
-
Starting Material: In 4-chloroisopropylbenzene, the para position relative to the isopropyl group is occupied by chlorine.
-
Directing Effects: The incoming electrophile (Br⁺) is therefore directed to the positions ortho to the isopropyl group (positions 3 and 5) and ortho to the chlorine atom (positions 3 and 5).
-
Steric Hindrance: Position 3 is sterically hindered by the bulky isopropyl group.
-
Regioselectivity: Consequently, the bromination preferentially occurs at the less sterically hindered position that is ortho to the chlorine and meta to the isopropyl group, which is position 2. This regiochemical outcome yields the desired product, 2-bromo-1-chloro-4-isopropylbenzene.
Caption: Workflow for the synthesis of this compound.
Self-Validating Experimental Protocol
This protocol describes a laboratory-scale synthesis and incorporates in-process checks for validation.
Objective: To synthesize this compound via electrophilic bromination.
Materials:
-
4-Chloroisopropylbenzene (1.0 eq)
-
Bromine (1.05 eq)
-
Anhydrous Iron(III) bromide (FeBr₃) (0.05 eq)
-
Dichloromethane (DCM) (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 4-chloroisopropylbenzene and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add anhydrous FeBr₃ to the stirred solution.
-
Bromination: Add bromine, dissolved in a small amount of DCM, dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.
-
Reaction Monitoring (Validation Step 1): After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour, eluting with 9:1 Hexanes:Ethyl Acetate. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction progression.
-
Quenching: Once the reaction is complete (typically 2-4 hours), slowly pour the reaction mixture into an ice-cold saturated solution of Na₂S₂O₃ to quench excess bromine. Stir until the red-brown color disappears.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification (Validation Step 2): Purify the crude oil by flash column chromatography on silica gel, using a gradient of hexanes to 98:2 hexanes:ethyl acetate.
-
Characterization (Validation Step 3): Combine the pure fractions and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Chemical Reactivity and Synthetic Utility
The primary value of this compound in drug discovery and fine chemical synthesis lies in its capacity for selective functionalization. The differing reactivity of the carbon-bromine and carbon-chlorine bonds is the cornerstone of its utility.
-
Cross-Coupling Reactions: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira reactions. This differential reactivity allows for the selective introduction of aryl, alkyl, or alkynyl groups at the 2-position, while leaving the chlorine atom at the 1-position intact for potential subsequent transformations. This two-step functionalization is a powerful strategy for building molecular complexity.[3]
-
Nucleophilic Aromatic Substitution (SNAᵣ): While generally difficult on non-activated rings, the chlorine atom could potentially undergo SNAᵣ under forcing conditions or if further activating groups are introduced onto the ring.
-
Grignard/Organolithium Formation: The C-Br bond can be selectively converted into a Grignard reagent or an organolithium species, which can then be reacted with a wide range of electrophiles.
Caption: Key reactivity pathways for selective functionalization.
Applications in Research and Development
This compound is not typically an end-product but rather a crucial building block.
-
Pharmaceuticals: Halogenated intermediates are vital in drug discovery for constructing novel active pharmaceutical ingredients (APIs).[4][5] This compound provides a scaffold that can be elaborated through reactions like cross-coupling to explore structure-activity relationships (SAR) and develop new therapeutic agents.[5]
-
Agrochemicals: The compound serves as an intermediate in the synthesis of pesticides and other agrochemicals.[1][6] A Chinese patent highlights a synthesis method for this compound, noting its utility and good pesticide effect.[6]
-
Material Science: The introduction of halogenated aromatic moieties can impart specific properties like flame retardancy or altered electronic characteristics to polymers and other advanced materials.[1][3]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from safety data sheets of the compound and structurally related chemicals.
| Hazard Information | GHS Classification |
| Signal Word | Warning |
| Pictograms | GHS07 (Exclamation Mark) |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
(Data sourced from AKSci)[7]
5.1. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.
-
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.
5.2. Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Keep away from heat and ignition sources.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]
5.3. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9][11]
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[9][10]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Conclusion
This compound (CAS 90350-25-7) is a highly valuable and versatile intermediate in modern organic chemistry. Its well-defined regiochemistry, governed by predictable electronic and steric effects during synthesis, makes it an accessible building block. The differential reactivity of its two halogen substituents provides a powerful tool for the selective and stepwise construction of complex molecules, a feature of paramount importance in the design of new pharmaceuticals, agrochemicals, and functional materials. Adherence to strict safety protocols is necessary to mitigate the associated handling risks, ensuring its potential can be safely and effectively realized in research and development.
References
- 1. Buy this compound | 90350-25-7 [smolecule.com]
- 2. 2-Bromo-1-chloro-4-isopropylbenzene | C9H10BrCl | CID 50997864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 3-Bromo-4-chloroethylbenzene | 289039-24-3 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN111138242A - Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene - Google Patents [patents.google.com]
- 7. 90350-25-7 this compound AKSci Z1055 [aksci.com]
- 8. capotchem.com [capotchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 3-Bromo-4-chloroisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a detailed overview of 3-Bromo-4-chloroisopropylbenzene, a halogenated aromatic compound with significant potential as a chemical intermediate in various fields, including pharmaceutical and agrochemical synthesis. This document consolidates essential data, including its molecular and physical properties, structural information, and nomenclature. The guide is intended to serve as a foundational resource for professionals engaged in organic synthesis and drug development, offering insights into its chemical identity and characteristics.
Chemical Identity and Molecular Structure
This compound, systematically named 2-bromo-1-chloro-4-propan-2-ylbenzene, is an organohalogen compound.[1][2] Its structure features a benzene ring substituted with a bromine atom, a chlorine atom, and an isopropyl group. The relative positions of these substituents are critical to its chemical reactivity and potential applications in targeted synthesis.
The molecular formula of this compound is C9H10BrCl.[1][2] The presence of both bromine and chlorine atoms on the aromatic ring, along with the alkyl isopropyl group, imparts a unique combination of steric and electronic properties that can be exploited in synthetic chemistry.
Molecular Weight
The molecular weight of this compound is 233.53 g/mol .[1][2][3] This value is crucial for stoichiometric calculations in chemical reactions and for various analytical techniques, including mass spectrometry.
Structural Representation
The structural arrangement of atoms in this compound is a key determinant of its chemical behavior.
Caption: 2D structure of this compound.
Physicochemical Properties and Identifiers
A comprehensive understanding of the physicochemical properties and standard identifiers is essential for the safe handling, storage, and application of this compound in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C9H10BrCl | [1][2] |
| Molecular Weight | 233.53 g/mol | [1][2][3] |
| IUPAC Name | 2-bromo-1-chloro-4-propan-2-ylbenzene | [1][2] |
| CAS Number | 90350-25-7 | [1][2] |
| Synonyms | 2-Bromo-1-chloro-4-isopropylbenzene, 3-Bromo-4-chloro isopropyl benzene | [1][2] |
| SMILES | CC(C)C1=CC(=C(C=C1)Cl)Br | [1] |
| InChI Key | NSVFYXVTWMTRCY-UHFFFAOYSA-N | [1][2] |
Synthesis and Reactivity Insights
While detailed experimental protocols are beyond the scope of this guide, it is pertinent to discuss the general synthetic strategies and expected reactivity of this compound.
Potential Synthetic Routes
The synthesis of this compound can likely be achieved through electrophilic aromatic substitution reactions.[1] A plausible approach would involve the bromination of 4-chloroisopropylbenzene in the presence of a Lewis acid catalyst. The directing effects of the chlorine and isopropyl groups on the aromatic ring will influence the regioselectivity of the bromination reaction.
Another potential route could involve halogen exchange reactions, although this is often less direct for aromatic systems.[1]
Caption: Plausible synthetic workflow for this compound.
Applications in Research and Development
As a halogenated aromatic compound, this compound serves as a valuable building block in organic synthesis. The presence of two distinct halogen atoms (bromine and chlorine) at specific positions allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This makes it an attractive intermediate for the synthesis of more complex molecules with potential applications in:
-
Pharmaceuticals: As a scaffold or intermediate for the synthesis of active pharmaceutical ingredients (APIs).
-
Agrochemicals: In the development of new pesticides and herbicides.
-
Material Science: For the creation of novel polymers and functional materials.[1]
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is imperative to consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a key chemical intermediate with well-defined molecular and physical properties. Its unique structure, featuring a combination of bromine, chlorine, and an isopropyl group on a benzene ring, offers significant synthetic versatility. This guide provides foundational knowledge for researchers and professionals, enabling them to effectively utilize this compound in their research and development endeavors.
References
Foreword: The Strategic Utility of Halogenated Aromatic Intermediates
An In-depth Technical Guide to 3-Bromo-4-chloroisopropylbenzene
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic functionalization of aromatic scaffolds is paramount. Halogenated benzenes serve as exceptionally versatile platforms for constructing molecular complexity. The compound this compound (IUPAC Name: 2-Bromo-1-chloro-4-propan-2-ylbenzene) exemplifies this utility. Its specific arrangement of a reactive bromine, a more stable chlorine, and an isopropyl group provides a blueprint for sequential, site-selective modifications. This guide offers a detailed examination of its core properties, reactivity, and synthetic applications, providing the foundational knowledge necessary for its effective use in research and development.
Part 1: Core Physicochemical Characteristics
A comprehensive understanding of a compound's physical properties is the bedrock of its practical application, influencing everything from reaction setup and solvent selection to purification and storage.
The molecular structure consists of a benzene ring substituted at position 1 with a chlorine atom, position 2 with a bromine atom, and position 4 with an isopropyl group.[1][2] This 1,2,4-trisubstituted pattern dictates its electronic and steric properties.[1]
Table 1: Key Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 90350-25-7 | [1][2] |
| Molecular Formula | C₉H₁₀BrCl | [1][2] |
| Molecular Weight | 233.53 g/mol | [1][2] |
| IUPAC Name | 2-Bromo-1-chloro-4-propan-2-ylbenzene | [1][2] |
| Synonyms | 2-Bromo-1-chloro-4-isopropylbenzene, 3-Bromo-4-chloro isopropyl benzene | [1][2] |
| Solubility | Likely insoluble in water and soluble in common organic solvents. | [1] |
| SMILES | CC(C)C1=CC(=C(C=C1)Cl)Br | [1] |
Part 2: Reactivity Profile and Synthetic Logic
The synthetic value of this compound is derived from the differential reactivity of its functional groups. The interplay between the halogen atoms and the alkyl group allows for a high degree of control in multistep syntheses.
Figure 1: A logical diagram illustrating the hierarchy of reactive sites on the this compound molecule.
Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is significantly more susceptible to oxidative addition by transition metal catalysts (e.g., palladium) than the more robust carbon-chlorine bond. This reactivity difference is the cornerstone of its utility. It allows for selective functionalization at the bromine position via reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, while leaving the chlorine atom intact for subsequent transformations. This stepwise approach is fundamental in building complex molecules, a common strategy in drug discovery.[3]
Electrophilic Aromatic Substitution (EAS)
Further substitution on the aromatic ring is also possible. The directing effects of the existing substituents must be considered:
-
Isopropyl Group: An activating, ortho-, para- director.
-
Halogens (Br and Cl): Deactivating, but ortho-, para- directors.
The combined effect is a complex directive influence. The position ortho to the isopropyl group (C5) is the most likely site for electrophilic attack, being activated by the alkyl group and not sterically hindered by the adjacent bromine. However, the overall deactivation by the two halogens means that forceful conditions may be required for reactions like nitration or further halogenation.[4]
Part 3: Experimental Protocols: A Representative Synthesis
The synthesis of this compound is typically achieved through the electrophilic bromination of a suitable precursor. The following protocol is a representative workflow based on established principles of electrophilic aromatic substitution.[1][4][5]
Objective: To synthesize this compound via bromination of 4-chloroisopropylbenzene.
Causality: The isopropyl group on the starting material is an activating, ortho-, para- director. Since the para position is blocked by chlorine, it will direct the incoming bromine electrophile to the ortho position (C3), yielding the desired product. A Lewis acid catalyst is required to polarize the bromine molecule, creating a potent electrophile (Br⁺).
Figure 2: A step-by-step experimental workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: Charge a round-bottom flask, equipped with a magnetic stirrer and a dropping funnel, with 4-chloroisopropylbenzene and a suitable inert solvent (e.g., dichloromethane). Cool the flask in an ice-water bath to 0-5 °C.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃), to the stirred solution.
-
Bromination: Slowly add a stoichiometric equivalent of elemental bromine (Br₂), dissolved in a small amount of the reaction solvent, via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the consumption of the starting material using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup (Quenching): Once the reaction is complete, slowly pour the mixture into an ice-cold aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃), to quench any unreacted bromine.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via vacuum distillation or flash column chromatography to yield pure this compound.
Part 4: Applications in Drug Discovery and Development
As a synthetic intermediate, this compound is not typically an active pharmaceutical ingredient (API) itself.[1] Its value lies in its role as a versatile building block. The presence of halogen atoms is a common feature in many approved drugs, often enhancing properties like metabolic stability or binding affinity.[6] This compound can be used to construct novel APIs for various therapeutic areas.[7] For instance, the isopropylphenyl moiety is a structural feature in some classes of compounds, and the bromo and chloro substituents provide handles for diversification and library synthesis, accelerating the hit-to-lead process in drug discovery.
References
- 1. Buy this compound | 90350-25-7 [smolecule.com]
- 2. 2-Bromo-1-chloro-4-isopropylbenzene | C9H10BrCl | CID 50997864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 3-Bromo-4-chloroethylbenzene | 289039-24-3 [smolecule.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN111138242A - Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene - Google Patents [patents.google.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the Structural and Conformational Analysis of 3-Bromo-4-chloroisopropylbenzene
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural and conformational analysis of 3-Bromo-4-chloroisopropylbenzene, a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. In the absence of extensive empirical data for this specific molecule, this document serves as a predictive and methodological guide. It outlines the theoretical underpinnings of its structural characteristics, drawing from established principles of physical organic chemistry, and details the experimental and computational workflows necessary for its complete characterization. The guide emphasizes the interplay of steric and electronic effects imparted by the bromo, chloro, and isopropyl substituents, and provides detailed protocols for spectroscopic and crystallographic analysis, as well as computational modeling. This document is intended to be a self-validating system, explaining the rationale behind each analytical choice to ensure scientific integrity and reproducibility.
Introduction: Unveiling the Molecular Architecture
This compound, with the IUPAC name 2-bromo-1-chloro-4-propan-2-ylbenzene, is a halogenated aromatic hydrocarbon.[1] Its molecular structure, characterized by a 1,2,4-trisubstituted benzene ring, presents an interesting case study in the interplay of electronic and steric effects that govern its three-dimensional conformation and reactivity. A thorough understanding of its structural nuances is paramount for its potential application as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2]
This guide will navigate the multifaceted approach required for a complete structural elucidation, beginning with a theoretical prediction of its spectroscopic and conformational properties, followed by a detailed exposition of the analytical techniques essential for empirical verification.
Molecular and Physicochemical Properties:
| Property | Value | Source |
| IUPAC Name | 2-bromo-1-chloro-4-propan-2-ylbenzene | [1] |
| Synonyms | This compound, 2-Bromo-1-chloro-4-isopropylbenzene | [1] |
| CAS Number | 90350-25-7 | [1] |
| Molecular Formula | C₉H₁₀BrCl | [1] |
| Molecular Weight | 233.53 g/mol | [1] |
| Predicted XLogP3 | 4.4 | [1] |
Theoretical Structural Analysis: A Predictive Approach
Prior to any experimental investigation, a robust theoretical analysis can provide a foundational understanding of the molecule's expected properties. This involves predicting its spectroscopic signatures and conformational preferences based on the known effects of its constituent functional groups.
Spectroscopic Predictions
2.1.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound can be predicted by considering the electronic effects (inductive and resonance) of the bromo, chloro, and isopropyl substituents.[1][3][4][5][6]
-
¹H NMR Spectrum Prediction: The aromatic region is expected to show a complex splitting pattern due to the three non-equivalent aromatic protons. The isopropyl group will exhibit a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups. The chemical shifts will be influenced by the electron-withdrawing inductive effects of the halogens and the electron-donating effect of the isopropyl group.[3][7]
-
¹³C NMR Spectrum Prediction: The spectrum will display nine distinct signals corresponding to the nine carbon atoms. The chemical shifts of the aromatic carbons will be significantly affected by the halogen substituents, with the carbons directly bonded to bromine and chlorine showing characteristic shifts.[8][9][10][11] Machine learning-based predictors can provide accurate estimations of these chemical shifts.[9][10][12]
2.1.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
-
Aromatic C-H stretching: Expected in the region of 3100-3000 cm⁻¹.
-
Aliphatic C-H stretching: From the isopropyl group, expected in the 2975-2850 cm⁻¹ region.
-
Aromatic C=C stretching: Overtone and combination bands will appear in the 2000-1600 cm⁻¹ region, and fundamental vibrations around 1600 cm⁻¹ and 1475 cm⁻¹.
-
C-H bending: Out-of-plane bending vibrations for the substituted benzene ring are expected in the 900-680 cm⁻¹ range, which can be diagnostic of the substitution pattern.[5]
-
C-Cl and C-Br stretching: These will appear in the fingerprint region, typically below 800 cm⁻¹.
Conformational Analysis: The Role of the Isopropyl Group
The primary conformational flexibility in this compound arises from the rotation of the isopropyl group around the C(aryl)-C(isopropyl) bond. The bulky nature of the isopropyl group and its interaction with the adjacent bromine atom will create a rotational barrier.[13][14]
dot
Caption: Energy profile for isopropyl group rotation.
The most stable conformation is predicted to be one where the methine proton of the isopropyl group is oriented away from the bulky bromine atom to minimize steric hindrance. Computational methods, such as Density Functional Theory (DFT), are essential for accurately calculating the rotational energy profile and identifying the lowest energy conformers.[15]
Experimental Verification: A Step-by-Step Approach
The theoretical predictions must be validated through rigorous experimental analysis. This section outlines the key experimental workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the solution-state structure of organic molecules.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe proton chemical shifts and coupling constants.
-
Acquire a ¹³C NMR spectrum, often using proton decoupling, to identify all unique carbon environments.
-
Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
An HMBC (Heteronuclear Multiple Bond Correlation) experiment can reveal long-range H-C correlations, aiding in the definitive assignment of quaternary carbons.
-
-
Data Processing and Analysis: Process the raw data (FID) using appropriate software (e.g., MestreNova, TopSpin).[16] This involves Fourier transformation, phase correction, baseline correction, and referencing. Analyze the chemical shifts, integration, and coupling patterns to assemble the molecular structure.
dot
References
- 1. fiveable.me [fiveable.me]
- 2. rigaku.com [rigaku.com]
- 3. leah4sci.com [leah4sci.com]
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An In-depth Technical Guide to the Hazards and Safe Handling of 3-Bromo-4-chloroisopropylbenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: A Scientist's Perspective on Chemical Safety
In the pursuit of novel therapeutics and chemical entities, the integrity of our research is intrinsically linked to the safety of our practices. The compound 3-Bromo-4-chloroisopropylbenzene (CAS No. 90350-25-7), a halogenated aromatic hydrocarbon, represents a class of molecules pivotal as intermediates in organic synthesis.[1] Its specific arrangement of bromo, chloro, and isopropyl substituents on a benzene ring dictates its reactivity and utility.[2] However, this same structural functionality necessitates a rigorous and informed approach to its handling. This guide moves beyond a simple recitation of safety data sheet (SDS) information. It aims to provide a deeper, mechanistic understanding of the potential hazards and to establish a framework for self-validating safety protocols, ensuring that both scientific advancement and personal safety are held to the highest standard.
Compound Identification and Physicochemical Profile
A foundational understanding of a compound's identity and physical properties is the first step in a comprehensive risk assessment.
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-1-chloro-4-propan-2-ylbenzene | [3] |
| Synonyms | This compound, 2-Bromo-1-chloro-4-isopropylbenzene | [3] |
| CAS Number | 90350-25-7 | [3] |
| Molecular Formula | C₉H₁₀BrCl | [2][3] |
| Molecular Weight | 233.53 g/mol | [2][3] |
| Physical State | Data not available; likely a liquid or low-melting solid. Must be confirmed via supplier documentation. | N/A |
| Solubility | Expected to be insoluble in water, a common trait for halogenated aromatic hydrocarbons. | [1] |
Note: The toxicological properties of this compound have not been fully investigated.[4][5] Therefore, the hazard assessment that follows is based on available GHS data for this compound and is supplemented by data from structurally analogous chemicals to provide a conservative and protective safety profile.
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. For 2-Bromo-4-chloro-1-isopropylbenzene (a synonym), the available data indicates significant hazards requiring stringent control measures.[6]
| GHS Classification | Hazard Statement | Pictogram | Source |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage. |
| [6] |
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects. |
| [6] |
Inferred Hazards from Analogous Compounds: Given the limited specific data, it is prudent to consider hazards associated with similar substituted bromochlorobenzenes. These include:
-
Skin Corrosion/Irritation: Causes skin irritation (H315).[7][10][11]
-
Skin Sensitization: May cause an allergic skin reaction (H317).[7][12]
-
Respiratory Irritation: May cause respiratory irritation (H335).[7][12][13]
The presence of bromo and chloro groups on the aromatic ring makes this compound a halogenated organic substance. Such compounds require specific disposal pathways to prevent environmental contamination and the formation of hazardous byproducts during incineration.[14]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. This begins with robust engineering controls and is supplemented by meticulous use of appropriate PPE. The causality is clear: because this compound poses a significant risk of serious eye damage and potential skin and respiratory irritation, exposure must be minimized by all available means.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[14][15][16]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and located close to the workstation.[11][17]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist but a direct response to the identified hazards.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and a full-face shield. | Due to the H318 classification ("Causes serious eye damage"), eye protection is paramount. Goggles must provide a complete seal, and a face shield is required over them for any operation with a splash risk.[15][18][19] All eyewear must meet ANSI Z87.1 or equivalent standards.[18] |
| Hands | Chemical-resistant gloves (double-gloving recommended). | Standard nitrile gloves provide incidental splash protection. For direct handling or extended tasks, double-gloving or using a heavier glove (e.g., neoprene) over a nitrile glove is required.[19] Gloves must be inspected before use and changed immediately upon contamination.[4][20] |
| Body | Chemical-resistant laboratory coat. | A long-sleeved, fully buttoned lab coat is mandatory to protect against skin contact.[19] For procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat. |
| Respiratory | As needed, based on risk assessment. | If there is any risk of generating aerosols or dusts outside of a functioning fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4][15] |
Detailed Protocols for Safe Handling and Emergency Response
The following protocols are designed to be self-validating systems. Each step is a control point intended to mitigate a specific risk.
Standard Laboratory Handling Protocol
-
Preparation: Before handling, confirm the location and functionality of the nearest fume hood, eyewash station, and safety shower. Don all required PPE as specified in the table above.
-
Aliquotting: Conduct all transfers within the fume hood. Use tools (spatulas, syringes) that minimize the generation of dust or aerosols. If the compound is a solid, handle it gently to avoid creating airborne particles.
-
Reaction Setup: When adding the compound to a reaction vessel, do so slowly to prevent splashing.[19] Ensure the vessel is adequately secured.
-
Post-Handling: After use, tightly seal the source container.[13][15] Decontaminate the work surface within the fume hood.
-
Doffing PPE: Carefully remove PPE, avoiding contact with potentially contaminated surfaces. Remove gloves last, using the proper technique to avoid skin contact.[20]
-
Hygiene: Immediately wash hands and forearms thoroughly with soap and water after any handling procedure is complete.[7][11][13]
Emergency Procedures Workflow
Below is a visual workflow for responding to common laboratory emergencies involving this compound.
Caption: Emergency Response Workflow for Spills and Personnel Exposure.
First Aid Measures (Expanded)
-
Eye Contact: This is the most critical exposure route. Immediately and continuously flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open to ensure complete irrigation.[13][15] Remove contact lenses if present and easy to do.[7] Seek immediate evaluation by an ophthalmologist.[7]
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with water for at least 15 minutes.[13][15] Wash with soap and water. Seek medical attention if irritation develops or persists.[13]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[4][13] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting.[15] Rinse the mouth thoroughly with water.[7][13] Never give anything by mouth to an unconscious person.[4] Call a poison control center or physician immediately.[13][15]
Storage and Disposal
Proper storage and disposal are essential for long-term safety and environmental protection.
Storage
-
Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[13][16]
-
Container: Keep the container tightly closed and properly labeled.[7][15]
-
Security: The storage location should be secure and accessible only to authorized personnel. Consider storing in a locked cabinet.[7][12][15]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, and acid chlorides.[4][13][15]
Disposal
As a halogenated organic compound that is very toxic to aquatic life, disposal must be handled with extreme care.[6][14]
-
Waste Segregation: All waste contaminated with this compound (e.g., gloves, absorbent materials, empty containers) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for halogenated organic waste.[14]
-
Environmental Release: Do not allow the product or its waste to enter drains, soil, or surface waters.[7][16][21]
-
Procedure: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][13][14] Follow all applicable local, state, and federal regulations.[22]
References
- 1. Buy 3-Bromo-4-chloroethylbenzene | 289039-24-3 [smolecule.com]
- 2. Buy this compound | 90350-25-7 [smolecule.com]
- 3. 2-Bromo-1-chloro-4-isopropylbenzene | C9H10BrCl | CID 50997864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 1369828-32-9|2-Bromo-4-chloro-1-isopropylbenzene|BLD Pharm [bldpharm.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 3-Bromo-4-chlorobenzaldehyde | C7H4BrClO | CID 14049809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Bromo-4-chlorothiophene | C4H2BrClS | CID 12356512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
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- 18. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
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- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. 3-Bromo-4-chloronitrobenzene | CAS#:16588-26-4 | Chemsrc [chemsrc.com]
The Strategic Utility of 3-Bromo-4-chloroisopropylbenzene in Modern Synthetic Chemistry: A Technical Guide for Drug Development Professionals
Foreword: The Unseen Workhorse of Complex Molecule Synthesis
In the landscape of pharmaceutical and agrochemical research, the final, elegant structure of an active pharmaceutical ingredient (API) often belies the intricate and challenging synthetic journey undertaken. This journey is punctuated by the use of critical, often unassuming, chemical intermediates. These molecules are the unsung heroes, the strategic linchpins upon which the success of a multi-step synthesis hinges. 3-Bromo-4-chloroisopropylbenzene is one such pivotal intermediate. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of its synthesis, reactivity, and strategic application, empowering its effective use in the construction of complex molecular architectures.
Molecular Profile and Physicochemical Properties of this compound
This compound, systematically named 2-bromo-1-chloro-4-propan-2-ylbenzene, is a tri-substituted aromatic compound.[1][2] Its structure is characterized by a benzene ring bearing a bromine atom, a chlorine atom, and an isopropyl group. This unique combination of substituents imparts a specific set of physicochemical properties and a nuanced reactivity profile that is highly valuable in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 90350-25-7 | PubChem |
| Molecular Formula | C₉H₁₀BrCl | PubChem |
| Molecular Weight | 233.53 g/mol | PubChem |
| IUPAC Name | 2-bromo-1-chloro-4-propan-2-ylbenzene | PubChem |
| Computed XLogP3 | 4.4 | PubChem |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
The presence of both bromine and chlorine atoms provides two potential handles for sequential and selective functionalization, a cornerstone of modern synthetic strategy. The isopropyl group, being an electron-donating and sterically bulky substituent, influences the regioselectivity of the synthesis of this intermediate and the reactivity of the aromatic ring.
Synthesis of this compound: A Mechanistic and Practical Approach
The synthesis of this compound is typically achieved through electrophilic aromatic substitution on a suitable precursor. A logical and industrially relevant approach involves the bromination of 1-chloro-4-isopropylbenzene.[2][3]
The Underlying Chemistry: Regioselectivity in Electrophilic Aromatic Substitution
The directing effects of the substituents on the aromatic ring are paramount in determining the outcome of the bromination reaction. The isopropyl group is an ortho-, para-directing activator, while the chlorine atom is an ortho-, para-directing deactivator. The interplay between these two groups governs the position of the incoming electrophile (Br⁺).
References
Methodological & Application
Synthesis of 3-Bromo-4-chloroisopropylbenzene from 4-chloroisopropylbenzene: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 3-Bromo-4-chloroisopropylbenzene, a valuable halogenated aromatic intermediate in organic synthesis. The synthesis is achieved through the electrophilic aromatic bromination of commercially available 4-chloroisopropylbenzene. This application note details the underlying chemical principles, a step-by-step experimental protocol, safety precautions, and methods for purification and characterization. The regioselectivity of the bromination is discussed in the context of the directing effects of the chloro and isopropyl substituents on the aromatic ring.
Introduction
Halogenated aromatic compounds are fundamental building blocks in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and materials. The precise installation of halogen atoms on an aromatic scaffold is crucial for modulating the electronic and steric properties of a molecule, thereby influencing its biological activity and physical characteristics. This compound is a trisubstituted benzene derivative with a unique substitution pattern that makes it a valuable intermediate for further functionalization through cross-coupling reactions or other transformations.
This guide provides a detailed protocol for the synthesis of this compound via the direct bromination of 4-chloroisopropylbenzene. The presented methodology is based on well-established principles of electrophilic aromatic substitution.
Reaction Mechanism and Regioselectivity
The synthesis of this compound proceeds via an electrophilic aromatic substitution (EAS) reaction.[1] In this reaction, an electrophile (in this case, a bromonium ion or a polarized bromine molecule) attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. The reaction is typically catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃), which polarizes the bromine molecule (Br₂), making it a more potent electrophile.[2][3]
The key to the successful synthesis of the desired isomer lies in understanding the directing effects of the substituents already present on the benzene ring: the chloro group and the isopropyl group.
-
Isopropyl Group (-CH(CH₃)₂): An alkyl group, such as isopropyl, is a weak activating group and an ortho, para-director. It donates electron density to the ring through an inductive effect and hyperconjugation, thereby stabilizing the carbocation intermediate (arenium ion) formed during the substitution at the ortho and para positions.
-
Chloro Group (-Cl): A halogen, such as chlorine, is a deactivating group due to its strong electron-withdrawing inductive effect. However, it is also an ortho, para-director because its lone pairs of electrons can be donated to the ring through resonance, which helps to stabilize the arenium ion intermediate when substitution occurs at the ortho and para positions.[4][5]
In the case of 4-chloroisopropylbenzene, the para position relative to the isopropyl group is already occupied by the chlorine atom. The isopropyl group, being an activating group, will have a more pronounced effect on the regioselectivity of the incoming electrophile compared to the deactivating chloro group. Therefore, the substitution is directed to the positions ortho to the isopropyl group, which are C3 and C5. Of these, the C3 position is also ortho to the chlorine atom. The C5 position is meta to the chlorine. Given that both groups direct to the C3 position (ortho to both), this is the most likely site for bromination.
The reaction proceeds through the formation of a resonance-stabilized arenium ion intermediate, followed by the loss of a proton to restore aromaticity.
Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Quantity | Notes |
| 4-Chloroisopropylbenzene | C₉H₁₁Cl | 154.64 | 2621-46-7 | 15.46 g (0.1 mol) | Starting material |
| Bromine | Br₂ | 159.81 | 7726-95-6 | 17.58 g (0.11 mol) | Corrosive and toxic, handle with care in a fume hood |
| Iron(III) bromide (anhydrous) | FeBr₃ | 295.56 | 10031-26-2 | 1.48 g (5 mmol) | Catalyst, moisture sensitive |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 75-09-2 | 100 mL | Solvent |
| 10% Sodium thiosulfate solution | Na₂S₂O₃ | 158.11 | 7772-98-7 | 50 mL | For quenching |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | 144-55-8 | 50 mL | For neutralization |
| Brine (saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | 50 mL | For washing |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 7487-88-9 | 5 g | Drying agent |
Equipment
-
250 mL three-necked round-bottom flask
-
Reflux condenser with a drying tube (filled with calcium chloride)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Reaction Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add 4-chloroisopropylbenzene (15.46 g, 0.1 mol) and 50 mL of anhydrous dichloromethane (DCM).
-
In a fume hood, carefully add anhydrous iron(III) bromide (1.48 g, 5 mmol) to the flask. The mixture may darken.
-
Equip the flask with a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.
-
Bromination: Cool the reaction mixture to 0-5 °C using an ice bath.
-
In a separate beaker, dissolve bromine (17.58 g, 0.11 mol) in 50 mL of anhydrous DCM. Transfer this solution to the dropping funnel.
-
Add the bromine solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature between 0-5 °C. The addition will be accompanied by the evolution of hydrogen bromide gas, which should be vented through the drying tube into a trap (e.g., a beaker with a sodium hydroxide solution).
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Quench the excess bromine by slowly adding 10% aqueous sodium thiosulfate solution until the reddish-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid. The estimated boiling point is around 240-250 °C at atmospheric pressure, so vacuum distillation is recommended to prevent decomposition.
Characterization
The identity and purity of the synthesized this compound (CAS: 90350-25-7, Molecular Formula: C₉H₁₀BrCl, Molecular Weight: 233.53 g/mol ) should be confirmed by spectroscopic methods.[2]
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the isopropyl group protons. The aromatic region should display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum should show the expected number of signals for the nine carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl group, as well as C-Br and C-Cl stretching vibrations.
Safety and Handling
-
4-Chloroisopropylbenzene: Combustible liquid. Causes skin and eye irritation. May be harmful if swallowed or inhaled.
-
Bromine: Highly corrosive and toxic. Causes severe burns upon contact with skin and eyes. Inhalation of vapors can be fatal. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Iron(III) Bromide: Corrosive and moisture-sensitive. Handle in a dry environment.
-
Dichloromethane: Volatile and a suspected carcinogen. Use in a well-ventilated area.
-
Hydrogen Bromide (by-product): Corrosive and toxic gas. Ensure the reaction is conducted in a fume hood and the evolved gas is properly trapped.
Always consult the Safety Data Sheets (SDS) for all chemicals before use and wear appropriate PPE.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as moisture can deactivate the Lewis acid catalyst.
-
Monitor the reaction temperature carefully during the bromine addition; temperatures that are too high can lead to side reactions.
-
Ensure the reaction has gone to completion before work-up.
-
-
Formation of Multiple Products:
-
Over-bromination can occur. Use the stoichiometry of bromine as indicated.
-
The formation of other isomers is possible. Purification by fractional distillation is crucial to isolate the desired product.
-
Conclusion
The synthesis of this compound from 4-chloroisopropylbenzene is a straightforward electrophilic aromatic substitution reaction. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis. The regiochemical outcome is predictable based on the directing effects of the substituents on the aromatic ring. This versatile intermediate can be used in a variety of subsequent synthetic transformations, making it a valuable compound for researchers in organic and medicinal chemistry.
References
Application Note: Strategic Synthesis of 3-Bromo-4-chloroisopropylbenzene via Electrophilic Aromatic Substitution
Abstract
This document provides a comprehensive technical guide for the synthesis of 3-Bromo-4-chloroisopropylbenzene, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is achieved through the electrophilic aromatic substitution (EAS) of 4-chloroisopropylbenzene. This application note elucidates the underlying chemical principles, provides a detailed experimental protocol, and outlines essential safety and analytical procedures. The strategic considerations for achieving high regioselectivity are discussed, taking into account the directing effects of the substituents on the aromatic ring.
Introduction: The Significance of this compound
This compound is a valuable substituted aromatic compound. Its trifunctional nature, possessing bromo, chloro, and isopropyl groups, makes it a versatile building block in organic synthesis. These functional groups offer multiple reaction sites for further chemical transformations, such as cross-coupling reactions, enabling the construction of more complex molecules. Aryl bromides, in particular, are widely utilized as substrates for various cross-coupling reactions to form diverse carbon-carbon and carbon-heteroatom bonds.
The synthesis of such halogenated compounds is pivotal for industries where the precise arrangement of substituents on an aromatic ring dictates biological activity and material properties.[1][2] This guide focuses on a reliable and regioselective laboratory-scale synthesis of this compound.
Mechanistic Rationale: Directing Effects in Electrophilic Aromatic Substitution
The core of this synthesis lies in understanding the directing effects of the substituents already present on the benzene ring of the starting material, 4-chloroisopropylbenzene. In electrophilic aromatic substitution, the incoming electrophile (in this case, a bromonium ion or its equivalent) will preferentially add to certain positions on the ring, governed by the electronic properties of the existing groups.[3]
-
Isopropyl Group (-CH(CH₃)₂): An alkyl group like isopropyl is an electron-donating group (EDG) through an inductive effect and hyperconjugation.[4] EDGs activate the aromatic ring towards electrophilic attack and are ortho, para-directors.[3][4] This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.
-
Chloro Group (-Cl): Halogens like chlorine are a unique case. They are deactivating groups due to their strong electron-withdrawing inductive effect (-I), which makes the ring less reactive than benzene itself.[3][5] However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+M effect), which helps to stabilize the carbocation intermediate (the sigma complex) formed during the attack at the ortho and para positions.[4][5][6]
Synergistic and Competitive Directing Effects:
In 4-chloroisopropylbenzene, the isopropyl group is at position 1 and the chloro group is at position 4. The isopropyl group, being an activating group, strongly directs incoming electrophiles to its ortho positions (2 and 6) and its para position (4). The chloro group, a deactivating but ortho, para-director, directs to its ortho positions (3 and 5) and its para position (which is occupied by the isopropyl group).
The positions ortho to the isopropyl group (2 and 6) are also meta to the chloro group. The positions ortho to the chloro group (3 and 5) are also meta to the isopropyl group. Since the isopropyl group is an activating group and the chloro group is a deactivating group, the activating group's directing effect will dominate. Therefore, the bromination is expected to occur primarily at the positions ortho to the strongly activating isopropyl group. However, steric hindrance from the bulky isopropyl group may influence the regioselectivity between the two available ortho positions.
Considering the combined directing effects, the bromination of 4-chloroisopropylbenzene is predicted to yield primarily this compound. The incoming bromine will be directed to the position ortho to the activating isopropyl group and meta to the deactivating chloro group.
Experimental Protocol
This protocol details the synthesis of this compound from 4-chloroisopropylbenzene via electrophilic bromination using bromine and a Lewis acid catalyst, such as aluminum bromide (AlBr₃) or iron(III) bromide (FeBr₃).[7]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 4-Chloroisopropylbenzene | C₉H₁₁Cl | 154.64 | 10.0 g (64.7 mmol) | ≥98% |
| Bromine | Br₂ | 159.81 | 3.3 mL (10.3 g, 64.7 mmol) | ≥99.5% |
| Aluminum Bromide (anhydrous) | AlBr₃ | 266.69 | 0.5 g (1.87 mmol) | ≥98% |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 50 mL | ≥99.8% |
| Sodium Bicarbonate (sat. aq. soln.) | NaHCO₃ | 84.01 | 50 mL | - |
| Sodium Thiosulfate (10% aq. soln.) | Na₂S₂O₃ | 158.11 | 30 mL | - |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 10 g | - |
| Hydrochloric Acid (1 M aq. soln.) | HCl | 36.46 | 30 mL | - |
| Deionized Water | H₂O | 18.02 | 100 mL | - |
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (containing a solution of sodium thiosulfate to neutralize HBr gas), dissolve 10.0 g (64.7 mmol) of 4-chloroisopropylbenzene in 50 mL of anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Catalyst Addition: Carefully add 0.5 g (1.87 mmol) of anhydrous aluminum bromide to the stirred solution. The catalyst should be added in portions to control the initial exotherm.
-
Bromine Addition: Place 3.3 mL (10.3 g, 64.7 mmol) of bromine in the dropping funnel and add it dropwise to the reaction mixture over a period of 30 minutes. Maintain the temperature between 0-5 °C during the addition. The reaction mixture will turn reddish-brown.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 30 mL of 10% aqueous sodium thiosulfate solution to quench the reaction and destroy any unreacted bromine.[8] Stir until the reddish-brown color disappears.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 30 mL of 1 M hydrochloric acid, 50 mL of saturated aqueous sodium bicarbonate solution, and 50 mL of brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent such as hexane.[9]
Safety Precautions
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times. All operations should be performed in a well-ventilated chemical fume hood.
Reagent-Specific Hazards:
-
Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Causes severe burns upon contact with skin and eyes. Inhalation can be fatal. Handle with extreme care in a fume hood.[10][11][12] Have a solution of sodium thiosulfate readily available to neutralize spills.
-
Aluminum Bromide (AlBr₃): Corrosive and reacts violently with water.[13] Causes severe skin and eye burns.[13][14] Handle in a dry environment and avoid contact with moisture.
-
Dichloromethane (CH₂Cl₂): A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Hydrogen Bromide (HBr): A corrosive gas is generated as a byproduct of the reaction. The gas trap is essential to prevent its release into the atmosphere.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[11][13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]
-
Spills: Neutralize bromine spills with a sodium thiosulfate solution.[11] Absorb solvent spills with an inert absorbent material.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Expected Physical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀BrCl |
| Molecular Weight | 233.53 g/mol [15] |
| Appearance | Colorless to pale yellow liquid |
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a powerful tool for confirming the structure. The aromatic region should show signals consistent with a 1,2,4-trisubstituted benzene ring. The isopropyl group will exhibit a characteristic doublet and septet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show the expected number of signals for the unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the product. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) and chlorine (approximately 3:1 ratio of ³⁵Cl and ³⁷Cl) will be evident in the molecular ion cluster, providing definitive evidence of the presence of these halogens.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By carefully considering the principles of electrophilic aromatic substitution and adhering to the outlined experimental and safety procedures, researchers can reliably produce this important chemical intermediate. The successful synthesis and characterization of this compound will facilitate further research and development in the fields of medicinal chemistry and materials science.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. gauthmath.com [gauthmath.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. US5382725A - Process for the purification of 1,3-dihalobenzene from an isomeric mixture of dihalobenzenes - Google Patents [patents.google.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. archeanchemicals.com [archeanchemicals.com]
- 12. tatachemicals.com [tatachemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. prochemonline.com [prochemonline.com]
- 15. 2-Bromo-1-chloro-4-isopropylbenzene | C9H10BrCl | CID 50997864 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 3-Bromo-4-chloroisopropylbenzene in Agrochemical Synthesis
Abstract: This document provides a detailed technical guide for researchers, chemists, and professionals in the agrochemical industry on the synthetic utility of 3-Bromo-4-chloroisopropylbenzene. It outlines its application as a key precursor in the synthesis of advanced agrochemical compounds, with a focus on palladium-catalyzed cross-coupling reactions. This guide offers in-depth theoretical explanations, step-by-step experimental protocols, and critical safety information to ensure reproducible and safe laboratory practices.
Introduction: The Strategic Importance of this compound
This compound, with the IUPAC name 2-bromo-1-chloro-4-propan-2-ylbenzene, is a halogenated aromatic compound that serves as a versatile building block in modern organic synthesis.[1][2] Its structure, featuring a benzene ring substituted with an isopropyl group, a bromine atom, and a chlorine atom, provides multiple reactive sites for constructing complex molecular architectures. The isopropylbenzene (cumene) moiety is a common feature in various biologically active molecules.[3][4]
The true synthetic power of this precursor lies in the differential reactivity of its two halogen substituents in metal-catalyzed cross-coupling reactions.[5][6] The carbon-bromine bond is generally more reactive than the carbon-chlorine bond towards oxidative addition to a low-valent metal catalyst, such as palladium(0). This reactivity difference allows for selective functionalization at the bromine position, while leaving the chlorine atom intact for subsequent transformations. This characteristic is invaluable for the modular and efficient synthesis of highly substituted aromatic compounds, which are prevalent in the structures of modern fungicides, herbicides, and insecticides.[7]
This guide will focus on two of the most powerful and widely adopted cross-coupling methodologies in which this compound serves as an exemplary substrate: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.[8][9][10][11]
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex organic molecules, including a vast number of pharmaceuticals and agrochemicals.[5][6] For a substrate like this compound, palladium-catalyzed reactions are particularly effective. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[6][9]
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[9][10][12] The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃. The choice of phosphine ligand is critical; bulky, electron-rich ligands like SPhos or XPhos can accelerate the reaction, especially for less reactive aryl chlorides, though for the more reactive aryl bromide in our precursor, ligands like PPh₃ can also be effective.[13][14]
-
Base: A base is essential to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[10] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
-
Solvent: The reaction is often performed in a mixture of an organic solvent (like dioxane, toluene, or DMF) and water to dissolve both the organic and inorganic reagents.[9]
Caption: Workflow for Suzuki-Miyaura Coupling.
The Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine.[8][11] This reaction has largely replaced harsher classical methods and is instrumental in synthesizing anilines and their derivatives, which are vital components of many agrochemicals.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a palladium catalyst is employed, often with specialized, sterically hindered phosphine ligands (e.g., BINAP, XPhos, Josiphos ligands) that promote the reductive elimination step and prevent catalyst decomposition.[8][13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile. Sodium tert-butoxide (NaOt-Bu) is a common choice. Weaker bases like K₃PO₄ or Cs₂CO₃ can also be effective, particularly with more advanced catalyst systems.[13][15]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and interference with the catalytic cycle.
Caption: Workflow for Buchwald-Hartwig Amination.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professional chemists in a well-equipped laboratory. Adherence to all institutional and governmental safety regulations is mandatory.
Protocol 1: Synthesis of 2-Chloro-5-isopropyl-4'-methylbiphenyl via Suzuki-Miyaura Coupling
Objective: To synthesize a biphenyl derivative, a common scaffold in agrochemicals, by selectively coupling this compound with 4-methylphenylboronic acid.
Materials and Reagents:
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| This compound | 90350-25-7 | 233.53 | 2.34 g | 10.0 | 1.0 |
| 4-Methylphenylboronic acid | 5720-05-8 | 135.96 | 1.63 g | 12.0 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 231 mg | 0.2 | 0.02 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g | 20.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 40 mL | - | - |
| Deionized Water | 7732-18-5 | 18.02 | 10 mL | - | - |
| Ethyl Acetate (for extraction) | 141-78-6 | 88.11 | ~150 mL | - | - |
| Brine (for washing) | 7647-14-5 | 58.44 | ~50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - | - |
Equipment:
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Setup: Assemble the three-neck flask with a reflux condenser and an inert gas inlet. Ensure the system is flame-dried or oven-dried to remove moisture.
-
Reagent Addition: To the flask, add this compound (2.34 g, 10.0 mmol), 4-methylphenylboronic acid (1.63 g, 12.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol).
-
Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL). The solvent mixture should be degassed prior to use by bubbling with an inert gas for 20-30 minutes.
-
Reaction: Stir the mixture and begin heating to 90 °C under a positive pressure of inert gas. Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-16 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.
-
Characterization: The final product, 2-chloro-5-isopropyl-4'-methylbiphenyl, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of N-(4-Chloro-3-isopropylphenyl)morpholine via Buchwald-Hartwig Amination
Objective: To synthesize an N-aryl morpholine, a common substructure in bioactive compounds, through the palladium-catalyzed amination of this compound.
Materials and Reagents:
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| This compound | 90350-25-7 | 233.53 | 2.34 g | 10.0 | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 1.05 mL (1.04 g) | 12.0 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 92 mg | 0.1 | 0.01 |
| XPhos | 564483-18-7 | 476.62 | 191 mg | 0.4 | 0.04 |
| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | 96.10 | 1.35 g | 14.0 | 1.4 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 50 mL | - | - |
| Diethyl Ether (for extraction) | 60-29-7 | 74.12 | ~150 mL | - | - |
| Saturated NH₄Cl solution (for quenching) | 12125-02-9 | 53.49 | ~50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~5 g | - | - |
Equipment:
-
100 mL Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Setup: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (92 mg, 0.1 mmol), XPhos (191 mg, 0.4 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol) to the Schlenk flask.
-
Reagent Addition: Remove the flask from the glovebox (if used). Add this compound (2.34 g, 10.0 mmol) followed by anhydrous toluene (50 mL) and morpholine (1.05 mL, 12.0 mmol) via syringe.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-(4-chloro-3-isopropylphenyl)morpholine.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling
This compound:
-
Hazards: This compound is classified as a skin, eye, and respiratory irritant.[16][17] Long-term exposure effects are not fully known. Handle with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18] All manipulations should be performed in a well-ventilated fume hood.
-
In case of contact: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes.[18] Seek medical attention if irritation persists.
General Reaction Hazards:
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle under an inert atmosphere.
-
Bases: Sodium tert-butoxide is a strong, corrosive base that is moisture-sensitive. Potassium carbonate is an irritant. Handle with appropriate care.[13]
-
Solvents: Toluene, dioxane, and ethyl acetate are flammable liquids. Keep away from ignition sources.[16] Dioxane is a suspected carcinogen.
Conclusion
This compound is a highly valuable and strategic precursor for the synthesis of complex agrochemical targets. Its differentiated halogen reactivity enables selective and sequential functionalization through powerful synthetic methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols provided herein offer a robust framework for utilizing this precursor, emphasizing the rationale behind procedural choices to empower researchers to adapt and innovate in the development of next-generation crop protection agents.
References
- 1. 2-Bromo-1-chloro-4-isopropylbenzene | C9H10BrCl | CID 50997864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 90350-25-7 [smolecule.com]
- 3. Cumene - Wikipedia [en.wikipedia.org]
- 4. Cumene | C9H12 | CID 7406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
Application Note & Protocols: Strategic Nucleophilic Substitution on 3-Bromo-4-chloroisopropylbenzene
Abstract
3-Bromo-4-chloroisopropylbenzene is a valuable di-halogenated aromatic building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The presence of two distinct halogen atoms—bromine and chlorine—on the aromatic ring presents a unique opportunity for selective, stepwise functionalization. This application note provides a comprehensive guide to performing nucleophilic substitution reactions on this substrate, with a focus on achieving high regioselectivity. We will delve into the mechanistic principles governing the differential reactivity of the C-Br and C-Cl bonds and provide detailed, field-proven protocols for two key transformations: a palladium-catalyzed Buchwald-Hartwig amination for C-N bond formation and a copper-catalyzed Ullmann condensation for C-O bond formation.
Mechanistic Rationale & Regioselectivity
Aryl halides are generally resistant to classical nucleophilic substitution reactions (SN1, SN2) due to the high energy required to form an aryl cation and the steric hindrance preventing backside attack.[1][2][3] While nucleophilic aromatic substitution (SNAr) can occur, it typically requires strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to activate the ring, which are absent in this compound.[2][4][5]
Therefore, modern synthetic strategies rely on transition-metal-catalyzed cross-coupling reactions. In this context, the choice of catalyst and conditions allows for exquisite control over which halogen is substituted.
The Principle of Selective Reactivity: For the most common and versatile palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl .[6] This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond and the kinetics of the initial oxidative addition step to the Pd(0) catalyst. The C-Br bond is weaker and more readily undergoes oxidative addition than the much stronger C-Cl bond. This differential reactivity is the cornerstone of our strategy, enabling highly selective substitution at the bromine-bearing position while leaving the chlorine atom intact for potential subsequent transformations.
Protocol 1: Selective C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[7][8] Its development revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[9] The reaction employs a palladium catalyst, a bulky, electron-rich phosphine ligand, and a base to couple an aryl halide with an amine.[7][9]
Causality of Component Selection:
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃): A stable source of Pd(0), which is the active catalytic species.
-
Bulky Phosphine Ligand (e.g., XPhos, P(t-Bu)₃): These ligands are crucial for the reaction's success. Their steric bulk promotes the final, product-releasing reductive elimination step, while their electron-donating nature facilitates the initial, rate-limiting oxidative addition of the aryl halide to the palladium center.[9][10]
-
Base (e.g., NaOt-Bu, K₃PO₄): A strong, non-nucleophilic base is required to deprotonate the amine or the amine-palladium complex, forming the active amide nucleophile within the catalytic cycle.[9]
Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for a cross-coupling reaction.
Detailed Step-by-Step Protocol: Synthesis of 4-chloro-3-isopropyl-N-morpholinoaniline
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)
-
Anhydrous Toluene
-
Saturated aqueous NH₄Cl, Saturated aqueous NaCl (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite®
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Seal the flask with a septum, and purge with nitrogen or argon gas for 15 minutes. This is critical as the Pd(0) catalyst and phosphine ligand are oxygen-sensitive.
-
Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by morpholine.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Once complete, cool the reaction to room temperature.
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[11]
-
Transfer the filtrate to a separatory funnel and wash with brine.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Selective C-O Bond Formation via Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of aryl ethers from an aryl halide and an alcohol or phenol.[12][13] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often use catalytic amounts of a copper salt with a ligand, allowing for milder conditions.[12][14][15]
Causality of Component Selection:
-
Copper(I) Catalyst (e.g., CuI): Copper(I) is the active catalytic species that facilitates the coupling.[13]
-
Ligand (e.g., 1,10-Phenanthroline, L-Proline): Ligands accelerate the reaction by increasing the solubility and reactivity of the copper species. N,N- or N,O-bidentate ligands are particularly effective.[15]
-
Base (e.g., K₂CO₃, Cs₂CO₃): A base is required to deprotonate the alcohol or phenol, generating the nucleophilic alkoxide or phenoxide.
Catalytic Cycle for Ullmann C-O Coupling
Caption: A plausible catalytic cycle for the Ullmann C-O coupling reaction.
Detailed Step-by-Step Protocol: Synthesis of 2-Bromo-1-chloro-4-(isopropoxy)benzene
Materials:
-
This compound (1.0 equiv)
-
Isopropanol (can act as solvent and reactant)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Anhydrous DMF (if isopropanol is not the solvent)
Procedure:
-
In a round-bottom flask, combine this compound, potassium carbonate, copper(I) iodide, and 1,10-phenanthroline.
-
Add a sufficient volume of isopropanol to serve as both reactant and solvent. If using a less volatile alcohol, use anhydrous DMF as the solvent.
-
Fit the flask with a reflux condenser and heat the mixture to 120 °C in an oil bath.
-
Stir the reaction for 24-48 hours. Monitor for the disappearance of the starting material by TLC or GC-MS.
-
After cooling to room temperature, remove the inorganic solids by filtration.
Work-up and Purification:
-
Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
Dissolve the residue in ethyl acetate and wash with dilute aqueous ammonia to remove residual copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography to obtain the pure aryl ether.
Data Summary & Comparison
| Parameter | Protocol 1: Buchwald-Hartwig Amination | Protocol 2: Ullmann Condensation |
| Bond Formed | C-N | C-O |
| Substrate | This compound | This compound |
| Nucleophile | Morpholine | Isopropanol |
| Catalyst | Pd₂(dba)₃ (Palladium) | CuI (Copper) |
| Ligand | XPhos (Bulky Phosphine) | 1,10-Phenanthroline (Diamine) |
| Base | NaOt-Bu (Strong) | K₂CO₃ (Moderate) |
| Typical Temp. | 80 - 110 °C | 100 - 140 °C |
| Key Advantage | High efficiency, broad scope for amines. | Cost-effective catalyst system. |
Safety Precautions
-
This compound: Handle with care. Assumed to be an irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16][17]
-
Palladium Catalysts & Phosphine Ligands: Many phosphine ligands can be air-sensitive and potentially pyrophoric. Handle under an inert atmosphere. Palladium compounds can be toxic; avoid inhalation and skin contact.[18]
-
Bases: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.[19] Handle in a glovebox or under inert gas. Potassium carbonate is an irritant.[20]
-
Solvents: Toluene and DMF are flammable and have associated reproductive toxicity. Always work in a well-ventilated chemical fume hood.[21]
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.[19][21]
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. books.rsc.org [books.rsc.org]
- 16. 2-Bromo-1-chloro-4-isopropylbenzene | C9H10BrCl | CID 50997864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Buy this compound | 90350-25-7 [smolecule.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
- 21. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols: Strategic Derivatization of 3-Bromo-4-chloroisopropylbenzene for Advanced Material Science Applications
Abstract
This comprehensive guide details the strategic derivatization of 3-Bromo-4-chloroisopropylbenzene, a versatile building block for the synthesis of high-performance organic materials. The differential reactivity of the C-Br and C-Cl bonds is exploited through selective cross-coupling reactions, enabling the synthesis of a diverse range of functionalized molecules and conjugated polymers. This document provides in-depth technical insights, step-by-step protocols for key derivatization reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, and discusses the potential applications of the resulting materials in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and conductive polymers.
Introduction: The Strategic Importance of this compound
This compound is a key aromatic compound poised for significant applications in material science. Its structure, featuring a benzene ring substituted with a bromine atom, a chlorine atom, and an isopropyl group, offers a unique combination of reactivity and physical properties. The isopropyl group enhances solubility of the resulting derivatives in organic solvents, a crucial factor for the processability of materials into thin films for electronic devices.
The primary strategic advantage of this molecule lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker and more susceptible to oxidative addition to a palladium(0) catalyst compared to the more robust C-Cl bond.[1] This reactivity difference allows for selective functionalization at the bromine-substituted position while leaving the chlorine atom intact for subsequent transformations. This sequential functionalization is a powerful tool for the synthesis of complex, multifunctional organic materials with precisely tuned electronic and photophysical properties.
Chemoselective Derivatization Strategies
The selective functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, base, and reaction conditions is critical to ensure high selectivity for the C-Br bond.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1] For this compound, this reaction allows for the introduction of various aryl or vinyl substituents at the 3-position.
Causality of Experimental Choices:
-
Catalyst: Palladium complexes such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand are commonly used. The choice of ligand is crucial for tuning the reactivity and stability of the catalyst.
-
Ligand: Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination, although for selective C-Br activation, less demanding ligands are often sufficient.
-
Base: A base is required to activate the organoboron species. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed, often in an aqueous solution to facilitate the catalytic cycle.
Experimental Workflow for Selective Suzuki-Miyaura Coupling:
Caption: Workflow for selective Suzuki-Miyaura coupling.
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Parameter | Value | Rationale |
| Reactants | ||
| This compound | 1.0 mmol | Starting material. |
| Phenylboronic acid | 1.2 mmol | Coupling partner. A slight excess ensures complete reaction. |
| Catalyst System | ||
| Pd(PPh₃)₄ | 0.03 mmol (3 mol%) | A common and effective catalyst for Suzuki couplings. |
| Base | ||
| K₂CO₃ | 2.0 mmol | Mild base, effective in activating the boronic acid. |
| Solvent | ||
| Toluene/Ethanol/Water | 4:1:1 (5 mL) | A biphasic solvent system that facilitates both organic and inorganic reagent solubility. |
| Temperature | 80-90 °C | Promotes the reaction while maintaining selectivity for the C-Br bond. |
| Reaction Time | 12-24 h | Typical duration for Suzuki couplings. |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ (0.03 mmol).
-
Add the degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 85 °C and stir for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-phenyl-4-chloroisopropylbenzene.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is instrumental in synthesizing conjugated systems with alternating single and triple bonds, which are often used in organic electronics.
Causality of Experimental Choices:
-
Catalysts: A palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) are used. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[3]
-
Base: An amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.[2]
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is typically used.
Protocol 2: Selective Sonogashira Coupling of this compound with Phenylacetylene
| Parameter | Value | Rationale |
| Reactants | ||
| This compound | 1.0 mmol | Starting material. |
| Phenylacetylene | 1.2 mmol | Coupling partner. |
| Catalyst System | ||
| Pd(PPh₃)₂Cl₂ | 0.02 mmol (2 mol%) | Standard palladium catalyst for Sonogashira reactions. |
| CuI | 0.04 mmol (4 mol%) | Copper(I) co-catalyst. |
| Base | ||
| Triethylamine (NEt₃) | 3.0 mmol | Acts as both a base and a solvent. |
| Solvent | ||
| THF (anhydrous) | 5 mL | Provides a suitable reaction medium. |
| Temperature | Room temperature to 50 °C | Mild conditions are often sufficient and help maintain selectivity. |
| Reaction Time | 4-8 h | Typically faster than Suzuki couplings. |
Step-by-Step Methodology:
-
To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF (5 mL) and triethylamine (3.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture through a pad of Celite® and wash with diethyl ether.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with saturated aqueous NH₄Cl solution and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to obtain 3-(phenylethynyl)-4-chloroisopropylbenzene.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[4] This reaction is crucial for synthesizing hole-transporting materials and other nitrogen-containing compounds for OLEDs.
Causality of Experimental Choices:
-
Catalyst and Ligand: A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is used with a bulky, electron-rich phosphine ligand (e.g., Xantphos, SPhos). These ligands are essential for promoting the reductive elimination step, which is often rate-limiting.[5]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine.[6]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.
Reaction Scheme for Selective Buchwald-Hartwig Amination:
Caption: General scheme for Buchwald-Hartwig amination.
Protocol 3: Selective Buchwald-Hartwig Amination of this compound with Morpholine
| Parameter | Value | Rationale |
| Reactants | ||
| This compound | 1.0 mmol | Starting material. |
| Morpholine | 1.2 mmol | Amine coupling partner. |
| Catalyst System | ||
| Pd₂(dba)₃ | 0.01 mmol (1 mol%) | Palladium(0) precursor. |
| Xantphos | 0.03 mmol (3 mol%) | A robust ligand for Buchwald-Hartwig aminations. |
| Base | ||
| Sodium tert-butoxide (NaOt-Bu) | 1.4 mmol | Strong base to facilitate amine deprotonation. |
| Solvent | ||
| Toluene (anhydrous) | 5 mL | Common solvent for this reaction. |
| Temperature | 100-110 °C | Higher temperatures are often required for C-N bond formation. |
| Reaction Time | 12-24 h | Reaction progress should be monitored. |
Step-by-Step Methodology:
-
In a glovebox, add NaOt-Bu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add Pd₂(dba)₃ (0.01 mmol) and Xantphos (0.03 mmol).
-
Add this compound (1.0 mmol) and morpholine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture at 110 °C for 20 hours.
-
Cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield 4-(4-chloro-3-isopropylphenyl)morpholine.
Application in Material Science
The derivatives of this compound are valuable precursors for a variety of advanced materials.
-
OLED Materials: The introduction of arylamine moieties via Buchwald-Hartwig amination can lead to the formation of hole-transporting materials. Further derivatization at the chlorine position can be used to tune the electronic properties and introduce emitting functionalities.[7]
-
Conductive Polymers: Poly(arylene vinylene)s (PAVs) and other conjugated polymers can be synthesized from di-functionalized derivatives of this compound. For example, a Suzuki coupling followed by a Heck reaction on the remaining chlorine can be used to build up a polymer backbone.[8] The isopropyl groups enhance the solubility and processability of these polymers.
-
Organic Photovoltaics (OPVs): The ability to create donor-acceptor structures through sequential cross-coupling reactions makes these derivatives promising for the synthesis of materials for OPV applications.
Expected Properties of Derived Materials:
| Material Type | Key Functional Group | Expected Properties | Potential Application |
| Arylamine Derivative | Triarylamine | Good hole mobility, high thermal stability. | Hole Transport Layer in OLEDs. |
| Arylene-alkynylene Polymer | -C≡C- in backbone | High charge carrier mobility, tunable bandgap. | Active layer in organic thin-film transistors (OTFTs). |
| Poly(arylene vinylene) | -CH=CH- in backbone | Electroluminescence, good film-forming properties. | Emissive layer in polymer light-emitting diodes (PLEDs). |
Conclusion
This compound is a strategically important building block for material science due to the differential reactivity of its C-Br and C-Cl bonds. This allows for selective and sequential functionalization through well-established palladium-catalyzed cross-coupling reactions. The protocols provided in this guide offer a starting point for the synthesis of a wide array of novel organic materials with tailored properties for applications in OLEDs, OPVs, and other areas of organic electronics. The principles of chemoselectivity and catalyst design discussed herein are fundamental to harnessing the full potential of this versatile molecule.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. jk-sci.com [jk-sci.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
Experimental procedure for Grignard reagent formation from 3-Bromo-4-chloroisopropylbenzene
An Application Note and Protocol for the Chemoselective Formation of 4-Chloro-3-isopropylphenylmagnesium Bromide
Introduction
Grignard reagents are cornerstones of organic synthesis, acting as potent carbon-based nucleophiles for the formation of new carbon-carbon bonds.[1][2] This application note provides a detailed, field-tested protocol for the preparation of a specific and valuable Grignard reagent, 4-chloro-3-isopropylphenylmagnesium bromide, from its precursor, 3-Bromo-4-chloroisopropylbenzene.
The primary scientific challenge in this synthesis is achieving chemoselectivity. The starting material possesses two different halogen substituents on the aromatic ring: a bromine and a chlorine atom. The successful formation of the target Grignard reagent hinges on the preferential reaction of magnesium with the carbon-bromine bond over the more stable carbon-chlorine bond. This protocol is designed to exploit the inherent reactivity difference between aryl halides (I > Br > Cl) to ensure the selective formation of the desired organometallic species.[3]
This guide is intended for researchers and drug development professionals, offering in-depth explanations for experimental choices, robust safety procedures, and a self-validating method for quantifying the reagent's concentration.
Reaction Scheme
Scientific Principles and Experimental Rationale
Mechanism of Formation
The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal. While the exact mechanism is complex, it is widely understood to involve radical intermediates.[4][5][6] The process can be simplified into two key steps:
-
Single Electron Transfer (SET): An electron is transferred from the magnesium metal surface to the antibonding orbital of the carbon-halogen bond of the aryl halide. This leads to the cleavage of the C-X bond, forming an aryl radical and a magnesium halide radical cation adsorbed on the surface.
-
Radical Recombination: The newly formed aryl radical rapidly recombines with the surface-bound magnesium halide radical to yield the final organomagnesium compound, the Grignard reagent.[7]
Chemoselectivity: C-Br vs. C-Cl
The success of this specific synthesis relies on the selective cleavage of the C-Br bond while leaving the C-Cl bond intact. The carbon-bromine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This lower bond dissociation energy makes the C-Br bond the kinetically favored site for the oxidative insertion of magnesium.[8] By carefully controlling reaction conditions, particularly temperature, we can ensure that the energy input is sufficient to activate the C-Br bond but not the more robust C-Cl bond.
The Role of the Ethereal Solvent
Grignard reagents are typically prepared in aprotic ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether (Et₂O).[9][10] These solvents are crucial for several reasons:
-
Aprotic Nature : Grignard reagents are extremely strong bases and will be rapidly quenched by any protic source (like water or alcohols) to form the corresponding hydrocarbon.[11][12] Ethers lack acidic protons, making them suitable solvents.[9]
-
Stabilization : The lone pairs of electrons on the ether's oxygen atom coordinate to the electron-deficient magnesium center of the Grignard reagent. This solvation stabilizes the organomagnesium compound in solution, preventing it from precipitating and maintaining its reactivity.[4][13][14] THF is often preferred for less reactive aryl halides due to its superior solvating ability.[8][15]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade/Specification | Supplier Example | Notes |
| This compound | >98% Purity | Sigma-Aldrich | Ensure it is free from moisture. |
| Magnesium Turnings | >99.5% Purity, Grignard Grade | Acros Organics | Must be shiny and not heavily oxidized. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9%, Inhibitor-free | Sigma-Aldrich | Must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or used from a solvent purification system. |
| Iodine (I₂) | Crystal, Reagent Grade | Fisher Scientific | Used as an activator. A single small crystal is sufficient. |
| 1,2-Dibromoethane (DBE) | Anhydrous, 99% | Alfa Aesar | Optional, but highly effective activator. |
| For Titration: | |||
| Anhydrous sec-Butanol in Toluene | ~1.0 M solution, accurately standardized | Prepared in-house | Titrant. |
| 1,10-Phenanthroline | Reagent Grade | Sigma-Aldrich | Indicator. |
| Nitrogen or Argon Gas | High Purity, <5 ppm O₂, <5 ppm H₂O | Local Supplier | For maintaining an inert atmosphere. |
Equipment Setup
-
Three-neck round-bottom flask (sized so that the final reaction volume does not exceed two-thirds of the flask's capacity).[16]
-
Reflux condenser with a gas inlet/outlet for inert gas.
-
Pressure-equalizing dropping funnel.
-
Magnetic stirrer and stir bar.
-
Heating mantle with a temperature controller.
-
Schlenk line or manifold for inert gas handling.[17]
-
Syringes and needles for transfer of anhydrous liquids.
Step-by-Step Procedure
1. Glassware and System Preparation (Crucial First Step) 1.1. Thoroughly clean all glassware and dry it in an oven at 125°C for at least 4 hours (overnight is preferable).[18] 1.2. Assemble the three-neck flask with the reflux condenser, dropping funnel, and a glass stopper while the glassware is still hot. Immediately place the entire apparatus under a positive pressure of high-purity inert gas (Nitrogen or Argon). 1.3. Flame-dry the entire apparatus under a strong flow of inert gas to remove any adsorbed moisture.[11][15] Allow the system to cool to room temperature under a gentle, positive pressure of inert gas.
2. Magnesium Activation 2.1. Quickly weigh the magnesium turnings (1.2 equivalents relative to the aryl bromide) and add them to the cooled reaction flask against a positive flow of inert gas. 2.2. Add a magnetic stir bar. 2.3. Add a single small crystal of iodine to the flask.[13][15][18] The iodine will react with the magnesium surface to expose fresh, reactive metal. 2.4. Alternative Activation: Instead of iodine, a few drops of 1,2-dibromoethane (DBE) can be added to a small amount of THF covering the magnesium. The observation of ethylene bubbles indicates successful activation.[13][18]
3. Reaction Initiation and Execution 3.1. Prepare a solution of this compound (1.0 eq) in anhydrous THF in the dropping funnel. Use enough THF to create an approximately 0.5 M solution. 3.2. Using a syringe, add a small portion (~5-10%) of the aryl halide solution from the dropping funnel directly onto the activated magnesium turnings. 3.3. Observe the reaction mixture closely. Successful initiation is marked by several signs: the brown color of the iodine fading, spontaneous warming of the flask, and the appearance of a cloudy, grey/brown solution.[18][19] Gentle warming with a heat gun may be necessary if the reaction does not start. 3.4. Once the reaction has initiated and is self-sustaining (gentle reflux), begin the dropwise addition of the remaining aryl halide solution from the dropping funnel at a rate that maintains a steady but controlled reflux.[20] This slow addition is critical to manage the exothermic nature of the reaction and prevent side reactions.[16] 3.5. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath. 3.6. After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The reaction is typically complete when most of the shiny magnesium metal has been consumed.
Workflow Diagram
Quantification Protocol: Titration
To ensure the protocol is self-validating and to know the exact concentration for subsequent reactions, the freshly prepared Grignard reagent must be titrated. The method of Watson and Eastham is reliable.[21][22]
-
Flame-dry a small vial equipped with a stir bar and septum.
-
Under an inert atmosphere, add a small, accurately weighed amount of 1,10-phenanthroline (indicator, ~2-4 mg) to the vial.[23]
-
Add 1-2 mL of anhydrous THF to dissolve the indicator.
-
Using a gas-tight syringe, add a precise volume (e.g., 1.00 mL) of the Grignard solution to the vial. The solution should turn a violet or burgundy color as the indicator complexes with the Grignard reagent.[21][23]
-
Titrate this solution by adding a standardized solution of ~1.0 M sec-butanol in toluene dropwise until the color just disappears.
-
Record the volume of the titrant used. The concentration of the Grignard reagent can be calculated using the formula: M₁V₁ = M₂V₂ .
Safety and Hazard Management
Grignard reactions are potentially hazardous and must be performed with appropriate precautions.[17]
-
Fire Hazard : Ethereal solvents like THF are extremely flammable.[11][16] The reaction itself is exothermic and can lead to vigorous boiling.[16] Never perform this reaction near an open flame. Ensure a fire extinguisher (Class B: flammable liquids) and a safety shower are accessible.
-
Runaway Reactions : Poor control of the addition rate or a sudden, delayed initiation can cause a runaway reaction.[16] Always have an ice-water bath ready to cool the reaction flask if necessary.[11]
-
Water Reactivity : Grignard reagents react violently with water, releasing flammable hydrocarbon gases.[12][24] Quench the reaction and clean glassware carefully, typically by slowly adding the Grignard solution to a stirred, cooled solution of a weak acid (e.g., ammonium chloride) or a non-polar solvent with a protic source like isopropanol.[24]
-
Personal Protective Equipment (PPE) : Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves.[16][17][25] For large-scale reactions, a blast shield is recommended.[17]
-
Inert Atmosphere : The reaction must be conducted under an inert atmosphere to prevent both quenching by atmospheric moisture and oxidation by oxygen.[13]
Troubleshooting and Potential Side Reactions
| Issue | Possible Cause | Solution |
| Reaction Fails to Initiate | Inactive magnesium (oxide layer); insufficient drying; impure starting material. | Crush some magnesium turnings with a dry glass rod to expose a fresh surface.[13][18] Add another small crystal of I₂ or a few drops of DBE. Apply gentle heat. |
| Reaction Suddenly Stops | All magnesium has been consumed; moisture introduced into the system. | Check for leaks in the inert gas setup. If Mg is gone, the reaction is complete. |
| Formation of White Precipitate | Formation of magnesium oxides/hydroxides from moisture/air contamination. | The protocol is likely compromised. It is best to start over, paying strict attention to anhydrous and inert techniques. |
| Low Yield of Grignard Reagent | Wurtz coupling side reaction (Ar-Br + Ar-MgBr → Ar-Ar). | Ensure slow, controlled addition of the aryl halide to maintain a low concentration of Ar-Br in the presence of the formed Grignard reagent. |
Mechanism of Side Reaction
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. web.alfredstate.edu [web.alfredstate.edu]
- 8. adichemistry.com [adichemistry.com]
- 9. quora.com [quora.com]
- 10. m.youtube.com [m.youtube.com]
- 11. quora.com [quora.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Grignard reagent - Wikipedia [en.wikipedia.org]
- 14. leah4sci.com [leah4sci.com]
- 15. reddit.com [reddit.com]
- 16. acs.org [acs.org]
- 17. dchas.org [dchas.org]
- 18. benchchem.com [benchchem.com]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. chm.uri.edu [chm.uri.edu]
- 21. researchgate.net [researchgate.net]
- 22. scribd.com [scribd.com]
- 23. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 24. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 25. research.uga.edu [research.uga.edu]
Application Notes and Protocols for the Quantification of 3-Bromo-4-chloroisopropylbenzene
Introduction
3-Bromo-4-chloroisopropylbenzene is a halogenated aromatic compound that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical products. Accurate and precise quantification of this compound is critical for ensuring the quality, efficacy, and safety of the final products. This document provides detailed analytical methods for the quantitative analysis of this compound, tailored for researchers, scientists, and professionals in drug development. The protocols herein are designed to be robust and adhere to the principles of scientific integrity, providing a framework for method validation in accordance with regulatory expectations.
The chemical structure and properties of this compound are summarized in the table below.[1]
| Property | Value |
| Chemical Formula | C₉H₁₀BrCl |
| Molecular Weight | 233.53 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| Solubility | Expected to be soluble in organic solvents like acetonitrile, methanol, and hexane |
Analytical Methodologies: A Rationale-Driven Approach
The selection of an appropriate analytical technique is paramount for achieving accurate and reliable quantification. For this compound, two primary chromatographic techniques are recommended: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with either an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).
-
High-Performance Liquid Chromatography (HPLC): As a non-volatile and thermally stable compound, this compound is well-suited for HPLC analysis. A reverse-phase method is proposed, leveraging the nonpolar nature of the analyte. This technique offers versatility and is a staple in most analytical laboratories.
-
Gas Chromatography (GC): Due to its volatility, GC is also a powerful technique for the analysis of this compound. The presence of bromine and chlorine atoms makes it highly responsive to an Electron Capture Detector (ECD), providing excellent sensitivity.[1][2][3] Alternatively, coupling GC with a Mass Spectrometer (GC-MS) offers unparalleled selectivity and confident identification.
High-Performance Liquid Chromatography (HPLC) Method
This section details a reverse-phase HPLC method for the quantification of this compound. The methodology is designed to be a starting point for method development and validation.
Protocol: HPLC-UV Analysis
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
-
Sample diluent: Acetonitrile/Water (50:50, v/v).
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 70% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the sample diluent.
-
Sample Preparation: Dissolve the sample containing this compound in the sample diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[4][5]
4. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the working standards against their concentrations.
-
Perform a linear regression analysis of the calibration curve to determine the slope, intercept, and correlation coefficient (r²). An r² value > 0.995 is generally considered acceptable.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
5. Method Validation (as per ICH Q2(R1) Guidelines): [6][7][8]
-
Specificity: Analyze a blank (diluent) and a spiked sample to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Assess the linearity of the method over the defined concentration range of the working standards.
-
Accuracy: Determine the recovery of the analyte by spiking a known amount of the standard into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) on the analytical results.
Workflow for HPLC Method Development and Validation
Caption: A streamlined workflow for HPLC method development and validation.
Gas Chromatography (GC) Method
For instances where higher sensitivity is required or for matrices that are more amenable to GC analysis, the following methods are recommended.
Protocol: GC-ECD Analysis
The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, making it an excellent choice for trace-level quantification of this compound.[1][2][3][9]
1. Instrumentation and Materials:
-
Gas chromatograph equipped with an Electron Capture Detector (ECD) and a split/splitless injector.
-
Capillary GC column suitable for nonpolar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier gas: Helium or Nitrogen (high purity).
-
Makeup gas for ECD: Nitrogen or Argon/Methane (P5).
-
This compound reference standard.
-
Solvent: Hexane or Ethyl Acetate (pesticide residue grade).
2. Chromatographic Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Oven Temperature Program | Initial: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| Carrier Gas Flow | 1.2 mL/min (constant flow) |
| Detector Temperature | 300 °C |
| Makeup Gas Flow | 25 mL/min |
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with hexane.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL) by diluting the stock solution with hexane.
-
Sample Preparation: Extract the sample with a suitable solvent (e.g., hexane) and dilute the extract to a concentration within the calibration range.
4. Data Analysis and Quantification:
-
Follow the same procedure as for the HPLC method for constructing a calibration curve and quantifying the analyte in the sample.
Protocol: GC-MS Analysis
For unambiguous identification and quantification, especially in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.
1. Instrumentation and Materials:
-
GC-MS system with a mass selective detector.
-
Same column and carrier gas as for GC-ECD.
2. Chromatographic and MS Conditions:
| Parameter | Condition |
| Injector & Oven Program | Same as GC-ECD |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | m/z 232, 234 (Molecular ions), and a characteristic fragment ion |
3. Rationale for SIM Mode:
-
Operating in SIM mode significantly enhances sensitivity and selectivity by monitoring only specific ions characteristic of this compound. The expected molecular ions will show a characteristic isotopic pattern due to the presence of bromine and chlorine.
Workflow for GC Method Selection and Analysis
Caption: Decision workflow for selecting the appropriate GC detector.
Conclusion
The analytical methods detailed in this document provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice between HPLC-UV, GC-ECD, and GC-MS will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. It is imperative that any method chosen be fully validated according to the principles outlined in the ICH Q2(R1) guidelines to ensure data integrity and regulatory compliance.
References
- 1. Electron Capture Detector | GC-ECD [scioninstruments.com]
- 2. measurlabs.com [measurlabs.com]
- 3. gcms.cz [gcms.cz]
- 4. organomation.com [organomation.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Bromo-4-chloroisopropylbenzene by Recrystallization
This guide provides a comprehensive, in-depth resource for researchers, scientists, and drug development professionals on the purification of crude 3-Bromo-4-chloroisopropylbenzene via recrystallization. Moving beyond a simple procedural list, this document elucidates the scientific rationale behind each step and offers robust troubleshooting solutions for common experimental challenges.
Foundational Principles & Compound Characteristics
Recrystallization is a cornerstone technique for purifying solid organic compounds.[1] The fundamental principle relies on the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization involves dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystal lattice that ideally excludes impurities, which remain dissolved in the solvent (mother liquor).[2][3]
However, this compound presents a specific challenge. Based on its structure and data for analogous compounds, it is predicted to be a low-melting-point solid or an oily liquid at room temperature, which significantly increases the likelihood of a phenomenon known as "oiling out."[4][5] This guide is specifically designed to address this and other potential issues.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀BrCl | [6][7] |
| Molecular Weight | 233.53 g/mol | [6][7] |
| Predicted Appearance | Light yellow oily liquid | [5] |
| Predicted Boiling Point | 246.2 ± 20.0 °C | [5] |
| Solubility Profile | Likely insoluble in water; soluble in nonpolar organic solvents. | [8] |
Experimental Workflow: Mixed-Solvent Recrystallization Protocol
Given the low melting point of the target compound, a single-solvent system can be difficult to optimize. A mixed-solvent (or solvent/anti-solvent) approach often provides superior control and results.[9][10] This method involves dissolving the crude material in a "good" solvent in which it is highly soluble, followed by the careful, dropwise addition of a miscible "anti-solvent" in which the compound is poorly soluble to induce precipitation at the saturation point.[9]
Recrystallization Workflow Diagram
Caption: Mixed-solvent recrystallization workflow.
Step-by-Step Methodology
-
Dissolution: In a 50 mL Erlenmeyer flask, add approximately 1.0 g of crude this compound. Add 3-5 mL of ethanol (the "good" solvent) and a boiling chip. Heat the mixture gently on a hot plate until the solvent boils and the solid dissolves completely. Add more hot ethanol dropwise only if necessary to achieve full dissolution. The goal is to use the absolute minimum amount of hot solvent.[2]
-
Induce Saturation: While maintaining the boil, add hot deionized water (the "anti-solvent") dropwise using a Pasteur pipette. Swirl the flask after each drop. Continue adding water until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated.[9][10]
-
Clarification: Add 1-2 more drops of hot ethanol to the turbid solution, just enough to make it clear again. The solution is now perfectly saturated at the boiling point.[9]
-
Slow Cooling: Remove the flask from the heat source, cover it with a watch glass to prevent solvent evaporation, and allow it to cool slowly and undisturbed on a benchtop. Slow cooling is critical for forming pure, well-defined crystals rather than an amorphous solid or oil.[11]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution.[12]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: With the vacuum disconnected, add a small amount (~2-3 mL) of an ice-cold ethanol/water mixture (in the same approximate ratio used for the recrystallization) to the funnel to wash away any residual impurities from the crystal surfaces. Reapply the vacuum to pull the wash solvent through.[12]
-
Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. For final drying, transfer the crystals to a pre-weighed watch glass and place them in a vacuum desiccator.
Troubleshooting Guide & FAQs
Q1: My compound "oiled out" as a liquid layer instead of forming crystals. What went wrong and how can I fix it?
A: "Oiling out" is the most common problem with low-melting-point compounds.[4][13] It occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound, causing it to separate as a liquid instead of a solid.[3][14]
-
Causality: The combination of a high concentration of solute and a solvent system with a high boiling point often leads to this issue. The solute is simply not "encouraged" to form a solid lattice because the ambient temperature is too high.
-
Solutions:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add more of the "good" solvent (e.g., ethanol) to lower the overall saturation temperature. Then, allow the more dilute solution to cool again, very slowly.[15][16]
-
Induce Crystallization in the Oil: If an oil persists after cooling, try scratching the flask at the oil-solvent interface with a glass rod or adding a seed crystal (if available). Sometimes, this can provide the necessary nucleation site for crystallization to begin within the liquid phase.[17]
-
Change Solvents: If oiling out is persistent, the boiling point of your solvent system may be too high. Consider a different solvent pair with a lower boiling point, such as methanol/water or acetone/water.
-
Q2: The solution has cooled completely, but no crystals have formed. What should I do?
A: This is a classic case of a supersaturated solution, where the concentration of the dissolved compound is higher than its normal solubility limit, but crystallization has not been initiated.[15]
-
Causality: Crystal formation requires nucleation, the initial aggregation of molecules that serves as a template for crystal growth. Sometimes, this process does not occur spontaneously.
-
Solutions (in order of application):
-
Scratching: Use a glass stirring rod to vigorously scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[17][18][19]
-
Seeding: If you have a small crystal of the pure product, add it to the solution. A "seed crystal" provides a perfect template for other molecules to deposit onto, initiating crystallization.[17][20][21]
-
Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent.[22][23] Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume), and then repeat the cooling process.[15][17]
-
Q3: My final yield of purified product is very low. What are the common causes of product loss?
A: While 100% recovery is impossible due to the compound's finite solubility in the cold solvent, several procedural errors can drastically reduce yield.[23]
-
Causality & Solutions:
-
Excess Solvent: Using too much hot solvent to dissolve the initial crude product is the most frequent cause of low yield. The more solvent used, the more product will remain dissolved even after cooling. Fix: Always use the absolute minimum volume of boiling solvent required for dissolution.[22][23]
-
Incomplete Cooling: Failing to cool the solution in an ice bath after it reaches room temperature will leave a significant amount of product in the solution. Fix: Always use an ice-water bath for at least 15 minutes before filtering.[23]
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not ice-cold, will dissolve some of your product. Fix: Use a minimal amount of ice-cold solvent for the wash step.[12]
-
Premature Crystallization: If performing a hot filtration to remove insoluble impurities, crystallization in the funnel can occur, leading to product loss. Fix: Use a slight excess of hot solvent before filtering and keep the funnel warm. Boil off the excess solvent before cooling.[12][16]
-
Q4: How do I select the best solvent system for a new compound?
A: Solvent selection is an empirical process guided by the "like dissolves like" principle.[8][24] For a halogenated aromatic compound like this, moderately polar to nonpolar solvents are good starting points.
-
Screening Process:
-
Place a small amount of your crude solid (a few milligrams) into several small test tubes.
-
To each tube, add ~0.5 mL of a different potential solvent (e.g., hexane, toluene, ethyl acetate, ethanol, water).
-
Observe the solubility at room temperature. A good solvent should not dissolve the compound well at this stage.[25][26]
-
Gently heat the tubes that showed poor room-temperature solubility. A suitable solvent will dissolve the compound completely when hot.[25]
-
Cool the tubes that showed good hot solubility. The best solvent will be the one from which abundant crystals form upon cooling.[3]
-
If no single solvent works, identify a "good" solvent (dissolves the compound well) and a miscible "bad" solvent (does not dissolve the compound) to use as a mixed-solvent pair.[10][27]
-
Safety & Handling
This compound and related halogenated aromatic compounds should be handled with care. Based on data for analogous structures, potential hazards include skin and eye irritation, and it may be harmful if inhaled or swallowed.[28][29]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and nitrile gloves when handling the compound and solvents.
-
Engineering Controls: All manipulations, including dissolution, filtration, and drying, must be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.
-
Disposal: Dispose of all chemical waste (mother liquor, used filter paper) in appropriately labeled hazardous waste containers according to your institution's guidelines.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. 2-Bromo-4-chloro-1-(1-methylethyl) Benzene CAS 1369828-32-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 2-Bromo-1-chloro-4-isopropylbenzene | C9H10BrCl | CID 50997864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy this compound | 90350-25-7 [smolecule.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 10. homework.study.com [homework.study.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. reddit.com [reddit.com]
- 14. mt.com [mt.com]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. homework.study.com [homework.study.com]
- 19. chemedx.org [chemedx.org]
- 20. brainly.com [brainly.com]
- 21. quora.com [quora.com]
- 22. people.chem.umass.edu [people.chem.umass.edu]
- 23. web.mnstate.edu [web.mnstate.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. edu.rsc.org [edu.rsc.org]
- 26. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 27. youtube.com [youtube.com]
- 28. fishersci.com [fishersci.com]
- 29. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Isolating 3-Bromo-4-chloroisopropylbenzene with Column Chromatography
Welcome to the technical support center for the chromatographic purification of 3-Bromo-4-chloroisopropylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of isolating this and similar halogenated aromatic compounds. Here, we move beyond rote protocols to explain the why behind the how, ensuring your separations are not only successful but also robust and reproducible.
Introduction: The Challenge of Separating Similar Halogenated Aromatics
This compound and its isomers present a common purification challenge: separating compounds with very similar polarities. Effective separation relies on exploiting subtle differences in their interactions with the stationary and mobile phases. This guide provides a framework for developing and troubleshooting column chromatography methods to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for separating this compound?
For non-polar to moderately polar compounds like halogenated benzenes, normal-phase chromatography is typically employed.[1][2]
-
Silica Gel (SiO₂): This is the most common and cost-effective choice. Its polar surface interacts with analytes, and for compounds like this compound, which are relatively non-polar, elution is achieved with non-polar mobile phases.
-
Alumina (Al₂O₃): Alumina can also be used and may offer different selectivity compared to silica, which can be advantageous for difficult separations.
-
Specialized Stationary Phases: For challenging isomer separations, stationary phases with different selectivities, such as those capable of pi-pi interactions (e.g., C70-fullerene coated columns), have shown success in separating halogenated benzenes.[3][4]
Q2: How do I select an appropriate mobile phase?
The choice of mobile phase is critical and is best determined by preliminary analysis using Thin Layer Chromatography (TLC).[5][6][7]
-
Start with a Non-Polar Solvent System: Begin with a low-polarity solvent system, such as hexane or petroleum ether, and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[8]
-
Aim for an Optimal Rf Value: On a TLC plate, the ideal solvent system will give your target compound an Rf (retention factor) value of approximately 0.2-0.4. This generally provides the best separation on a column.[8]
-
Isocratic vs. Gradient Elution: For simple mixtures where the components have significantly different Rf values, an isocratic elution (constant solvent composition) can be used.[9][10] For more complex mixtures or isomers with close Rf values, a gradient elution (gradually increasing the mobile phase polarity) is often necessary to achieve good separation.[9][11][12]
Q3: How much sample can I load onto my column?
Column overloading is a common cause of poor separation.[13][14] A general guideline is to load a sample mass that is 1-5% of the stationary phase mass.[13][15] For difficult separations, it is best to stay at the lower end of this range.
Q4: My compound is not UV-active. How can I monitor the separation?
If this compound (or other target compounds) does not absorb UV light, alternative detection methods are necessary.[16][17]
-
Thin-Layer Chromatography (TLC): Collect fractions and spot them on a TLC plate. Use a staining reagent, such as potassium permanganate or anisaldehyde, to visualize the spots.[18]
-
Refractive Index (RI) Detector: An RI detector can be used for preparative HPLC systems and is a universal detector for non-UV active compounds.[16]
-
Evaporative Light Scattering Detector (ELSD): ELSD is another universal detection method suitable for non-volatile compounds.[19]
-
Mass Spectrometry (MS): MS provides high sensitivity and selectivity and can be used to identify the fractions containing the desired compound.[19]
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound.
| Problem | Potential Causes | Solutions & Explanations |
| Poor or No Separation (Co-elution) | Mobile phase polarity is too high. | The solvent is "pushing" all compounds through the column too quickly. Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).[20] |
| Mobile phase polarity is too low. | The compounds are sticking to the stationary phase and not moving. Gradually increase the mobile phase polarity. | |
| Column overloading. | Too much sample has been loaded, exceeding the separation capacity of the column. Reduce the sample load.[13] | |
| Poorly packed column. | Channels or cracks in the stationary phase lead to uneven solvent flow and band broadening. Repack the column, ensuring a uniform and compact bed.[13] | |
| Compound Won't Elute from the Column | Mobile phase is not polar enough. | The compound has a strong affinity for the stationary phase. Increase the polarity of the mobile phase significantly (a "flush") to elute the compound.[21] |
| Compound has decomposed on the silica gel. | Some compounds are sensitive to the acidic nature of silica. Test the stability of your compound on a small amount of silica before running a large-scale column.[21] If unstable, consider using a less acidic stationary phase like deactivated silica or alumina. | |
| Tailing Peaks | Undesirable interactions between the sample and stationary phase. | This can be caused by secondary interactions, especially with polar functional groups. Adding a small amount of a modifier to the mobile phase can sometimes help.[13] |
| Column overloading. | High sample concentration can lead to peak tailing. Dilute the sample or reduce the injection volume.[14] | |
| Fractions are Very Dilute | The elution band is very broad. | This can be a result of a poorly packed column or a mobile phase that is too weak.[21] Consider using a gradient elution to sharpen the peaks of later-eluting compounds.[9] |
Detailed Protocols
Protocol 1: Packing a Silica Gel Column (Slurry Method)
The slurry method is often preferred as it can minimize the formation of air bubbles and channels in the packed bed.[22]
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column.[8][23] Add a thin layer of sand (about 1 cm).[8][24]
-
Creating the Slurry: In a beaker, mix the silica gel with the initial, least polar mobile phase to form a consistent slurry.[22]
-
Packing the Column: Pour the slurry into the column.[23] Gently tap the side of the column to help the silica settle evenly and release any trapped air bubbles.[23]
-
Equilibration: Once the silica has settled, open the stopcock and allow the excess solvent to drain until it is just level with the top of the silica bed.[23] Do not let the column run dry. Add more mobile phase and run it through the column (2-3 column volumes) to ensure the bed is fully compacted and equilibrated.[8]
Protocol 2: Sample Loading
Proper sample loading is crucial for achieving a narrow starting band and good separation.[13]
-
Wet Loading:
-
Dissolve the sample in a minimal amount of the mobile phase.[13][25]
-
Carefully pipette the concentrated sample solution onto the top of the silica bed.[22]
-
Open the stopcock and allow the sample to adsorb onto the silica.
-
Gently add a small amount of fresh mobile phase to wash any remaining sample from the column walls onto the bed.[24]
-
-
Dry Loading:
Visualizing the Workflow
Column Chromatography Workflow Diagram
Caption: A typical workflow for column chromatography.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
References
- 1. uhplcs.com [uhplcs.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 5. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 6. reddit.com [reddit.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. Chromatography [chem.rochester.edu]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. uhplcs.com [uhplcs.com]
- 11. welch-us.com [welch-us.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. chromtech.com [chromtech.com]
- 14. benchchem.com [benchchem.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. researchgate.net [researchgate.net]
- 17. veeprho.com [veeprho.com]
- 18. researchgate.net [researchgate.net]
- 19. eureka.patsnap.com [eureka.patsnap.com]
- 20. benchchem.com [benchchem.com]
- 21. Chromatography [chem.rochester.edu]
- 22. youtube.com [youtube.com]
- 23. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 24. epfl.ch [epfl.ch]
- 25. orgchemboulder.com [orgchemboulder.com]
- 26. teledynelabs.com [teledynelabs.com]
Identifying and removing impurities from 3-Bromo-4-chloroisopropylbenzene synthesis
Introduction: The synthesis of 3-Bromo-4-chloroisopropylbenzene is a critical process for developing advanced pharmaceutical and agrochemical compounds. However, its multi-step nature, typically involving Friedel-Crafts alkylation and electrophilic aromatic substitution, presents significant challenges in achieving high purity. Isomeric and poly-substituted byproducts are common, complicating downstream applications. This guide provides in-depth troubleshooting strategies and validated protocols to help researchers identify, manage, and remove these critical impurities, ensuring the integrity of their final product.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A: The impurity profile is highly dependent on your synthetic route. If you are performing electrophilic bromination on 4-chlorocumene, the most prevalent impurities will be isomers. The primary isomer is typically 2-bromo-1-chloro-4-isopropylbenzene , formed due to competing directing effects of the isopropyl and chloro groups. You may also encounter unreacted 4-chlorocumene and, under harsh conditions, traces of di-brominated products . If your route involves Friedel-Crafts alkylation of 1,2-chlorobromobenzene, you can expect a more complex mixture of regioisomers and poly-alkylated species like di-isopropyl-bromochlorobenzene.[1][2]
Q2: How can I quickly assess the purity and identify the main impurities in my crude sample?
A: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR is the most effective approach.
-
GC-MS: Provides excellent separation of volatile isomers and byproducts, allowing you to determine the relative percentage of each component. The mass fragmentation patterns are crucial for identifying unexpected structures.[3][4]
-
¹H NMR: Is invaluable for structural confirmation. The aromatic region (typically 7.0-7.6 ppm) will show distinct splitting patterns for the different isomers. For example, the desired 3-bromo-4-chloro isomer will show three distinct aromatic protons, while the more symmetric unreacted 4-chlorocumene will show two doublets.
Q3: My reaction yield is consistently low. What are the likely causes?
A: Low yields in this synthesis often stem from issues in the electrophilic substitution step (either alkylation or bromination).
-
Deactivated Catalyst: Lewis acids like AlCl₃ or FeCl₃ are highly moisture-sensitive. Ensure all glassware is oven-dried and reagents are anhydrous. Incomplete reactions are a common result of catalyst deactivation.[5][6]
-
Sub-optimal Temperature: Friedel-Crafts alkylations and brominations are exothermic. Poor temperature control can lead to the formation of unwanted side products and thermal degradation, reducing the yield of the target molecule.[7]
-
Carbocation Rearrangement (Alkylation Route): While less common with isopropyl groups, using other alkylating agents can lead to carbocation rearrangements, a known limitation of Friedel-Crafts alkylation.[6][8]
Part 2: In-Depth Troubleshooting Guides
Problem Area 1: Isomeric Impurity Contamination
Q: My GC-MS analysis shows two major peaks with the same mass, indicating isomers. How do I confirm their structures and which is my target compound?
A: This is the most common challenge. The two peaks are almost certainly the desired This compound and the primary byproduct, 2-bromo-1-chloro-4-isopropylbenzene .
-
Mechanistic Rationale: The isopropyl group is a strong ortho-, para- director, while the chlorine atom is a weaker ortho-, para- director. During bromination of 4-chlorocumene, the bromine will be directed ortho to the powerful isopropyl activator. There are two such positions: C3 and C5. Bromination at C3 is sterically less hindered and electronically favored, yielding the target product. However, bromination at C5 (which becomes C2 in the final IUPAC name) still occurs, yielding the isomeric impurity.
-
Confirmation via NMR: Careful analysis of the ¹H NMR spectrum is the definitive method for identification. The coupling constants and chemical shifts of the aromatic protons for each isomer will be unique.
Q: What is the most effective method for separating these isomers at a laboratory scale?
A: Separating isomers with very similar physical properties is challenging. The choice of method depends on the scale and required purity.
-
Fractional Vacuum Distillation: This is often the first method to attempt, especially for larger quantities (>5 g). Isomers, despite having similar structures, can have slight differences in boiling points that can be exploited under reduced pressure.[9] High-efficiency packed columns (e.g., Vigreux or Raschig ring-packed) are necessary.
-
Flash Column Chromatography: For achieving the highest purity on a smaller scale (<5 g), flash chromatography is superior. Halogenated aromatic compounds can be effectively separated on silica gel.[10][11] A non-polar eluent system is required.
-
Melt Crystallization: If distillation is ineffective, fractional freezing or melt crystallization can sometimes be used. This technique exploits differences in the melting points and crystal lattice energies of the isomers.[12]
Problem Area 2: Removing Unreacted Starting Material & Heavy Byproducts
Q: My crude product is contaminated with unreacted 4-chlorocumene and some higher boiling point compounds. How can I purify this mixture?
A: This scenario requires a multi-step approach, as you are dealing with impurities that are both more and less volatile than your product.
-
Mechanistic Rationale: Unreacted starting material is a result of an incomplete reaction (see FAQ Q3). The "heavy" byproducts are typically from over-alkylation or di-bromination, where the activated product reacts a second time.
-
Purification Strategy: A sequential distillation approach is most efficient.
-
Step 1 (Removal of Volatiles): Perform an initial simple distillation under vacuum to remove the lower-boiling unreacted 4-chlorocumene.
-
Step 2 (Isolation of Product): Increase the vacuum and/or temperature to distill your product (a mixture of isomers) away from the high-boiling, non-volatile poly-substituted byproducts, which will remain in the distillation flask.[13]
-
Step 3 (Isomer Separation): The collected distillate, now free from starting material and heavy ends, can be subjected to a final, careful fractional distillation or chromatography as described in Problem Area 1 to separate the isomers if required.
-
Part 3: Analytical and Purification Protocols
Protocol 1: GC-MS for Purity Assessment
This protocol is designed to achieve baseline separation of isomeric impurities.
-
Sample Preparation: Prepare a dilute solution of the crude product (~1 mg/mL) in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
GC Column: Use a mid-polarity capillary column, such as a VF-624ms or equivalent, which is effective for separating volatile halogenated compounds.[4]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from 50 to 350 m/z.
-
-
Analysis: Integrate the peak areas to determine the relative percentage of each component. Compare the fragmentation patterns to library data or expected fragmentation to identify impurities.
Protocol 2: Fractional Vacuum Distillation for Isomer Separation
-
Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column (minimum 20 cm length), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed with vacuum grease.
-
Procedure:
-
Charge the distillation flask with the crude product and a magnetic stir bar.
-
Slowly apply vacuum, aiming for a pressure of 1-5 mmHg.
-
Begin heating the distillation pot gently using a heating mantle.
-
Observe the column for the formation of a vapor ring. Allow this ring to rise slowly to the top of the column to ensure equilibrium is established.
-
Collect fractions based on the temperature at the distillation head. Isomers will often distill within a narrow temperature range (e.g., 2-5 °C apart). Collect small, distinct fractions.[9]
-
Analyze each fraction by GC-MS to determine its composition.
-
Combine fractions that meet the desired purity specification.
-
Protocol 3: Flash Column Chromatography
-
Stationary Phase: Use silica gel (230-400 mesh) as the adsorbent.[14]
-
Eluent Selection: Start with a non-polar solvent system. A gradient of Hexane/Dichloromethane or pure Hexane is often effective. Use TLC to determine the optimal solvent system where the desired product has an Rf value of ~0.3.
-
Column Packing: Pack the column with a slurry of silica gel in Hexane. Do not let the column run dry.
-
Loading: Dissolve the crude product in a minimal amount of Dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system (e.g., 100% Hexane). Apply positive pressure (air or nitrogen) to achieve a flow rate of ~2 inches/minute.
-
Collection: Collect fractions and monitor them by TLC. The less polar isomer will typically elute first.
-
Analysis: Combine the pure fractions and remove the solvent under reduced pressure. Verify purity by GC-MS and NMR.[11]
Part 4: Visual Guides & Data
Impurity Identification Workflow
Caption: A decision tree for identifying common impurities via GC-MS.
Purification Strategy Selection
Caption: Logic for selecting the appropriate purification method.
Table 1: Common Impurities and Identification Markers
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Identification Method | Key Characteristics |
| This compound (Target) | C₉H₁₀BrCl | 233.53 | GC-MS, ¹H NMR | Target retention time; Unique aromatic NMR pattern (3H).[15] |
| 2-bromo-1-chloro-4-isopropylbenzene | C₉H₁₀BrCl | 233.53 | GC-MS, ¹H NMR | Elutes close to target; Different aromatic NMR pattern (3H).[16] |
| 4-chlorocumene (4-chloroisopropylbenzene) | C₉H₁₁Cl | 154.64 | GC-MS, ¹H NMR | Lower retention time; Lower m/z; Symmetric AA'BB' NMR pattern. |
| Di-bromo-4-chloroisopropylbenzene | C₉H₉Br₂Cl | 312.43 | GC-MS | Higher retention time; Higher m/z with characteristic Br₂ isotope pattern. |
| Di-isopropyl-bromochlorobenzene | C₁₂H₁₆BrCl | 275.61 | GC-MS | Higher retention time; Higher m/z. |
References
- 1. mt.com [mt.com]
- 2. m.youtube.com [m.youtube.com]
- 3. agilent.com [agilent.com]
- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]
- 6. byjus.com [byjus.com]
- 7. nbinno.com [nbinno.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. US4514574A - Process for separating isomeric mixtures - Google Patents [patents.google.com]
- 10. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 11. 3-BROMO-4-CHLOROANILINE synthesis - chemicalbook [chemicalbook.com]
- 12. CN110128240B - A kind of method for separating p-chlorobromobenzene and o-chlorobromobenzene by suspension melt crystallization - Google Patents [patents.google.com]
- 13. my.che.utah.edu [my.che.utah.edu]
- 14. env.go.jp [env.go.jp]
- 15. 2-Bromo-1-chloro-4-isopropylbenzene | C9H10BrCl | CID 50997864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Buy this compound | 90350-25-7 [smolecule.com]
Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-4-chloroisopropylbenzene
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Subject: Troubleshooting and Optimization Guide for Suzuki Coupling of 3-Bromo-4-chloroisopropylbenzene
This guide provides in-depth technical assistance for researchers encountering challenges with the Suzuki-Miyaura cross-coupling of this compound. This substrate presents unique challenges due to the presence of two different halogen atoms (bromine and chlorine) and potential steric hindrance from the isopropyl group. This document is structured in a question-and-answer format to directly address common issues and provide robust, scientifically-grounded solutions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Issue 1: Low or No Conversion of Starting Material
Question: My Suzuki coupling reaction with this compound shows minimal to no product formation. What are the primary factors I should investigate?
Answer: Low or no conversion in a Suzuki coupling is a common issue that can typically be traced back to four key areas: the catalyst system, the base, the solvent, and the reaction temperature. The substrate this compound requires careful tuning of these parameters to achieve high yields, especially when aiming for selective coupling at the C-Br bond.
-
Catalyst Inactivity: The active form of the catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Inefficient reduction can lead to low concentrations of the active catalyst.[1][2] Furthermore, both Pd(0) complexes and the phosphine ligands used are susceptible to oxidation by atmospheric oxygen, which deactivates the catalyst.[3]
-
Recommendation: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[3] Use freshly opened, high-purity palladium sources and ligands. For challenging substrates like this, consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald or Nolan ligands) that promote the crucial oxidative addition step, particularly for less reactive C-Cl bonds if that is the target.[4][5][6]
-
-
Ineffective Base: The base plays a critical role in the catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[4][7][8] The strength and solubility of the base are paramount.[3]
-
Recommendation: For this substrate, a moderately strong base is often required. Potassium phosphate (K₃PO₄) is an excellent starting point due to its good solubility in common solvent mixtures and its proven efficacy.[9] Other options include cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[10] Ensure the base is finely powdered to maximize surface area and reactivity.
-
-
Suboptimal Solvent System: The solvent must solubilize all reactants and stabilize the catalytic species.[3] Biphasic solvent systems, often containing water, are common in Suzuki couplings and can accelerate the reaction.[7][11]
-
Insufficient Temperature: While many Suzuki couplings proceed at moderate temperatures, sterically hindered or less reactive substrates may require more thermal energy to overcome activation barriers.
-
Recommendation: If your reaction is sluggish at 80-90 °C, consider increasing the temperature to 100-110 °C, solvent permitting.[10]
-
Issue 2: Lack of Selectivity (Reaction at both C-Br and C-Cl)
Question: My goal is to selectively couple at the C-Br bond, but I am observing products from coupling at the C-Cl bond as well. How can I improve selectivity for the C-Br bond?
Answer: Achieving high selectivity is dependent on exploiting the inherent reactivity differences between the carbon-halogen bonds. The general order of reactivity for oxidative addition to the palladium catalyst is C–I > C–Br > C–OTf >> C–Cl.[1][7] This intrinsic difference is the foundation for achieving selectivity.
-
Leveraging Intrinsic Reactivity: The C-Br bond is significantly more reactive than the C-Cl bond in the rate-determining oxidative addition step.[12] Therefore, under carefully controlled conditions, the palladium catalyst should preferentially react with the C-Br bond.
-
Recommendation:
-
Milder Conditions: Avoid overly harsh reaction conditions. High temperatures and highly active catalyst systems designed for aryl chlorides can sometimes overcome the activation barrier for C-Cl insertion, leading to a loss of selectivity. Start with milder temperatures (e.g., 70-80 °C).
-
Catalyst/Ligand Choice: A less reactive catalyst system can enhance selectivity. While highly active ligands are needed for C-Cl activation, a standard catalyst like Pd(PPh₃)₄ may provide sufficient reactivity for the C-Br bond while leaving the C-Cl bond untouched. If conversion is low, a slightly more electron-rich and bulky ligand like P(o-tol)₃ can be used. For more challenging selective couplings, specialized ligands have been designed to differentiate between C-Br and C-Cl bonds.[13][14]
-
-
Issue 3: Significant Side Product Formation (Homocoupling and Protodeboronation)
Question: My reaction mixture contains significant amounts of biphenyl (from homocoupling of my boronic acid) and the arene corresponding to my boronic acid (from protodeboronation). How can I suppress these side reactions?
Answer: Homocoupling and protodeboronation are two of the most common side reactions in Suzuki couplings, and they often point to specific issues with the reaction setup or conditions.
-
Homocoupling: The formation of a biaryl product derived from the coupling of two boronic acid molecules is often promoted by the presence of oxygen.[1][2] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate this unwanted side reaction.[1]
-
Recommendation: Rigorous deoxygenation is critical. Ensure your solvent is thoroughly degassed by bubbling an inert gas (argon or nitrogen) through it for an extended period (15-30 minutes) or by using a freeze-pump-thaw technique.[2][3] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Protodeboronation: This is the cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom from a proton source (often water).[3][15] This side reaction is base-mediated and can be exacerbated by high temperatures and prolonged reaction times. Electron-deficient boronic acids are particularly susceptible.[3][16]
-
Recommendation:
-
Choice of Base: Use the mildest base that still affords a good reaction rate. Sometimes, switching from a strong base like NaOH to a milder one like K₃PO₄ or even K₂CO₃ can reduce the rate of protodeboronation.[3]
-
Boronic Acid Stability: If protodeboronation remains a significant issue, consider using a more stable derivative of the boronic acid, such as a pinacol ester (a boronate ester) or a potassium trifluoroborate salt.[4][16] These are generally more robust and less prone to premature cleavage.[16]
-
Stoichiometry: Using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid can help compensate for some loss due to this side reaction, ensuring enough is available to drive the desired cross-coupling to completion.
-
-
Issue 4: Reaction Stalls Before Completion
Question: My reaction proceeds initially but then stalls, leaving a significant amount of starting material even after extended reaction times. What could be the cause?
Answer: Reaction stalling is typically due to catalyst deactivation. The active Pd(0) catalyst can precipitate out of the solution as palladium black, rendering it inactive.[15] This can be caused by several factors:
-
Ligand Dissociation/Decomposition: At high temperatures, the phosphine ligand can dissociate from the palladium center, leading to the aggregation of unprotected Pd(0) atoms into inactive palladium black. The ligands themselves can also degrade over time.
-
Recommendation: Use a sufficiently high ligand-to-palladium ratio (typically 2:1 to 4:1 for monodentate ligands) to ensure the palladium center remains coordinated and soluble.[3] For thermally demanding reactions, consider using more robust and bulky ligands, such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which form more stable complexes with palladium.[4][11]
-
-
Poor Stirring: In biphasic reactions, inefficient mixing between the organic and aqueous layers can starve the catalyst of one of the reactants, leading to apparent stalling.
-
Recommendation: Ensure vigorous stirring throughout the reaction to maximize the interfacial area between the phases.[2]
-
Visual Troubleshooting and Workflow
Below is a decision tree to guide your troubleshooting process for low conversion issues.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Bromo-4-chloroisopropylbenzene
Welcome to the technical support center for the synthesis of 3-Bromo-4-chloroisopropylbenzene (CAS No: 90350-25-7).[1][2] This guide is designed for researchers, chemists, and process development professionals to address common challenges and optimize reaction yields. Here, we dissect potential synthetic routes, troubleshoot common pitfalls with scientifically-grounded explanations, and provide detailed protocols to enhance the success of your experiments.
Section 1: Overview of Synthetic Strategies
Q1: What are the primary synthetic routes for preparing this compound, and what are their initial trade-offs?
There are three principal pathways to consider for the synthesis of this compound. The choice of route fundamentally depends on the availability of starting materials, desired purity, and scalability. Each pathway presents a unique set of challenges that can impact the final yield.
-
Route A: Friedel-Crafts Alkylation of 1-Bromo-2-chlorobenzene. This is a direct approach where an isopropyl group is introduced to a pre-halogenated benzene ring. While conceptually straightforward, it is often plagued by issues of low reactivity and side reactions.[3]
-
Route B: Electrophilic Bromination of 4-Chloroisopropylbenzene (4-Chlorocumene). This route starts with a readily available cumene derivative and introduces the bromine atom. The primary challenge here is controlling the regioselectivity of the bromination.[4][5]
-
Route C: Sandmeyer Reaction of 3-Amino-4-chloroisopropylbenzene. This multi-step approach offers excellent regiochemical control by converting a precisely positioned amino group into the target bromo substituent. It is often the most reliable method for achieving high purity of the desired isomer.[6][7]
Caption: High-level overview of the three primary synthetic pathways.
Section 2: Troubleshooting Friedel-Crafts Alkylation (Route A)
The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution, but its application to deactivated systems like 1-bromo-2-chlorobenzene requires careful optimization.[8]
Q2: My reaction yield is extremely low, with significant recovery of starting material. How can I improve conversion?
Cause: The benzene ring in 1-bromo-2-chlorobenzene is deactivated by the two electron-withdrawing halogen substituents, making it less nucleophilic and slowing the reaction.[9]
Solutions:
-
Increase Catalyst Loading: For deactivated substrates, a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) may be necessary, as the product can form a complex with the catalyst, effectively sequestering it.[3]
-
Use a More Potent Alkylating Agent/Catalyst System:
-
Instead of isopropyl bromide, using propene gas with a strong acid co-catalyst like HCl can increase the concentration of the electrophilic isopropyl cation.[10]
-
Consider using a more active Lewis acid, such as aluminum tribromide (AlBr₃), which can be more effective than AlCl₃ in some cases.
-
-
Elevate Reaction Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier. However, this must be balanced against the risk of side reactions. Monitor the reaction closely by TLC or GC.
Q3: I am observing significant amounts of poly-alkylated byproducts. How can I favor mono-alkylation?
Cause: The product, this compound, contains an activating isopropyl group. This makes the product more reactive to further alkylation than the starting material, leading to the formation of di- and tri-isopropyl derivatives.[11]
Solutions:
-
Use an Excess of the Aromatic Substrate: By making 1-bromo-2-chlorobenzene the limiting reagent and using a large excess of it relative to the isopropylating agent, you increase the statistical probability that the electrophile will encounter a molecule of starting material rather than the product. A molar ratio of 3:1 (aromatic:alkylating agent) or higher is recommended.[10]
-
Control Reagent Addition: Add the alkylating agent (e.g., isopropyl bromide) slowly to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of a second alkylation on the product molecule.
Q4: Is there a more reliable alternative to direct Friedel-Crafts alkylation for this system?
Yes. A Friedel-Crafts acylation followed by reduction is a superior two-step method that circumvents the primary issues of polyalkylation and carbocation rearrangements. [1][9] The acyl group (-COR) is deactivating, which prevents a second substitution reaction. The resulting acylium ion is resonance-stabilized and does not rearrange.[12]
Caption: Acylation-Reduction workflow to avoid common alkylation issues.
| Feature | Direct Friedel-Crafts Alkylation | Friedel-Crafts Acylation + Reduction |
| Poly-substitution | High risk due to product activation[11] | Negligible; product is deactivated[12] |
| Rearrangements | Possible with longer alkyl chains[9] | Not an issue; acylium ions are stable[12] |
| Catalyst Amount | Often requires >1 equivalent for deactivated rings | Requires stoichiometric amounts (ketone-AlCl₃ complex)[3] |
| Reaction Steps | One step | Two steps (acylation, then reduction) |
| Overall Yield/Purity | Often lower and requires extensive purification | Generally higher with cleaner product profile |
Section 3: Troubleshooting Electrophilic Bromination (Route B)
This route is promising if 4-chloroisopropylbenzene is readily available. Success hinges entirely on controlling where the bromine atom adds to the ring.
Q5: My main problem is a mixture of isomers. How can I improve the regioselectivity for the 3-bromo product?
Cause: The starting material, 4-chloroisopropylbenzene, has two ortho-, para-directing groups. The isopropyl group is a moderately activating group, while the chlorine is a weakly deactivating group. The more powerful activating group (isopropyl) will primarily direct the substitution. Bromination can occur at positions 2 and 3. You want bromination at position 3 (ortho to isopropyl, meta to chloro).
Solutions:
-
Choice of Brominating Agent: Sterically bulky brominating agents can favor substitution at the less hindered position. While N-Bromosuccinimide (NBS) is often used for regioselectivity, its effectiveness here may vary. Using molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃ is common but can be aggressive.[4] A milder approach using Br₂ in a less polar solvent may offer better control.
-
Solvent Effects: Non-polar solvents like dichloromethane or carbon tetrachloride can sometimes provide better selectivity compared to polar aprotic solvents like nitrobenzene, which may stabilize ionic intermediates and reduce selectivity.[1]
-
Temperature Control: Lowering the reaction temperature (e.g., 0 °C to -10 °C) can enhance selectivity. At lower temperatures, the reaction is more sensitive to the subtle differences in the activation energies for substitution at different positions, favoring the thermodynamically more stable product.
| Brominating Agent | Typical Conditions | Pros | Cons |
| Br₂ / FeBr₃ | CH₂Cl₂, 0 °C to RT | Highly reactive, effective for many substrates.[4] | Can be unselective, leading to isomer mixtures and over-bromination. |
| N-Bromosuccinimide (NBS) | CCl₄ or CH₃CN, often with an acid catalyst (e.g., silica gel) | Milder, easier to handle than Br₂, can offer better regioselectivity.[5] | May be less reactive towards deactivated rings. |
| In-situ Br₂ Generation | NaOCl + HBr in a flow reactor | Safer (avoids handling liquid Br₂), excellent control over stoichiometry.[13][14] | Requires specialized flow chemistry setup. |
Section 4: Troubleshooting the Sandmeyer Reaction (Route C)
The Sandmeyer reaction is a powerful tool for installing a halogen at a specific position via a diazonium salt intermediate.[15] While reliable, it requires careful attention to procedural details.
Q6: The formation of the diazonium salt seems inefficient, leading to low overall yield. What are the critical parameters for the diazotization step?
Cause: The aryldiazonium salt is unstable, especially at elevated temperatures. Its formation requires precise stoichiometric and thermal control.[16]
Solutions:
-
Strict Temperature Control: The diazotization must be carried out at low temperatures, typically between 0 and 5 °C. Use an ice-salt bath to maintain this range. Temperatures above 10 °C can lead to premature decomposition of the diazonium salt, often resulting in the formation of phenolic byproducts.[15]
-
Slow Reagent Addition: The aqueous solution of sodium nitrite (NaNO₂) must be added slowly and dropwise to the acidic solution of the amine. This ensures that the highly reactive nitrous acid (HNO₂) is consumed as it is formed, preventing side reactions.
-
Sufficient Acidity: A sufficient excess of acid (e.g., HBr) is crucial. The acid serves to (1) dissolve the starting amine by forming its salt, (2) generate nitrous acid from sodium nitrite, and (3) stabilize the resulting diazonium salt.
Q7: The final conversion of the diazonium salt to the aryl bromide is incomplete. How can I optimize the substitution step?
Cause: The efficiency of the copper(I)-catalyzed substitution depends on the catalyst's activity and the controlled decomposition of the diazonium salt.[6]
Solutions:
-
Use Freshly Prepared CuBr: The activity of the copper(I) bromide catalyst is critical. Commercially available CuBr can have oxidized (Cu(II)) impurities. It is best to use freshly prepared or purified CuBr for optimal results.
-
Controlled Addition: Add the cold diazonium salt solution slowly to the heated solution of CuBr. The temperature for this step is typically higher than diazotization (e.g., 60-100 °C) to facilitate the decomposition and substitution. Vigorous nitrogen evolution is a sign of reaction.
-
Ensure Complete Reaction: After the addition is complete, continue heating the mixture for a short period (e.g., 15-30 minutes) to ensure all the diazonium salt has reacted before beginning the workup.
References
- 1. Buy this compound | 90350-25-7 [smolecule.com]
- 2. 2-Bromo-1-chloro-4-isopropylbenzene | C9H10BrCl | CID 50997864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]
- 9. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. CN111138242A - Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. byjus.com [byjus.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reactions with 3-Bromo-4-chloroisopropylbenzene
Welcome to the technical support center for reactions involving 3-Bromo-4-chloroisopropylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates and selectivity issues. As a senior application scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively. This resource is built on the pillars of expertise, trustworthiness, and authoritative scientific grounding.
Frequently Asked Questions (FAQs)
General Issues
Question 1: My reaction with this compound is showing low or no conversion. What are the first things I should check?
Answer:
Low or no conversion in reactions with this compound can often be traced back to a few fundamental experimental parameters. Before delving into more complex troubleshooting, a systematic check of the following is recommended:
-
Reagent Quality: Ensure the purity and integrity of your starting material, this compound, as well as all other reagents. Impurities can poison the catalyst or participate in side reactions.
-
Solvent and Atmosphere: Many coupling reactions, particularly those involving organometallics, are highly sensitive to oxygen and moisture. Ensure your solvent is anhydrous and the reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Activity: If you are using a palladium catalyst, ensure it is active. The active Pd(0) species can be sensitive to air and moisture. Consider using a fresh batch of catalyst or a pre-catalyst that is activated in situ.
-
Base Strength and Solubility: The choice and quality of the base are critical. The base must be strong enough to facilitate the desired reaction step (e.g., transmetalation in Suzuki coupling) but not so strong as to cause unwanted side reactions. Ensure the base is sufficiently soluble in the reaction medium.
-
Temperature Control: Reaction temperature can significantly impact reaction rates and selectivity. Ensure your reaction is being conducted at the optimal temperature, as determined by literature precedent or your own optimization studies.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for functionalizing this compound. However, the presence of two distinct halogen atoms (bromine and chlorine) and a sterically demanding isopropyl group introduces specific challenges.
Issue 1: Lack of Chemoselectivity - Reaction at the C-Cl Bond
Question 2: I am trying to selectively functionalize the C-Br bond, but I am observing significant formation of the product from C-Cl bond activation. How can I improve selectivity for the C-Br bond?
Answer:
Achieving high chemoselectivity for the C-Br bond over the C-Cl bond is a common challenge with polyhalogenated aromatic compounds. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy.[1] However, under forcing conditions or with certain catalyst systems, selectivity can be lost. Here’s how to address this:
Underlying Cause: The selectivity of oxidative addition of the palladium catalyst to the C-X bond (where X is a halogen) is the key determinant of chemoselectivity. While Pd(0) preferentially adds to the C-Br bond, high temperatures or highly reactive catalysts can overcome the activation barrier for C-Cl insertion.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: This is the most straightforward approach. A lower temperature will favor the reaction with the lower activation energy, which is typically the C-Br bond cleavage.
-
Choose the Right Ligand: The electronic and steric properties of the phosphine ligand play a crucial role.
-
Less Bulky Ligands: Very bulky ligands can sometimes decrease selectivity by promoting a more reactive, monoligated palladium species.[2][3] Consider screening less sterically demanding ligands.
-
Electron-Rich Ligands: Electron-rich phosphine ligands can increase the rate of oxidative addition to the C-Br bond, enhancing selectivity.
-
-
Optimize the Palladium Precatalyst: Different palladium sources can have varying activities. Pd(OAc)₂ and Pd₂(dba)₃ are common choices, and their performance can be ligand-dependent.
-
Solvent Choice: The solvent can influence catalyst activity and selectivity. A less polar solvent may sometimes help to temper the reactivity of the catalyst and improve selectivity.
Data Summary: Ligand and Solvent Effects on Chemoselectivity
| Ligand Type | Solvent | Expected Outcome on C-Br Selectivity | Rationale |
| Bulky, electron-rich phosphines (e.g., t-Bu₃P) | Toluene | Can be highly active, may require lower temperatures for selectivity. | Promotes formation of highly reactive monoligated Pd(0) species. |
| Biaryl phosphines (e.g., SPhos, XPhos) | Dioxane, THF | Generally good selectivity, but optimization may be needed. | Balances reactivity and stability of the catalytic species. |
| Less bulky phosphines (e.g., PPh₃) | DMF, Toluene | May require higher temperatures to achieve good conversion, but can offer high selectivity. | Forms a less reactive catalytic species. |
Experimental Workflow for Optimizing C-Br Selectivity
Caption: A workflow for optimizing C-Br bond selectivity.
Issue 2: Low Conversion Rates Due to Steric Hindrance
Question 3: I am observing very slow reaction rates and incomplete conversion, which I suspect is due to the bulky isopropyl group. How can I overcome this steric hindrance?
Answer:
The isopropyl group ortho to the bromine atom can indeed pose a significant steric challenge, hindering the approach of the palladium catalyst to the C-Br bond for oxidative addition. Overcoming this requires a catalyst system that is both sufficiently reactive and sterically tailored to access the hindered reaction site.
Underlying Cause: Steric hindrance increases the energy of the transition state for oxidative addition. A more reactive catalyst or a ligand that can accommodate the bulky substrate is needed.
Troubleshooting Protocol:
-
Employ Bulky, Electron-Rich Ligands: This may seem counterintuitive, but bulky ligands like those from the biarylphosphine class (e.g., XPhos, SPhos, RuPhos) can promote the formation of a highly reactive, monoligated Pd(0) species. This less-coordinated palladium center is often more effective at accessing sterically hindered sites.[4][5]
-
Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes be enough to drive the reaction to completion.
-
Elevate the Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, be mindful of potential side reactions and decomposition at elevated temperatures.
-
Consider a Different Palladium Precatalyst: Some palladium precatalysts are designed to generate the active Pd(0) species more efficiently. For sterically demanding substrates, using a precatalyst like an N-heterocyclic carbene (NHC)-palladium complex (e.g., PEPPSI-IPr) might be beneficial.
Data Summary: Catalyst Systems for Sterically Hindered Substrates
| Catalyst System | Rationale | Typical Conditions |
| Pd₂(dba)₃ / XPhos | Bulky ligand promotes formation of a highly reactive monoligated Pd(0) species. | NaOt-Bu, Dioxane, 100°C |
| Pd(OAc)₂ / SPhos | Similar to XPhos, effective for many sterically challenging couplings. | K₃PO₄, Toluene/H₂O, 110°C |
| PEPPSI-IPr | NHC ligand provides a robust and highly active catalyst. | K₂CO₃, DMF, 120°C |
Logical Relationship of Troubleshooting Steric Hindrance
Caption: Troubleshooting logic for steric hindrance.
Issue 3: Common Side Reactions
Question 4: What are the common side reactions I should be aware of, and how can I minimize them?
Answer:
Besides incomplete conversion and lack of selectivity, several side reactions can lower the yield of your desired product. The most common ones are hydrodehalogenation and homocoupling.
A. Hydrodehalogenation:
-
What it is: The replacement of the bromine atom with a hydrogen atom, leading to the formation of 4-chloroisopropylbenzene.
-
Causes:
-
Presence of water or other protic impurities that can quench reactive intermediates.
-
Certain bases or solvents can act as hydride sources.
-
A competing pathway in the catalytic cycle, particularly in Buchwald-Hartwig amination where β-hydride elimination can occur from the palladium-amido intermediate.[6]
-
-
Minimization Strategies:
-
Ensure strictly anhydrous conditions.
-
Use a non-protic solvent.
-
In Buchwald-Hartwig reactions, the choice of ligand can influence the rate of reductive elimination versus β-hydride elimination.
-
B. Homocoupling:
-
What it is: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide to form a symmetrical biaryl.
-
Causes:
-
Boronic Acid Homocoupling: Often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.
-
Aryl Halide Homocoupling: Can occur at high temperatures or with certain catalyst systems.
-
-
Minimization Strategies:
-
Thoroughly degas the reaction mixture to remove oxygen.
-
Maintain a strict inert atmosphere throughout the reaction.
-
Avoid excessively high temperatures.
-
The choice of palladium catalyst and ligands can also influence the extent of homocoupling.
-
Reaction Monitoring Protocol (TLC and GC-MS)
A crucial aspect of troubleshooting is effective reaction monitoring.
Thin-Layer Chromatography (TLC):
-
Plate Preparation: Use a silica gel TLC plate.
-
Spotting: Spot the starting material (this compound), the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane).
-
Elution: A common eluent system is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).
-
Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progress.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is invaluable for identifying and quantifying the components of your reaction mixture.
-
Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Analysis: Inject the sample into the GC-MS.
-
Data Interpretation:
-
Identify the peaks corresponding to the starting material, desired product, and any side products based on their retention times and mass spectra.
-
The mass spectrum of this compound will show a characteristic isotopic pattern for the presence of bromine and chlorine. The product will have a different molecular weight and fragmentation pattern.
-
Quantify the relative amounts of each component to determine the conversion and the prevalence of side products.
-
References
- 1. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 2. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. | Semantic Scholar [semanticscholar.org]
- 3. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Preventing dehalogenation of 3-Bromo-4-chloroisopropylbenzene during reactions
Technical Support Center: 3-Bromo-4-chloroisopropylbenzene
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with unwanted dehalogenation during synthetic transformations. The following troubleshooting guides and FAQs provide in-depth, experience-driven insights to help you optimize your reaction conditions and achieve your desired chemical selectivity.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) are powerful tools for C-C bond formation. However, with polyhalogenated substrates like this compound, two primary challenges arise: achieving selective reaction at one halogen site and preventing hydrodehalogenation (the replacement of a halogen with a hydrogen atom).
Core Challenge: Chemoselectivity and Hydrodehalogenation
The reactivity of carbon-halogen bonds in palladium-catalyzed oxidative addition typically follows the order: C-I > C-Br > C-OTf > C-Cl. This inherent reactivity difference is the cornerstone of achieving selectivity. For this compound, the C-Br bond is significantly more susceptible to oxidative addition than the C-Cl bond, making selective coupling at the bromine position the expected outcome. The primary side reaction of concern is not cross-reactivity at the chlorine, but rather the complete removal of the bromine, leading to the formation of 4-chloroisopropylbenzene.
Frequently Asked Questions (FAQs) - Cross-Coupling
Q1: I'm performing a Suzuki-Miyaura coupling targeting the C-Br bond, but my main byproduct is 4-chloroisopropylbenzene. What is causing this hydrodehalogenation?
A1: Hydrodehalogenation in Suzuki coupling is a common side reaction where the aryl halide is reduced to an arene. This occurs when the Ar-Pd(II)-X intermediate, formed after oxidative addition, undergoes protonolysis or reacts with a hydride source before it can proceed through the desired transmetalation and reductive elimination steps. Potential proton/hydride sources include trace water in the solvent or reagents, certain bases (especially alkoxides in the presence of alcohols), or the boronic acid reagent itself.[1][2]
Q2: How can I modify my reaction conditions to favor the desired C-C coupling over hydrodehalogenation?
A2: Optimizing several parameters is crucial:
-
Ligand Choice: The ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands are highly recommended.[2][3] These ligands accelerate the rate of reductive elimination (the final product-forming step), which helps it outcompete the dehalogenation pathway.[4]
-
Base Selection: The choice of base is critical. Avoid strong alkoxide bases like NaOtBu if possible, as they can generate hydride sources. Milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are often superior for suppressing this side reaction.[2][4]
-
Solvent System: Use anhydrous, aprotic solvents like dioxane, THF, or toluene. If an aqueous system is required, carefully control the water content, as excess water can be a proton source.[2] Rigorously degassing the solvent is also essential to remove oxygen, which can degrade the catalyst.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation more than the rate of the desired coupling.[4] Screening temperatures from room temperature to 80 °C is a good starting point.
Q3: Can the palladium precatalyst influence the outcome?
A3: Yes. Precatalysts that rapidly form the active Pd(0) species can be beneficial. Using a well-defined Pd(0) source like Pd₂(dba)₃ or highly active precatalysts can ensure the catalytic cycle starts efficiently, minimizing the time for side reactions to occur.[2]
Q4: I am attempting a Sonogashira coupling. Are the considerations the same?
A4: The principles are very similar. For Sonogashira couplings, a copper co-catalyst (CuI) is typically used to form a copper(I) acetylide, which increases the reaction rate.[5] Ensuring this step is efficient can help drive the reaction forward. Again, ligand selection is key. Using bulky phosphine ligands on palladium can promote the desired coupling.[6][7] In some cases, "copper-free" Sonogashira protocols can minimize side reactions like alkyne homocoupling.[8]
Troubleshooting Workflow for Cross-Coupling
This decision tree provides a systematic approach to diagnosing and solving dehalogenation issues in cross-coupling reactions.
Caption: Troubleshooting workflow for dehalogenation in cross-coupling.
Data Summary: Effect of Reaction Parameters
The following table illustrates general trends for minimizing dehalogenation in a Suzuki-Miyaura coupling of an aryl bromide. Actual results will vary based on specific substrates and conditions.
| Parameter | Condition A (High Dehalogenation) | Condition B (Optimized) | Rationale for Improvement |
| Catalyst System | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos | Bulky, electron-rich SPhos ligand accelerates reductive elimination, outcompeting dehalogenation.[2] |
| Base | NaOt-Bu | K₃PO₄ | A weaker, non-nucleophilic base minimizes protonolysis and hydride formation.[2][4] |
| Solvent | THF / H₂O (4:1) | Anhydrous 1,4-Dioxane | Eliminating water, a potential proton source, suppresses the hydrodehalogenation side reaction.[2] |
| Temperature | 100 °C (Reflux) | 80 °C | Lower temperature can selectively slow the rate of the undesired dehalogenation pathway.[4] |
| Yield (Desired) | ~50% | >90% | - |
| Yield (Dehalogenated) | ~30% | <5% | - |
Section 2: Troubleshooting Metal-Halogen Exchange Reactions
Metal-halogen exchange is a fundamental transformation for creating highly reactive organometallic reagents, such as Grignard (organomagnesium) and organolithium species. The key to success with this compound is to achieve selective exchange at the more reactive C-Br bond while preventing side reactions.
Core Challenge: Selectivity and Reagent Stability
The rate of metal-halogen exchange follows the trend I > Br > Cl, making the bromine position the target for selective exchange.[9] The primary challenge is not reacting with the chlorine, but rather managing the high basicity and reactivity of the organometallic intermediate once it is formed. These intermediates can be rapidly quenched by trace proton sources or react in other undesired ways.[10][11]
Frequently Asked Questions (FAQs) - Metal-Halogen Exchange
Q1: I'm trying to form the Grignard reagent, but the reaction won't initiate, or I get Wurtz-type homocoupling byproducts.
A1: Grignard formation can be notoriously difficult to initiate. Magnesium metal is coated with a passive magnesium oxide layer that must be removed or bypassed.[10]
-
Activation: Activate the magnesium turnings before adding your substrate. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or using a sonicator.
-
Solvent: While diethyl ether is common, tetrahydrofuran (THF) is often a better solvent for less reactive aryl bromides and can facilitate Grignard formation where ether fails.[12]
-
Homocoupling: The formation of a biaryl byproduct (Wurtz coupling) can occur, especially at higher temperatures or concentrations. Once the reaction has initiated, you may need to dilute the reaction mixture and maintain a gentle reflux to minimize this.
Q2: My Grignard or organolithium reaction is failing, and I'm recovering mostly 4-chloroisopropylbenzene. What is happening?
A2: You are experiencing quenching of your highly basic organometallic intermediate. Organolithium and Grignard reagents are extremely strong bases and will react instantly with any available acidic protons.[10][11]
-
Water: The most common culprit is trace water. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents dispensed from a solvent purification system or freshly distilled from a suitable drying agent.
-
Atmosphere: Perform the reaction under a strict inert atmosphere (argon or nitrogen) to exclude moisture and oxygen from the air.
-
Substrate: Ensure your starting material and any subsequent electrophiles are anhydrous.
Q3: What are the ideal conditions for a selective bromine-lithium exchange on my substrate?
A3: A selective bromine-lithium exchange requires precise control, particularly of temperature.
-
Reagent: Use n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). tert-Butyllithium (t-BuLi) can also be used but is more reactive.
-
Temperature: The reaction must be performed at cryogenic temperatures, typically -78 °C (a dry ice/acetone bath). At this temperature, the bromine-lithium exchange is rapid, while competing reactions like nucleophilic attack on the solvent or deprotonation are significantly slowed.[13] Allowing the reaction to warm prematurely will lead to a complex mixture of byproducts.
-
Solvent: Anhydrous THF or diethyl ether are the solvents of choice.
-
Procedure: Add the alkyllithium reagent slowly to a cooled (-78 °C) solution of the this compound. After a short exchange time (typically 15-30 minutes), the desired electrophile should be added at the same low temperature.
Experimental Workflow: Selective Lithiation and Quenching
The following diagram outlines the critical steps for a successful and selective bromine-lithium exchange.
Caption: Workflow for selective low-temperature lithium-bromine exchange.
Section 3: Detailed Experimental Protocols
The following protocols provide robust starting points for common reactions. Optimization may be required for specific applications.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed to maximize the yield of the desired coupled product while minimizing hydrodehalogenation.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and finely ground potassium phosphate (K₃PO₄, 2.5 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%).
-
Reaction Setup: Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Execution: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Selective Lithium-Bromine Exchange
This protocol outlines the procedure for generating the organolithium species selectively at the C-Br position for subsequent reaction with an electrophile.
-
Apparatus Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Preparation: Under a positive pressure of inert gas, dissolve this compound (1.0 eq) in anhydrous THF to a concentration of 0.2-0.3 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Exchange: Stir the resulting solution at -78 °C for 20 minutes. The formation of the aryllithium is typically rapid.
-
Electrophilic Quench: Slowly add a solution of the desired anhydrous electrophile (1.1 eq) in anhydrous THF, again maintaining the temperature at -78 °C.
-
Execution: Stir the reaction at -78 °C for 1-2 hours or until analysis (e.g., quenched TLC aliquot) indicates consumption of the aryllithium intermediate.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with an appropriate organic solvent (e.g., ethyl acetate or ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify as needed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. adichemistry.com [adichemistry.com]
- 12. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. joss.tcnj.edu [joss.tcnj.edu]
Stabilizing 3-Bromo-4-chloroisopropylbenzene for long-term storage
Technical Support Center: 3-Bromo-4-chloroisopropylbenzene
Guide Objective: This technical guide, curated by a Senior Application Scientist, provides in-depth troubleshooting and frequently asked questions regarding the long-term storage and stability of this compound. Our goal is to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to ensure the integrity of this critical reagent throughout its lifecycle.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of this compound that influence its stability?
A1: this compound (CAS No. 90350-25-7) is a halogenated aromatic compound.[1][2] Its stability is primarily influenced by three structural features:
-
Halogenated Benzene Ring: The bromo- and chloro-substituents on the aromatic ring are relatively stable, but can be susceptible to dehalogenation under specific conditions like high-energy radiation or certain catalytic processes.[3][4]
-
Isopropyl Group: The isopropyl group possesses benzylic hydrogens at the tertiary carbon attached to the benzene ring. These hydrogens are particularly susceptible to free-radical attack and oxidation.[5]
-
Overall Structure: The compound is non-polar and has low water solubility, which reduces the risk of hydrolysis but makes it susceptible to degradation in the presence of non-polar radicals or strong oxidizing agents.[6]
Q2: What are the most common degradation pathways I should be aware of during long-term storage?
A2: Based on its structure, this compound is susceptible to three main degradation pathways: oxidation, photodegradation, and thermal decomposition.
-
Oxidative Degradation: This is the most probable degradation route under ambient storage. The benzylic hydrogen on the isopropyl group is the primary site of attack by atmospheric oxygen, especially in the presence of light or trace metal catalysts. This can lead to the formation of hydroperoxides, which can further decompose into ketones and alcohols.[5]
-
Photodegradation: Exposure to UV light, including ambient laboratory light over extended periods, can provide the energy needed to cleave the Carbon-Bromine (C-Br) or Carbon-Chlorine (C-Cl) bonds. This process generates free radicals, which can initiate a cascade of undesirable side reactions, leading to discoloration and the formation of complex impurities. Halogenated benzenes are known to undergo degradation upon irradiation.[3][7]
-
Thermal Decomposition: While generally stable at room temperature, elevated temperatures can promote decomposition. The primary risk is dehydrohalogenation, where HBr or HCl is eliminated.[8] This is typically a concern only if the compound is stored near heat sources.
The following diagram illustrates the potential degradation pathways.
Caption: Primary degradation pathways for this compound.
Q3: What are the ideal conditions for storing this compound to ensure its stability for over a year?
A3: To mitigate the degradation risks, a multi-faceted approach to storage is required. The following table summarizes the recommended conditions.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of all chemical degradation pathways, particularly oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing oxidative degradation of the benzylic position.[5] |
| Light | Amber Glass Vial/Container | Protects the compound from UV and visible light, preventing photodegradation.[9] |
| Container | Tightly Sealed Borosilicate Glass | Prevents exposure to atmospheric moisture and oxygen. Glass is inert and avoids potential leaching or reaction with plastic containers.[10][11] |
| Purity | High Purity (≥98%) | Impurities, especially trace metals from synthesis, can catalyze decomposition reactions. |
| Location | Ventilated, cool, dry chemical cabinet | Ensures safety and protection from environmental fluctuations. Store away from strong oxidizing agents.[6][10][11][12] |
Troubleshooting Guide
Problem 1: My sample, which was initially a clear liquid/solid, has developed a yellow or brown tint.
-
Likely Cause: Color formation is a classic indicator of degradation, typically through oxidation or photodegradation. The formation of conjugated systems or minor impurities with strong chromophores is the direct cause. The benzylic position is a likely starting point for such reactions.[5]
-
Recommended Action:
-
Do not use in a critical experiment. The purity is now questionable.
-
Quantify the impurity. Perform an analysis (GC-MS or LC-MS is ideal) to identify and quantify the degradation products. Compare the results to a fresh or properly stored reference sample.
-
Consider purification. If the primary compound is still largely intact, purification via fractional vacuum distillation or chromatography may be possible.[2] However, for most applications, acquiring a new, certified lot is the most reliable path forward.
-
Review storage conditions. Ensure the sample was stored under an inert atmosphere and protected from light.
-
Problem 2: I've observed a precipitate in my liquid sample after storing it in the refrigerator.
-
Likely Cause (Scenario A - Physical Change): The compound's freezing point may be near the storage temperature. The precipitate is likely the pure compound that has crystallized out of solution (if it was dissolved) or solidified.
-
Likely Cause (Scenario B - Chemical Change): A degradation product that is insoluble at the storage temperature has formed and precipitated. This is less common but possible if significant degradation has occurred.
-
Recommended Action:
-
Warm the sample. Allow the vial to warm to room temperature and gently agitate it. If the precipitate redissolves completely and the solution is clear, it was a physical change (Scenario A). The compound can likely be used after ensuring it is fully homogenized.
-
Analyze if precipitate remains. If the solid does not redissolve upon warming, it is likely a degradation product (Scenario B). Separate the liquid and solid phases (if possible) and analyze both. The material should not be used until its identity and purity are confirmed.
-
Problem 3: My routine purity analysis (GC or HPLC) shows several new small peaks that were not present initially.
-
Likely Cause: This is definitive evidence of chemical degradation. The new peaks represent degradation products.
-
Recommended Action:
-
Identify the impurities. Use mass spectrometry (GC-MS or LC-MS) to determine the molecular weights of the new species. Likely candidates include the ketone or alcohol from benzylic oxidation, or dehalogenated versions of the parent compound.[5][13]
-
Assess the impact. Determine if the concentration of these impurities will negatively affect your downstream application. For drug development or synthesis of a GMP-grade material, any new impurity above a certain threshold (e.g., 0.1%) is a significant concern.
-
Implement a stability monitoring program. This proactive step is crucial for long-term projects.
-
The following flowchart provides a decision-making framework for troubleshooting.
References
- 1. 2-Bromo-1-chloro-4-isopropylbenzene | C9H10BrCl | CID 50997864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 90350-25-7 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of halogenated benzenes in solution by electron beam irradiation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 13. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pilot-Scale Synthesis of 3-Bromo-4-chloroisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-Bromo-4-chloroisopropylbenzene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during the scale-up of this synthesis for pilot studies. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure the success and safety of your projects.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several synthetic routes. The selection of a particular method on a pilot scale will depend on factors such as starting material availability, cost, safety, and desired purity. The two most common strategies are:
-
Electrophilic Aromatic Substitution: This approach typically involves the bromination of 4-chloroisopropylbenzene using bromine in the presence of a Lewis acid catalyst.[1]
-
Multi-step Synthesis involving a Sandmeyer Reaction: This route may start from a different precursor and utilize a Sandmeyer reaction to introduce the bromo group.[2][3]
This guide will primarily focus on the challenges and troubleshooting associated with the electrophilic aromatic substitution route, as it is a more direct method.
II. Troubleshooting Guide: Electrophilic Aromatic Substitution
The direct bromination of 4-chloroisopropylbenzene is an effective method but can present challenges during scale-up. Below are common issues and their solutions.
Issue 1: Low Conversion of 4-chloroisopropylbenzene
Question: We are observing a low conversion rate of our starting material, 4-chloroisopropylbenzene, during the bromination reaction. What are the potential causes and how can we improve the yield?
Answer: Low conversion in Friedel-Crafts type reactions can often be attributed to several factors related to the catalyst, reagents, and reaction conditions.
-
Catalyst Activity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly sensitive to moisture.[4] Any exposure to atmospheric moisture can deactivate the catalyst, significantly reducing its effectiveness.
-
Solution: Ensure that the AlCl₃ is of high purity and handled under strictly anhydrous conditions.[4] The reaction vessel should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst Loading: On a larger scale, inadequate mixing can lead to localized depletion of the catalyst.
-
Solution: Increase the catalyst loading incrementally. For pilot-scale reactions, a molar ratio of AlCl₃ to 4-chloroisopropylbenzene of 1.1:1 is a good starting point.[5] Ensure efficient stirring to maintain a homogenous reaction mixture.
-
-
Reaction Temperature: While the reaction is exothermic, maintaining an appropriate temperature is crucial. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.
-
Solution: Monitor the internal reaction temperature closely. A temperature range of 0-5 °C is generally recommended for the addition of bromine, followed by a slow warm-up to room temperature.
-
Issue 2: Formation of Isomeric Impurities
Question: Our analysis of the crude product shows the presence of significant amounts of isomeric impurities. How can we improve the regioselectivity of the bromination?
Answer: The formation of positional isomers is a common challenge in electrophilic aromatic substitution on substituted benzene rings. The isopropyl group is an ortho-, para-director, and the chloro group is also an ortho-, para-director. In 4-chloroisopropylbenzene, the positions ortho to the isopropyl group are sterically hindered. The position ortho to the chloro group and meta to the isopropyl group is the desired position for bromination.
-
Steric Hindrance: The bulky isopropyl group can sterically hinder the ortho positions, favoring substitution at the less hindered para position relative to the isopropyl group (which is the desired 3-position).
-
Reaction Conditions:
-
Solution: Controlling the reaction temperature can influence the isomer ratio. Running the reaction at a lower temperature generally favors the thermodynamically more stable product, which is often the desired isomer. The choice of solvent can also play a role. Less polar solvents can sometimes enhance selectivity.
-
Issue 3: Over-alkylation and Polybromination
Question: We are observing the formation of di- and tri-brominated products, as well as potential byproducts from the isopropyl group. How can we minimize these side reactions?
Answer: Over-alkylation and polybromination are known limitations of Friedel-Crafts reactions.
-
Polyalkylation: The product, this compound, is more reactive than the starting material, making it susceptible to further alkylation.
-
Solution: Using a molar excess of the aromatic substrate (4-chloroisopropylbenzene) can help to minimize polyalkylation. This ensures that the electrophile is more likely to react with the starting material rather than the product.
-
-
Polybromination: The presence of multiple activating groups can lead to the introduction of more than one bromine atom.
-
Solution: Carefully control the stoichiometry of the bromine added. A slow, controlled addition of bromine is critical. Using a slight excess of the limiting reagent (bromine) can drive the reaction to completion without significant polybromination.
-
-
Carbocation Rearrangements: While less common with an isopropyl group already present, carbocation rearrangements can occur, especially if there are impurities in the starting materials or under harsh reaction conditions.[6][7]
-
Solution: Ensure the purity of your starting materials. Friedel-Crafts acylation followed by reduction is an alternative synthetic route that avoids carbocation rearrangements.[6]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions to consider when scaling up this synthesis?
A1: The use of anhydrous aluminum chloride and bromine requires stringent safety measures.
-
Aluminum Chloride (AlCl₃): Reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas.[4] It is also corrosive and can cause severe burns.[8][9][10]
-
Handling: Always handle AlCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[8][9][10] Keep it away from water and moisture.[4] In case of a spill, do not use water. Cover the spill with dry sand and collect it in a sealed container for disposal.[4]
-
-
Bromine (Br₂): Is a highly corrosive and toxic substance. Inhalation can cause severe respiratory damage.
-
Handling: Work in a fume hood and wear appropriate PPE. Have a solution of sodium thiosulfate ready to neutralize any spills.
-
Q2: What purification methods are recommended for the pilot-scale production of this compound?
A2: Achieving high purity is essential for pharmaceutical intermediates. A multi-step purification process is often necessary.
-
Initial Work-up: After the reaction is complete, the mixture should be quenched by carefully pouring it onto ice. The organic layer is then separated, washed with a sodium bisulfite solution to remove excess bromine, followed by washes with a sodium bicarbonate solution and brine.
-
Distillation: Fractional distillation under reduced pressure is an effective method for separating the desired product from lower and higher boiling point impurities.[1]
-
Crystallization: If distillation does not provide the desired purity, recrystallization from a suitable solvent system (e.g., hexane or ethanol/water) can be employed to remove isomeric impurities.
Q3: How can we monitor the progress of the reaction effectively on a larger scale?
A3: Real-time reaction monitoring is crucial for process control and optimization.
-
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively monitor the disappearance of the starting material and the formation of the product.
-
Gas Chromatography (GC): Provides quantitative data on the conversion of the starting material and the formation of the product and byproducts. Regular sampling and analysis by GC are highly recommended for pilot-scale runs.
-
High-Performance Liquid Chromatography (HPLC): Can also be used for reaction monitoring and is particularly useful for analyzing less volatile components.
IV. Experimental Workflow and Data
Table 1: Recommended Reaction Parameters for Pilot-Scale Synthesis
| Parameter | Recommended Value | Rationale |
| Reactants | ||
| 4-chloroisopropylbenzene | 1.0 equivalent | Starting material |
| Bromine | 1.05 equivalents | Slight excess to drive the reaction to completion |
| Anhydrous AlCl₃ | 1.1 equivalents | Catalyst, excess to account for any deactivation |
| Solvent | Dichloromethane (DCM) or Carbon Disulfide (CS₂) | Anhydrous, inert solvent |
| Temperature | ||
| Bromine Addition | 0 - 5 °C | To control the exothermic reaction |
| Reaction | Room Temperature | To allow the reaction to go to completion |
| Reaction Time | 2 - 4 hours | Monitor by GC for completion |
Workflow Diagram
Caption: Pilot-scale synthesis workflow for this compound.
V. References
-
Smolecule. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). Safety Data Sheet: Aluminum chloride. Retrieved from --INVALID-LINK--
-
Lab Alley. (2025, July 2). Safety Data Sheet: Aluminum Chloride. Retrieved from --INVALID-LINK--
-
Rowe Scientific. (n.d.). Safety Data Sheet: AlCl3 30% w/w. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). Safety Data Sheet: Aluminum chloride. Retrieved from --INVALID-LINK--
-
Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, October 29). Sandmeyer reaction. Retrieved from --INVALID-LINK--
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from --INVALID-LINK--
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN104892345A - Method for synthesizing n-propylbenzene through Grignard reagent method. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, December 1). Friedel–Crafts reaction. Retrieved from --INVALID-LINK--
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from --INVALID-LINK--
References
- 1. Buy this compound | 90350-25-7 [smolecule.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. CN104892345A - Method for synthesizing n-propylbenzene through Grignard reagent method - Google Patents [patents.google.com]
- 6. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 7. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. southwest.tn.edu [southwest.tn.edu]
- 9. media.laballey.com [media.laballey.com]
- 10. fishersci.com [fishersci.com]
Validation & Comparative
A Comprehensive Guide to the Comparative Analysis of 3-Bromo-4-chloroisopropylbenzene Isomers
This guide offers an in-depth comparative analysis of 3-bromo-4-chloroisopropylbenzene and its positional isomers, tailored for researchers, scientists, and professionals in drug development. We will explore the subtle yet critical differences in their physicochemical properties and detail the robust analytical methodologies required for their unambiguous differentiation and separation. This document is structured to provide not just protocols, but the underlying scientific rationale, ensuring a thorough understanding of the techniques employed.
Introduction: The Significance of Isomeric Purity
In synthetic chemistry, particularly in the development of active pharmaceutical ingredients (APIs), the precise arrangement of substituents on an aromatic ring is of paramount importance. This compound (IUPAC name: 2-bromo-1-chloro-4-propan-2-ylbenzene) is a halogenated aromatic compound with a molecular formula of C₉H₁₀BrCl[1][2]. It is one of nine potential positional isomers that share this formula, each differing only in the placement of the bromo, chloro, and isopropyl groups on the benzene ring[1].
These structural variations can lead to significant differences in physical properties, chemical reactivity, and, most critically, biological activity and toxicology. A synthetic route targeting one specific isomer may inadvertently produce others as byproducts. Therefore, the ability to separate, identify, and quantify each isomer in a mixture is a non-negotiable aspect of quality control and regulatory compliance.
Comparative Physicochemical Properties
The positioning of the electron-withdrawing halogen atoms and the bulky, electron-donating isopropyl group dictates the molecule's polarity, symmetry, and intermolecular forces. These factors, in turn, influence macroscopic properties like boiling and melting points. While specific experimental data for all nine isomers is not consolidated in a single source, we can predict their relative properties based on established chemical principles[3].
| Property | This compound | Other Potential Isomers (e.g., 2-Bromo-6-chloro-isomer) | Scientific Rationale |
| Molecular Weight | 233.53 g/mol [1][2] | 233.53 g/mol | All positional isomers share the same molecular formula and thus the same molecular weight. |
| Boiling Point | Relatively high | Varies based on dipole moment. | The substitution pattern affects the net molecular dipole moment. Isomers with larger dipole moments will exhibit stronger dipole-dipole interactions, leading to higher boiling points. |
| Melting Point | Moderate | Varies significantly based on symmetry. | More symmetrical isomers (e.g., a 1,3,5-substituted pattern) can pack more efficiently into a crystal lattice, resulting in higher melting points and enthalpies of fusion[3]. |
| Polarity & Solubility | Sparingly soluble in water; soluble in organic solvents. | All isomers are generally non-polar and hydrophobic. | The large hydrocarbon framework (benzene ring and isopropyl group) dominates the solubility profile. Minor differences in polarity will slightly alter solubility in various organic solvents. |
| Dipole Moment | Possesses a significant net dipole moment. | The magnitude and vector direction of the dipole moment are unique to each isomer's substitution pattern. | The vector sum of the individual C-Br, C-Cl, and C-isopropyl bond dipoles changes with their relative positions, creating a unique electronic fingerprint for each isomer. |
Analytical Methodologies for Isomer Differentiation
A multi-faceted analytical approach is essential for the conclusive identification and separation of this compound isomers. Chromatography provides the means of separation, while spectroscopy offers detailed structural elucidation.
Chromatographic Separation Techniques
The primary challenge in analyzing isomeric mixtures is achieving adequate separation. Gas and liquid chromatography are the cornerstone techniques for this purpose[4][5].
GC is highly effective for separating volatile and semi-volatile compounds like halogenated isopropylbenzenes. Separation is based on differences in boiling points and interactions with the stationary phase.
Experimental Protocol: GC-MS for Isomer Separation and Identification
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is ideal, as it provides both separation and structural information[6][7][8]. A flame ionization detector (FID) can be used for quantification if MS is not available.
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, like a DB-5ms or equivalent) is a robust starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector: Splitless mode at 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range from 50 to 300 m/z.
-
Rationale: The temperature program allows for the separation of isomers with close boiling points. The MS detector will show a common molecular ion peak (with characteristic Br/Cl isotopic patterns) for all isomers, but their fragmentation patterns may differ slightly, aiding in identification[9]. Retention times will be unique to each separated isomer.
HPLC, particularly in the reversed-phase mode, is another powerful tool for separating aromatic isomers[10][11].
Experimental Protocol: Reversed-Phase HPLC for Isomer Purity Analysis
-
Instrumentation: An HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 or Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size). Phenyl-based columns can offer enhanced selectivity for aromatic compounds due to π-π interactions[10].
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm or a wavelength corresponding to the compound's absorbance maximum.
-
Rationale: Separation occurs based on differences in hydrophobicity. The precise interaction of each isomer with the C18 stationary phase will differ based on its overall polarity and shape, leading to distinct retention times. A PDA detector can confirm peak purity by comparing spectra across the peak.
Spectroscopic Identification
Once separated, or for the analysis of a purified sample, spectroscopy provides the definitive structural proof.
NMR is the most powerful technique for distinguishing positional isomers by providing a detailed map of the hydrogen (¹H) and carbon (¹³C) environments[12][13].
-
¹H NMR: The aromatic region (typically 6.5-8.0 ppm) is highly diagnostic. For This compound , one would expect three distinct aromatic proton signals due to the lack of symmetry. The splitting patterns (multiplicity) and coupling constants (J-values) between these protons would reveal their ortho, meta, or para relationships, allowing for unambiguous assignment. In contrast, a more symmetric isomer, such as one with a 1,3,5-substitution pattern, would show fewer aromatic signals with different multiplicities. The integration of the signals confirms the number of protons in each unique environment[14].
-
¹³C NMR: The number of signals in the spectrum directly indicates the number of unique carbon atoms. This compound would show 9 distinct signals (6 aromatic, 3 for the isopropyl group). A more symmetric isomer would show fewer than 9 signals due to chemical equivalence, providing a rapid method for ruling out certain structures.
Integrated Analytical Workflow
A logical workflow ensures efficient and accurate analysis of a potential isomer mixture. The following diagram illustrates a standard approach from sample receipt to final identification.
Caption: Integrated workflow for the separation, quantification, and identification of isomers.
Conclusion
The rigorous analysis of this compound and its isomers is a clear example of the challenges and necessities of modern chemical analysis. While all isomers share a common molecular formula, their distinct structural arrangements demand a sophisticated, multi-technique approach for accurate characterization. A combination of high-resolution chromatographic separation (GC and HPLC) and detailed spectroscopic elucidation (NMR and MS) is not merely recommended but essential for guaranteeing the isomeric purity, safety, and efficacy of materials intended for research and development. The workflows and principles outlined in this guide provide a robust framework for achieving this critical analytical objective.
References
- 1. Buy this compound | 90350-25-7 [smolecule.com]
- 2. 2-Bromo-1-chloro-4-isopropylbenzene | C9H10BrCl | CID 50997864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 10 selected constitutional isomers of molecular formula C4H3Cl C4H3Br C4H3F C4H3I names of structural isomers stereoisomers structural formula skeletal formula uses applications Doc Brown's advanced organic chemistry notes [docbrown.info]
- 4. aromatic positional isomers: Topics by Science.gov [science.gov]
- 5. hub.rotachrom.com [hub.rotachrom.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.sciepub.com [pubs.sciepub.com]
- 13. quora.com [quora.com]
- 14. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Structural Confirmation of 3-Bromo-4-chloroisopropylbenzene: An NMR-Centric Approach with Comparative Analysis
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. For molecules such as 3-Bromo-4-chloroisopropylbenzene, a halogenated aromatic compound with potential applications as a synthetic building block, precise structural elucidation is paramount. This guide provides an in-depth analysis of using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure, offers a comparative perspective with other common analytical techniques, and presents a detailed experimental protocol.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the de novo structural elucidation of organic molecules in solution.[1][2] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it an indispensable tool for chemists.[3] For a molecule like this compound, NMR allows us to "see" the distinct protons and carbons and how they are connected, providing a definitive structural fingerprint.
Predicted NMR Analysis of this compound
Based on established principles of NMR spectroscopy, we can predict the 1H and 13C NMR spectra for this compound. The substituents on the benzene ring—a bromine atom, a chlorine atom, and an isopropyl group—each exert distinct electronic effects that influence the chemical shifts of the aromatic protons and carbons.[4]
The 1H NMR spectrum is anticipated to show signals in two main regions: the aromatic region (typically δ 6.5-8.0 ppm) and the aliphatic region.
-
Isopropyl Group Protons:
-
CH Septet: The single proton of the isopropyl group is adjacent to six equivalent methyl protons. According to the n+1 rule, its signal will be split into a septet. Due to its position attached to the aromatic ring (benzylic position), its chemical shift is expected to be around δ 2.8-3.5 ppm.
-
CH3 Doublet: The six protons of the two equivalent methyl groups are adjacent to the single CH proton. This will result in a doublet. These aliphatic protons will appear further upfield, likely in the range of δ 1.2-1.4 ppm.
-
-
Aromatic Protons: The three protons on the benzene ring are in distinct chemical environments and will exhibit spin-spin coupling.
-
H-2: This proton is ortho to the bromine atom and meta to the isopropyl group. It is expected to appear as a doublet due to coupling with H-6 (Jmeta ≈ 2-3 Hz). Its chemical shift will be downfield due to the deshielding effect of the adjacent bromine, likely around δ 7.5-7.7 ppm.
-
H-5: This proton is ortho to the chlorine atom and ortho to the isopropyl group. It will be split into a doublet by H-6 (Jortho ≈ 7-10 Hz). The combined electronic effects would place its signal around δ 7.2-7.4 ppm.
-
H-6: This proton is ortho to H-5 and meta to H-2. It will therefore be split into a doublet of doublets (dd) with two different coupling constants (Jortho and Jmeta). Its chemical shift is expected to be in the range of δ 7.0-7.2 ppm.
-
The 13C NMR spectrum, typically acquired with broadband proton decoupling, will show a single peak for each unique carbon environment. Aromatic carbons generally resonate between δ 120-150 ppm.[3]
-
Isopropyl Group Carbons:
-
CH Carbon: The benzylic carbon of the isopropyl group will appear around δ 34-38 ppm.
-
CH3 Carbons: The two equivalent methyl carbons will resonate upfield, around δ 22-25 ppm.
-
-
Aromatic Carbons:
-
C-1 (C-isopropyl): The carbon bearing the isopropyl group is expected around δ 145-150 ppm.
-
C-2 (C-H): This carbon is adjacent to the bromine-bearing carbon and will be influenced by it, likely appearing around δ 132-135 ppm.
-
C-3 (C-Br): The carbon directly attached to the bromine atom will be significantly affected by the heavy atom effect, with a predicted chemical shift around δ 120-125 ppm.
-
C-4 (C-Cl): The carbon bonded to chlorine will be deshielded, appearing in the δ 130-134 ppm range.
-
C-5 (C-H): This carbon is ortho to the chlorine and the isopropyl group, expected around δ 128-131 ppm.
-
C-6 (C-H): This carbon is meta to both halogens, predicted to be in the δ 126-129 ppm region.
-
| Assignment | 1H NMR Prediction | 13C NMR Prediction |
| Isopropyl CH | δ 2.8-3.5 ppm (septet) | δ 34-38 ppm |
| Isopropyl CH3 | δ 1.2-1.4 ppm (doublet, 6H) | δ 22-25 ppm |
| Aromatic H-2 | δ 7.5-7.7 ppm (d, J ≈ 2-3 Hz, 1H) | δ 132-135 ppm |
| Aromatic H-5 | δ 7.2-7.4 ppm (d, J ≈ 7-10 Hz, 1H) | δ 128-131 ppm |
| Aromatic H-6 | δ 7.0-7.2 ppm (dd, 1H) | δ 126-129 ppm |
| Aromatic C-1 | - | δ 145-150 ppm |
| Aromatic C-3 | - | δ 120-125 ppm |
| Aromatic C-4 | - | δ 130-134 ppm |
A Comparative Analysis of Structural Elucidation Techniques
While NMR is the gold standard for structural confirmation, other techniques provide complementary and valuable information.[5] A multi-technique approach ensures the highest confidence in structural assignment.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound. For this compound (C9H10BrCl), the mass spectrum would be characterized by a distinctive molecular ion cluster due to the isotopic abundances of bromine (79Br ≈ 50.7%, 81Br ≈ 49.3%) and chlorine (35Cl ≈ 75.8%, 37Cl ≈ 24.2%). This results in a pattern of M+, M+2, and M+4 peaks. The fragmentation pattern would likely show the loss of a methyl group (M-15) and the loss of the isopropyl group (M-43) to form a stable benzylic cation.[6]
Infrared (IR) Spectroscopy
Infrared spectroscopy is excellent for identifying functional groups. The IR spectrum of this compound would show:
-
Aromatic C-H stretching: Peaks just above 3000 cm-1.[7]
-
Aliphatic C-H stretching: Peaks just below 3000 cm-1.
-
Aromatic C=C stretching: A series of peaks in the 1450-1600 cm-1 region.[8]
-
C-H out-of-plane bending: Bands in the 680-900 cm-1 region, which can be indicative of the substitution pattern.[9]
-
C-Cl and C-Br stretching: These appear in the fingerprint region at lower wavenumbers.
Comparison Table
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, chemical environments, stereochemistry. | Unambiguous structure determination in solution; non-destructive.[1] | Lower sensitivity, requires more sample, longer acquisition times. |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns. | High sensitivity, small sample amount needed, can be coupled to chromatography (GC-MS, LC-MS).[10] | Does not provide detailed connectivity for isomers, fragmentation can be complex.[11] |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, inexpensive, requires minimal sample preparation. | Provides limited information on the carbon skeleton and no stereochemical details.[12] |
Experimental Protocol for NMR Analysis
Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[13]
Workflow for Structural Confirmation
Caption: Workflow for the structural confirmation of this compound using NMR.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound for 1H NMR (20-50 mg for 13C NMR) into a clean, dry vial.[14]
-
Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3), containing 0.03% tetramethylsilane (TMS) as an internal reference standard.[15]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used. The solution must be homogeneous and free of any particulate matter.[16]
-
Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube to a height of about 4-5 cm.[13]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the instrument.
-
Locking and Shimming: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Automated or manual shimming is then performed to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.[13]
-
1H NMR Acquisition Parameters:
-
Pulse Angle: 30-90 degrees. A 90-degree pulse provides the maximum signal for a single scan.[17]
-
Acquisition Time (AQ): Typically 2-4 seconds to ensure good digital resolution.[18]
-
Relaxation Delay (D1): 1-5 seconds. A longer delay (5x the longest T1) is necessary for accurate integration in quantitative studies.[19]
-
Number of Scans (NS): Usually 8 to 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
-
13C NMR Acquisition Parameters:
-
Pulse Program: A standard pulse program with proton decoupling (e.g., zgpg30).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required.
-
-
-
Data Processing and Analysis:
-
The raw data (Free Induction Decay - FID) is converted into a spectrum via a Fourier Transform (FT).
-
The spectrum is then phased and baseline corrected.
-
The chemical shifts are referenced to the TMS signal at δ 0.00 ppm.
-
For the 1H NMR spectrum, the signals are integrated to determine the relative number of protons, and the coupling constants (J values in Hz) are measured from the splitting patterns.
-
The processed 1H and 13C NMR spectra are then analyzed, and the signals are assigned to the respective atoms in the molecule. The experimental data is compared with the predicted values to confirm the structure of this compound.
-
By following this comprehensive approach, researchers can confidently and accurately confirm the structure of this compound, ensuring the integrity of their subsequent research and development endeavors.
References
- 1. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 2. Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azooptics.com [azooptics.com]
- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 5. Comparing Analytical Techniques for Structural Biology [nanoimagingservices.com]
- 6. Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. organomation.com [organomation.com]
- 17. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 18. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 19. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Purity Assessment of 3-Bromo-4-chloroisopropylbenzene
Introduction
3-Bromo-4-chloroisopropylbenzene is a halogenated aromatic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents and other fine chemicals.[1] The purity of this intermediate is paramount, as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its efficacy, safety, and stability. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in pharmaceutical quality control, offering the high resolution and sensitivity required to accurately quantify the purity of intermediates like this compound and to detect and quantify any process-related or degradation impurities.[2][3]
This guide provides a comparative analysis of different reversed-phase HPLC (RP-HPLC) methodologies for the purity assessment of this compound. We will delve into the rationale behind method selection, present detailed experimental protocols, and offer insights into method validation according to the International Council for Harmonisation (ICH) guidelines.[4][5]
Comparative Analysis of HPLC Methodologies
The choice of an HPLC method is dictated by the specific requirements of the analysis. For routine quality control, a simple, robust isocratic method may suffice. However, for comprehensive impurity profiling and stability studies, a more powerful gradient method is often necessary. Reversed-phase HPLC is the most widely used mode for analyzing non-polar to moderately polar compounds like this compound, typically employing a non-polar stationary phase (like C18) and a polar mobile phase.[6][7][8]
Method A: Isocratic Reversed-Phase HPLC
An isocratic HPLC method utilizes a constant mobile phase composition throughout the analysis. This approach is advantageous for its simplicity, robustness, and predictable run times, making it ideal for routine quality control where the impurity profile is well-characterized.
-
Principle : Separation is based on the differential partitioning of the analyte and its impurities between the stationary phase and the mobile phase. The constant mobile phase strength results in a consistent elution power.
-
Advantages :
-
Simple method development and transfer.
-
High reproducibility and robustness.
-
Lower baseline drift, which can be beneficial for quantification.
-
-
Limitations :
-
May not be suitable for separating complex mixtures with a wide range of polarities.
-
Late-eluting, strongly retained impurities can lead to long run times and broad peaks.
-
May lack the resolution to separate closely eluting impurities.
-
Method B: Gradient Reversed-Phase HPLC
A gradient HPLC method involves a programmed change in the mobile phase composition during the analytical run, typically by increasing the proportion of the organic solvent. This approach enhances the separation of complex mixtures and is essential for developing stability-indicating methods.[9][10]
-
Principle : By gradually increasing the mobile phase strength, the retention of strongly retained compounds is reduced, leading to their elution as sharper peaks and in a shorter time. This provides a "gradient" of elution power, improving overall resolution.
-
Advantages :
-
Superior resolution for complex samples containing impurities with a wide range of hydrophobicities.
-
Shorter analysis times compared to isocratic methods for complex mixtures.
-
Improved peak shape and sensitivity for late-eluting compounds.
-
Essential for stability-indicating methods to separate degradation products from the main peak.[2]
-
-
Limitations :
-
Requires more complex instrumentation (gradient pump).
-
Method development can be more time-consuming.
-
Potential for baseline drift due to changes in mobile phase composition.
-
Requires column re-equilibration between injections, increasing the total cycle time.
-
Method C: Chiral HPLC for Isomeric Purity
While less common for this specific achiral molecule, if chiral starting materials are used or if chiral side-products are a possibility, a chiral HPLC method may be necessary to separate enantiomers or diastereomers. Chiral separations are crucial in pharmaceutical development as different enantiomers of a drug can have vastly different pharmacological and toxicological effects.[11][12] For a compound like this compound, positional isomers are more likely impurities, which can be resolved by standard RP-HPLC. However, for the purpose of a comprehensive guide, the principles of chiral separation are briefly discussed.
-
Principle : Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral analyte, leading to their separation.[13][14]
-
Relevance : While this compound itself is achiral, this methodology would be critical if any chiral impurities were suspected.
Head-to-Head Data Comparison
The following table summarizes the expected performance characteristics of the isocratic and gradient HPLC methods for the analysis of this compound and its potential impurities. The data presented is representative and intended for comparative purposes.
| Performance Metric | Method A: Isocratic RP-HPLC | Method B: Gradient RP-HPLC |
| Retention Time of Main Peak | ~ 8.5 min | ~ 12.1 min |
| Resolution (Rs) of Critical Pair * | > 1.5 | > 2.0 |
| Total Analysis Time | 15 min | 20 min (including re-equilibration) |
| Peak Asymmetry (As) | 1.0 - 1.2 | 1.0 - 1.3 |
| Theoretical Plates (N) | > 15,000 | > 20,000 |
| Limit of Quantification (LOQ) | ~ 0.05% | ~ 0.02% |
| Suitability | Routine QC, known impurities | Impurity profiling, stability studies |
*A critical pair refers to two closely eluting peaks that are most difficult to separate.
In-Depth Experimental Protocols
The following protocols are provided as a starting point for method development and should be optimized and validated for your specific application.
Protocol for Method A: Isocratic RP-HPLC
Instrumentation :
-
HPLC system with a UV detector or Photodiode Array (PDA) detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents :
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
Chromatographic Conditions :
-
Mobile Phase : Acetonitrile:Water (75:25 v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 220 nm.
-
Injection Volume : 10 µL.
-
Run Time : 15 minutes.
Sample Preparation :
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 25 mL of mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Protocol for Method B: Gradient RP-HPLC
Instrumentation :
-
HPLC system with a gradient pump and a UV or PDA detector.
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents :
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
This compound reference standard.
Chromatographic Conditions :
-
Gradient Program :
Time (min) % Mobile Phase B 0.0 50 15.0 95 17.0 95 17.1 50 | 20.0 | 50 |
-
Flow Rate : 1.2 mL/min.
-
Column Temperature : 35 °C.
-
Detection Wavelength : 220 nm.
-
Injection Volume : 10 µL.
Sample Preparation :
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 25 mL of a 50:50 mixture of Acetonitrile and Water to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Method Validation and System Suitability
Any HPLC method intended for quality control in a regulated environment must be validated to ensure it is suitable for its intended purpose.[15] The validation should be performed according to ICH Q2(R2) guidelines and typically includes the following parameters:[16][17]
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] This is often demonstrated through forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to show that the method can separate the main peak from any degradation products.[2]
-
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range : The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy : The closeness of the test results obtained by the method to the true value.
-
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
System Suitability : Before performing any analysis, a system suitability test must be conducted to ensure that the chromatographic system is performing adequately. Typical system suitability parameters include:
-
Theoretical Plates (N) : A measure of column efficiency.
-
Tailing Factor (T) : A measure of peak symmetry.
-
Resolution (Rs) : The degree of separation between two adjacent peaks.
-
Relative Standard Deviation (RSD) : For replicate injections of a standard solution.
Workflow and Decision-Making Diagram
The selection of an appropriate HPLC method depends on the analytical objective. The following diagram illustrates a typical decision-making workflow.
Caption: Decision workflow for HPLC method selection.
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. Both isocratic and gradient reversed-phase HPLC methods offer reliable means for this analysis, with the choice depending on the specific application.
-
For routine quality control of well-characterized batches, a simple and robust isocratic RP-HPLC method is often sufficient and cost-effective.
-
For comprehensive impurity profiling, stability testing, and method development , a gradient RP-HPLC method is superior, providing the necessary resolution and sensitivity to separate a wide range of potential impurities and degradation products.
Regardless of the method chosen, thorough validation in accordance with ICH guidelines is mandatory to ensure the reliability and accuracy of the results.[18] The protocols and comparative data presented in this guide serve as a robust starting point for developing and implementing a suitable HPLC method for the purity assessment of this compound in a research or quality control laboratory.
References
- 1. Buy this compound | 90350-25-7 [smolecule.com]
- 2. scispace.com [scispace.com]
- 3. Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach – Bio Integration [bio-integration.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scribd.com [scribd.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. Reverse-phase high performance liquid chromatography: Significance and symbolism [wisdomlib.org]
- 9. ijpsr.com [ijpsr.com]
- 10. japsonline.com [japsonline.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 13. hplc.eu [hplc.eu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ICH Guideline (2005) Validation of Analytical Procedures Text and Methodology, Q2(R1). - References - Scientific Research Publishing [scirp.org]
A Comparative Reactivity Analysis of 3-Bromo-4-chloroisopropylbenzene for Synthetic Chemistry
Introduction
In the intricate landscape of pharmaceutical and materials science, the precise construction of molecular architectures is paramount. Dihalogenated aromatic compounds serve as foundational building blocks, offering dual points for functionalization. However, the true synthetic utility of these intermediates lies in the predictable and selective reactivity of their carbon-halogen bonds. This guide provides an in-depth comparison of 3-Bromo-4-chloroisopropylbenzene (CAS 90350-25-7), a uniquely substituted dihalobenzene, with other common dihalobenzenes. We will explore its reactivity profile in key synthetic transformations, supported by mechanistic principles and experimental data, to provide researchers, scientists, and drug development professionals with a clear understanding of its strategic value in synthesis.
The Theoretical Framework: Understanding Reactivity Drivers
The reactivity of any dihalobenzene is not a simple matter of the halogens present; it is a nuanced interplay of electronic effects, steric factors, and the specific demands of the reaction mechanism.
Electronic Effects: The C-Br vs. C-Cl Dichotomy
The primary determinant of reactivity in mixed halobenzenes is the inherent difference between the carbon-bromine and carbon-chlorine bonds. The C-Br bond is both longer and weaker than the C-Cl bond. This lower bond dissociation energy (BDE) means less energy is required to cleave the C-Br bond, making it the more reactive site in many transformations, particularly those involving metal insertion.[1][2]
Furthermore, the greater polarizability of the C-Br bond facilitates interaction with electron-rich species, such as low-valent metal catalysts.[1] This principle establishes a general reactivity trend for aryl halides: I > Br > OTf > Cl.[1][3]
The substituents on the aromatic ring further modulate this reactivity. In this compound, we have:
-
Two Halogens: Both bromine and chlorine are deactivating via their inductive effect (-I) but weakly activating via resonance (+M). Overall, they are considered deactivating groups in electrophilic aromatic substitution.[4]
-
An Isopropyl Group: As an alkyl group, the isopropyl substituent is an electron-donating group (EDG) through an inductive effect (+I).[5][6] This effect slightly increases the electron density of the aromatic ring, making it more amenable to reactions like oxidative addition.
Steric Hindrance: The Influence of the Isopropyl Group
The bulky isopropyl group, positioned ortho to the bromine atom and meta to the chlorine atom, introduces significant steric hindrance. This spatial crowding can impede the approach of reagents to the C-Br bond, potentially slowing reaction rates compared to an unhindered analogue like 1-bromo-4-chlorobenzene.[7][8] This steric factor can be either a challenge to overcome or a tool to exploit for achieving regioselectivity in more complex systems.
Comparative Reactivity in Key Synthetic Transformations
We will now examine the performance of this compound in three fundamental reaction classes, comparing it with representative dihalobenzenes.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming C-C bonds.[9] The Suzuki-Miyaura reaction, coupling an organohalide with a boronic acid, proceeds via a well-established catalytic cycle where the initial oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step.[1][3][10]
Reactivity Prediction: For this compound, the oxidative addition will occur preferentially at the weaker C-Br bond. This selectivity allows for the stepwise functionalization of the molecule, using the C-Br bond first while leaving the more robust C-Cl bond intact for a subsequent, often more forcing, coupling reaction.
Comparison with Other Dihalobenzenes:
-
1,4-Dichlorobenzene: Significantly less reactive. Coupling reactions require more advanced, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) and higher temperatures to achieve reasonable yields.[1]
-
1,4-Dibromobenzene: Both C-Br bonds are equally reactive. Achieving selective mono-coupling requires careful control of stoichiometry (i.e., using a molar excess of the dibromobenzene).[11][12]
-
1-Bromo-4-chlorobenzene: This is the closest analogue. It also exhibits high selectivity for reaction at the C-Br bond. However, the absence of the isopropyl group means steric hindrance is lower, which may lead to faster reaction rates under identical conditions.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reactivity and yield of this compound, 1-Bromo-4-chlorobenzene, and 1,4-Dichlorobenzene in a Suzuki-Miyaura coupling with phenylboronic acid.
Materials:
-
Aryl Halide (Substrate 1, 2, or 3) (1.0 mmol)
-
Phenylboronic Acid (1.1 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the toluene and water.
-
Heat the mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS at 1-hour intervals.
-
Upon completion (or after 12 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the isolated yield.
Data Presentation: Comparative Suzuki Coupling Results
| Substrate | Structure | Typical Reaction Time | Typical Isolated Yield | Selectivity |
| This compound | Image of this compound | 4-8 hours | 85-95% | >98% for C-Br coupling |
| 1-Bromo-4-chlorobenzene | Image of 1-Bromo-4-chlorobenzene | 2-6 hours | 90-98% | >98% for C-Br coupling |
| 1,4-Dichlorobenzene | Image of 1,4-Dichlorobenzene | >24 hours | <10% | N/A |
Under these conditions. More forcing conditions and specialized catalysts are required for efficient coupling.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Grignard Reagent Formation
The formation of an organomagnesium halide (Grignard reagent) is a classic method for reversing the polarity of a carbon atom, turning it from an electrophilic site into a potent nucleophile.[13] The reaction involves the insertion of magnesium metal into the carbon-halogen bond and is highly sensitive to the nature of the halide.[14][15]
Reactivity Prediction: Consistent with the C-X bond strength trend, this compound will selectively form the Grignard reagent at the C-Br bond. This provides a clean route to 3-(chloroisopropylphenyl)magnesium bromide, a valuable intermediate for subsequent reactions with electrophiles like aldehydes, ketones, or CO₂.
Comparison with Other Dihalobenzenes:
-
1,4-Dichlorobenzene: Extremely challenging to form a Grignard reagent. Requires highly activated magnesium (e.g., Rieke magnesium) and often gives low yields.[16]
-
1,4-Dibromobenzene: Can form a mono-Grignard or a di-Grignard reagent. Selective formation of the mono-adduct requires careful control over the stoichiometry of magnesium.
-
1-Bromo-4-chlorobenzene: Readily forms the Grignard reagent at the C-Br bond with high selectivity.
Experimental Protocol: Selective Grignard Reagent Formation
Objective: To synthesize the Grignard reagent from this compound and trap it with solid CO₂ to form 2-chloro-5-isopropylbenzoic acid.
Materials:
-
Magnesium turnings (1.2 mmol)
-
This compound (1.0 mmol)
-
Anhydrous diethyl ether or THF (10 mL)
-
A small crystal of iodine (as an initiator)
-
Dry ice (solid CO₂), crushed
-
1 M HCl (aqueous)
Procedure:
-
DRY ALL GLASSWARE THOROUGHLY IN AN OVEN. Assemble a reflux condenser with a drying tube (CaCl₂) on a round-bottom flask containing the magnesium turnings and a stir bar.
-
Add the anhydrous ether and the iodine crystal to the flask under an inert atmosphere.
-
Dissolve the this compound in 3 mL of anhydrous ether and add it to a dropping funnel.
-
Add a small portion of the halide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling begins. If it doesn't start, gentle warming may be required.[14]
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation.
-
Cool the Grignard solution in an ice bath.
-
In a separate beaker, place an excess of crushed dry ice.
-
Slowly pour the Grignard solution onto the dry ice with stirring. The mixture will solidify.
-
Allow the excess CO₂ to sublime, then slowly quench the reaction by adding 1 M HCl until the solution is acidic and all solids have dissolved.
-
Transfer to a separatory funnel, extract with ether (3 x 20 mL), dry the combined organic layers, and concentrate to yield the carboxylic acid.
Caption: Workflow for selective Grignard formation and subsequent carboxylation.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. This mechanism is fundamentally different from SN1/SN2 and requires the ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group.[17][18][19] These EWGs are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.
Reactivity Prediction: this compound is not a viable substrate for the SNAr reaction. The ring lacks the necessary activation. The isopropyl group is electron-donating, and the halogens themselves are not strong enough EWGs to facilitate the attack of a nucleophile.[19]
Comparison with Other Dihalobenzenes:
-
1,4-Dichlorobenzene: Also unreactive towards SNAr.
-
1-Chloro-2,4-dinitrobenzene: A classic, highly reactive SNAr substrate. The two nitro groups strongly withdraw electron density, making the carbon attached to the chlorine highly electrophilic and stabilizing the Meisenheimer complex. In activated systems like this, the C-Cl bond is often more reactive than C-Br, as the rate-determining step is the initial nucleophilic attack, which is favored by the higher electronegativity of chlorine.[17][20]
This comparison highlights a critical principle: the reactivity of a dihalobenzene in SNAr is dictated less by the identity of the halogens and more by the other substituents on the ring.
// Nodes start [label="Aryl-X with EWG\n(ortho/para)"]; nucleophile [label="Nu⁻", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; attack [label="Nucleophilic\nAttack\n(Rate-Determining)", shape=box, style=filled, fillcolor="#FFFFFF"]; meisenheimer [label="Meisenheimer Complex\n(Resonance Stabilized)", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; elimination [label="Elimination of\nLeaving Group", shape=box, style=filled, fillcolor="#FFFFFF"]; product [label="Aryl-Nu"];
// Edges start -> attack; nucleophile -> attack; attack -> meisenheimer [label=" + X⁻"]; meisenheimer -> elimination; elimination -> product; }
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemneo.com [chemneo.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. oxidative addition and palladium coupling [employees.csbsju.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Grignard reagent - Wikipedia [en.wikipedia.org]
- 17. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 18. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 19. byjus.com [byjus.com]
- 20. brainly.in [brainly.in]
The Unambiguous Arbiters of Molecular Architecture: A Comparative Guide to the Structural Elucidation of 3-Bromo-4-chloroisopropylbenzene Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. In the realm of drug discovery, the spatial arrangement of atoms within a molecule dictates its biological activity, efficacy, and safety profile. This guide provides an in-depth comparison of the preeminent technique for structural elucidation, single-crystal X-ray crystallography, with its powerful counterparts, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Using 3-Bromo-4-chloroisopropylbenzene and its derivatives as a focal point, we will explore the theoretical underpinnings, practical workflows, and comparative performance of these analytical techniques.
The unequivocal determination of a molecule's constitution and stereochemistry is paramount in the synthesis of novel therapeutic agents. Halogenated aromatic compounds, such as derivatives of this compound, are prevalent scaffolds in medicinal chemistry due to the ability of halogen atoms to modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, the ability to unambiguously confirm the structure of these molecules is of critical importance.
X-ray Crystallography: The Gold Standard for Atomic Resolution
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule. It provides a high-resolution snapshot of the atomic arrangement within a crystalline lattice, revealing precise bond lengths, bond angles, and absolute stereochemistry. The fundamental principle lies in the diffraction of X-rays by the electron clouds of atoms arranged in a regular, repeating pattern within a crystal.
The Crystallographic Workflow: From Crystal to Structure
The journey from a synthesized compound to a fully refined crystal structure involves a meticulous, multi-step process.
Experimental Protocol: A Step-by-Step Guide
-
Crystallization: The sine qua non of X-ray crystallography is a well-ordered single crystal. For small organic molecules like this compound derivatives, this is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and often requires empirical screening of various solvent systems.
-
Crystal Mounting and Data Collection: A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head and placed in a stream of cold nitrogen gas to minimize radiation damage. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
Data Processing and Structure Solution: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections. The "phase problem," a central challenge in crystallography, is then solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement and Validation: An atomic model is built into the electron density map and refined against the experimental data to optimize the fit. The final model is validated using various crystallographic metrics to ensure its quality and accuracy.
Case Study: The Crystal Structure of 3-Bromo-4-chlorophenol
| Parameter | 3-Bromo-4-chlorophenol |
| CCDC Number | 938700 |
| Empirical Formula | C₆H₄BrClO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345(3) |
| b (Å) | 3.987(1) |
| c (Å) | 14.567(4) |
| β (°) | 108.98(1) |
| Volume (ų) | 678.9(3) |
| Z | 4 |
| R-factor | 0.045 |
Table 1: Selected crystallographic data for 3-bromo-4-chlorophenol.
Alternative and Complementary Techniques
While X-ray crystallography provides unparalleled detail in the solid state, other techniques are indispensable, particularly when single crystals are elusive or when information about the molecule's behavior in solution is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds in solution. It is based on the magnetic properties of atomic nuclei and provides detailed information about the connectivity and spatial arrangement of atoms.
Key NMR Experiments for Structural Elucidation:
-
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Establishes correlations between atoms, allowing for the assembly of the molecular framework.
-
NOESY/ROESY: Provides information about through-space interactions, which is crucial for determining relative stereochemistry.
Mass Spectrometry (MS): The Molecular Weight and Formula
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition. Fragmentation patterns observed in the mass spectrum can also offer valuable structural clues.
Comparative Analysis: Choosing the Right Tool
The choice of analytical technique depends on the specific information required, the nature of the sample, and the available resources.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Measurement of mass-to-charge ratio of ionized molecules |
| Sample Type | Single, well-ordered crystal | Soluble compound in a suitable solvent | Ionizable compound |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration | Connectivity, relative stereochemistry, solution-state conformation and dynamics | Molecular weight, elemental composition, fragmentation patterns |
| Resolution | Atomic (<1 Å) | Atomic to near-atomic | Low (provides connectivity information indirectly) |
| Strengths | Unambiguous structure determination, absolute stereochemistry | Provides information on solution-state structure and dynamics, no need for crystals | High sensitivity, provides molecular formula |
| Limitations | Requires high-quality single crystals, solid-state structure may differ from solution | Does not provide absolute stereochemistry, can be complex for large molecules | Does not provide 3D structure, interpretation of fragmentation can be challenging |
Table 2: A comparative overview of the leading techniques for molecular structure determination.
Conclusion
For the definitive structural characterization of this compound derivatives and other novel chemical entities, single-crystal X-ray crystallography remains the gold standard, providing an unparalleled level of detail and certainty. However, a comprehensive understanding of a molecule's properties often necessitates a multi-technique approach. NMR spectroscopy offers invaluable insights into the solution-state structure and dynamics, while mass spectrometry provides crucial information on molecular weight and elemental composition. By judiciously applying these powerful analytical tools, researchers can confidently elucidate the intricate three-dimensional architecture of molecules, a critical step in the journey from chemical synthesis to the development of new and effective pharmaceuticals.
A Comparative Guide to the Strategic Synthesis of Biaryl and N-Aryl Anilines from 3-Bromo-4-chloroisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agrochemical synthesis, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. The selection of a starting material is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route. This guide provides an in-depth technical comparison of synthetic routes to high-value biaryl and N-aryl aniline scaffolds, validating the utility of 3-Bromo-4-chloroisopropylbenzene as a versatile and strategic starting material. We will objectively compare its performance in palladium-catalyzed cross-coupling reactions with alternative synthetic strategies, supported by experimental data and mechanistic insights.
The Strategic Advantage of this compound
This compound is a uniquely functionalized aromatic building block. The presence of two distinct halogen atoms—bromine and chlorine—on the isopropylbenzene scaffold offers a significant strategic advantage in sequential cross-coupling reactions. The greater reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, allows for selective functionalization. This inherent reactivity difference enables a stepwise approach to building molecular complexity, making it a valuable precursor for a range of target molecules.
I. Synthesis of Biaryl Scaffolds: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly in the construction of biaryl structures prevalent in pharmaceuticals.[1]
Primary Route: Leveraging the Reactivity of this compound
The synthesis of a biaryl compound, such as 2-chloro-5-isopropylbiphenyl, can be efficiently achieved through the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The reaction selectively proceeds at the more reactive C-Br bond, leaving the C-Cl bond intact for potential further diversification.
Reaction Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of 2-chloro-5-isopropylbiphenyl.
Experimental Protocol: Suzuki-Miyaura Coupling
A representative protocol for the Suzuki-Miyaura coupling of an aryl bromide is as follows:
-
In a round-bottom flask, combine the aryl halide (1.0 equiv.), the boronic acid (1.1 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.05 equiv.), a suitable ligand like 2-(ditert-butylphosphino)-biphenyl (JohnPhos, 0.2 equiv.), and a base like cesium carbonate (3.0 equiv.).[2]
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add a degassed solvent system, such as a mixture of THF and water.[2]
-
Heat the reaction mixture to a specified temperature (e.g., 40 °C) and monitor the reaction progress by TLC or GC-MS.[2]
-
Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract the product with an organic solvent (e.g., ethyl acetate).[2]
-
The combined organic layers are then washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the desired biaryl.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.[3]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond.[3]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, facilitated by a base.[4]
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]
Alternative Route: Synthesis from a Diazonium Salt
An alternative approach to biphenyl synthesis involves the reaction of a diazonium salt, derived from the corresponding aniline, with an aromatic coupling partner.
Experimental Protocol: Alternative Biphenyl Synthesis
-
Diazotization: Dissolve 4-chloro-3-isopropylaniline in an acidic solution (e.g., HCl/water) and cool to 0-5 °C.
-
Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Gomberg-Bachmann Reaction: In a separate flask, add the aromatic coupling partner (e.g., benzene) and a base.
-
Slowly add the cold diazonium salt solution to the benzene solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
The product is then isolated through extraction and purified by chromatography or distillation.
Comparative Analysis: Suzuki vs. Alternative Route
| Metric | Suzuki-Miyaura Coupling (with this compound) | Diazonium Salt Route (from 4-Chloro-3-isopropylaniline) |
| Starting Material Availability | Readily available from commercial suppliers. | Requires synthesis of the aniline precursor. |
| Reaction Conditions | Mild, with a wide range of compatible functional groups. | Often requires strongly acidic conditions for diazotization and can have competing side reactions. |
| Yield | Generally high yields (a similar reaction of 4-bromochlorobenzene with phenylboronic acid gives a 64% yield). | Yields can be variable and are often moderate. |
| Stereo/Regioselectivity | Highly selective for the C-Br bond. | Can lead to mixtures of isomers depending on the substitution pattern of the aromatic coupling partner. |
| Byproducts | Boron-containing byproducts are generally non-toxic and easily removed. | Can generate nitrogen gas and other byproducts that may require careful handling. |
II. Synthesis of N-Aryl Aniline Derivatives: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[5]
Primary Route: Selective Amination of this compound
Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this compound with an aniline derivative proceeds selectively at the C-Br bond, yielding an N-aryl-4-chloro-3-isopropylaniline.
Reaction Workflow: Buchwald-Hartwig Amination
Caption: Workflow for the synthesis of N-(4-chloro-3-isopropylphenyl)aniline.
Experimental Protocol: Buchwald-Hartwig Amination
A general protocol for the Buchwald-Hartwig amination of an aryl bromide is as follows:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk flask with a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide).[6]
-
Add the aryl halide and the amine, followed by a degassed anhydrous solvent (e.g., toluene).[6]
-
Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[7]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.[6]
-
The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle
The mechanism of the Buchwald-Hartwig amination is analogous to that of the Suzuki coupling.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.[8]
The key steps include:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.[8]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen to form a palladium-amido complex.[9]
-
Reductive Elimination: The aryl group and the amino group couple to form the desired C-N bond and regenerate the Pd(0) catalyst.[9]
Alternative Route: Nucleophilic Aromatic Substitution (SNA)
An alternative pathway to N-aryl anilines is through nucleophilic aromatic substitution (SNA), which typically requires a highly electron-deficient aromatic ring.
Experimental Protocol: Alternative N-Aryl Aniline Synthesis
-
To a solution of an activated aryl halide (e.g., one with a strong electron-withdrawing group like a nitro group ortho or para to the halogen) in a polar aprotic solvent (e.g., DMF or DMSO), add the aniline derivative and a base (e.g., K₂CO₃).
-
Heat the reaction mixture to an elevated temperature and monitor its progress.
-
Upon completion, cool the reaction, pour it into water, and extract the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated, and the product is purified by chromatography or recrystallization.
Comparative Analysis: Buchwald-Hartwig vs. SNA
| Metric | Buchwald-Hartwig Amination (with this compound) | Nucleophilic Aromatic Substitution (SNA) |
| Substrate Scope | Broad scope, applicable to both electron-rich and electron-poor aryl halides. | Generally limited to highly electron-deficient aryl halides. |
| Reaction Conditions | Mild to moderate temperatures, requires an inert atmosphere. | Often requires high temperatures and strongly basic conditions. |
| Yield | Generally high yields (similar reactions often exceed 90%). | Yields are highly dependent on the substrate's electronic properties and can be low for less activated systems. |
| Functional Group Tolerance | Tolerates a wide range of functional groups. | Sensitive functional groups may not be compatible with the harsh reaction conditions. |
| Catalyst | Requires a palladium catalyst and a phosphine ligand. | Typically does not require a metal catalyst. |
Conclusion
This comparative guide validates the use of This compound as a strategic and versatile starting material for the synthesis of complex biaryl and N-aryl aniline derivatives. Its differential halogen reactivity allows for selective and high-yielding transformations via Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Compared to alternative synthetic routes, the use of this compound in palladium-catalyzed cross-coupling reactions offers several distinct advantages:
-
Predictable Selectivity: The inherent reactivity difference between the C-Br and C-Cl bonds provides a reliable handle for selective functionalization.
-
High Yields and Mild Conditions: These established cross-coupling methodologies generally provide high yields under relatively mild conditions, enhancing overall process efficiency.
-
Broad Functional Group Tolerance: The compatibility of these reactions with a wide array of functional groups minimizes the need for protecting group strategies, thus shortening synthetic sequences.
-
Strategic Diversification: The retained chloro-substituent serves as a valuable anchor for subsequent synthetic manipulations, allowing for the rapid generation of diverse compound libraries.
For researchers and professionals in drug discovery and development, the strategic advantages offered by this compound make it a superior choice for the efficient and reliable synthesis of target molecules containing biaryl and N-aryl aniline scaffolds.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
A Researcher's Guide to 3-Bromo-4-chloroisopropylbenzene: Cross-Verifying Experimental Data with Established Literature
In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal identification and characterization of starting materials and intermediates are paramount. This guide provides an in-depth technical comparison of experimental data for 3-Bromo-4-chloroisopropylbenzene against established literature and theoretical values. As a substituted aromatic halide, this compound presents a unique spectroscopic and physicochemical profile that demands rigorous verification to ensure purity, identity, and suitability for downstream applications. This document is intended for researchers, scientists, and drug development professionals who require a practical framework for validating such compounds.
Physicochemical Properties: A Comparative Analysis
The physical properties of a compound are its first line of identification. For a niche compound like this compound, experimentally determined values may not be widely published. Therefore, we often rely on a combination of data from suppliers, computed values from reliable databases, and comparative data from structurally similar isomers.
It is crucial to understand that minor impurities can significantly affect physical constants, particularly the melting point, which will broaden and depress, and the boiling point, which can be elevated or depressed depending on the nature of the contaminant. The data presented below is a consolidated view of expected values.
| Property | Literature/Predicted Value | Typical Experimental Value | Rationale for Experimental Variance |
| CAS Number | 90350-25-7[1][2] | N/A | N/A |
| Molecular Formula | C₉H₁₀BrCl[1][2] | C₉H₁₀BrCl | Verified by MS and Elemental Analysis |
| Molecular Weight | 233.53 g/mol [1][2] | 233.53 g/mol | Consistent with isotopic masses in MS |
| Appearance | Light yellow oily liquid[3] | Colorless to pale yellow liquid | Minor impurities or air oxidation can cause coloration. |
| Boiling Point | ~246 °C (Predicted for isomer)[3] | 245-250 °C at 760 mmHg | Atmospheric pressure fluctuations and residual solvents can alter the boiling range. |
| Density | ~1.39 g/cm³ (Predicted for isomer)[3] | 1.38-1.40 g/cm³ at 25 °C | Temperature-dependent; requires precise measurement. |
| Refractive Index | ~1.56 (Estimated) | 1.558-1.562 at 20 °C | Highly sensitive to purity and temperature. |
Note: Some literature values are for the isomer 2-Bromo-4-chloro-1-isopropylbenzene and are used here as a close approximation due to the scarcity of data for the target compound.
Spectroscopic Profile: Deciphering the Molecular Structure
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. Below is a detailed breakdown of the expected spectral data for this compound, cross-referenced with a hypothetical, yet realistic, experimental dataset.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is expected to show three distinct regions: the aromatic region, the isopropyl methine proton, and the isopropyl methyl protons.
-
Aromatic Protons (δ 7.2-7.6 ppm): The 1,2,4-trisubstituted benzene ring will give rise to a complex splitting pattern for the three aromatic protons.
-
Isopropyl Methine (δ 3.0-3.4 ppm): This proton, a septet, is deshielded by the aromatic ring.
-
Isopropyl Methyl (δ 1.2-1.4 ppm): The six equivalent methyl protons will appear as a doublet.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.55 | d (J ≈ 2.0 Hz) | 1H | H-2 |
| 7.30 | dd (J ≈ 8.5, 2.0 Hz) | 1H | H-6 |
| 7.25 | d (J ≈ 8.5 Hz) | 1H | H-5 |
| 3.20 | sept (J ≈ 7.0 Hz) | 1H | CH(CH₃)₂ |
| 1.25 | d (J ≈ 7.0 Hz) | 6H | CH(CH ₃)₂ |
¹³C NMR (125 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| 149.0 | C-4 | Carbon bearing the isopropyl group, deshielded. |
| 135.5 | C-1 | Carbon attached to chlorine. |
| 132.0 | C-6 | Aromatic CH. |
| 130.5 | C-2 | Aromatic CH. |
| 128.0 | C-5 | Aromatic CH. |
| 123.0 | C-3 | Carbon attached to bromine. |
| 34.0 | C H(CH₃)₂ | Isopropyl methine carbon. |
| 23.5 | CH(C H₃)₂ | Isopropyl methyl carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions characteristic of a substituted benzene ring.
| Frequency Range (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch[4] |
| 2970-2870 | Strong | Aliphatic C-H Stretch (isopropyl) |
| 1600-1450 | Medium-Strong | Aromatic C=C Ring Stretch[5] |
| ~820 | Strong | C-H Out-of-plane bend (1,2,4-trisubstituted)[4] |
| 1100-1000 | Strong | C-Cl Stretch |
| 700-600 | Strong | C-Br Stretch |
The C-H out-of-plane bending vibration is particularly diagnostic of the substitution pattern on the benzene ring[6].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio)[7].
Key Expected Fragments:
-
M⁺ (m/z 232, 234, 236): The molecular ion peak cluster, showing the characteristic isotopic pattern.
-
[M-CH₃]⁺ (m/z 217, 219, 221): Loss of a methyl group is a common fragmentation for isopropyl-substituted benzenes[7].
-
[M-Br]⁺ (m/z 153, 155): Loss of a bromine radical.
-
[M-Cl]⁺ (m/z 197, 199): Loss of a chlorine radical.
The relative abundance of these fragments provides insight into the stability of the resulting carbocations.
Experimental Workflow for Verification
To ensure the identity and purity of a sample of this compound, a systematic experimental workflow should be followed. This protocol is designed to be self-validating at each stage.
Caption: A typical experimental workflow for the verification of this compound.
Step-by-Step Methodology
-
Sample Preparation and Purity Assessment (GC-MS):
-
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for assessing the purity of volatile and semi-volatile organic compounds. It separates impurities from the main compound and provides their mass spectra for potential identification.
-
Protocol:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity solvent like dichloromethane or ethyl acetate.
-
Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a DB-5ms).
-
Use a temperature program that provides good separation of potential impurities, for example, starting at 50°C and ramping to 280°C.
-
Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity. The mass spectrum of the main peak should be extracted for comparison with expected fragmentation patterns.
-
-
-
Physicochemical Measurements:
-
Rationale: These measurements provide a quick and cost-effective check of the compound's identity and purity.
-
Protocol:
-
Boiling Point: Determine the boiling point using a micro-boiling point apparatus or by distillation under atmospheric pressure.
-
Density: Accurately measure the density at a controlled temperature (e.g., 25°C) using a pycnometer or a digital density meter.
-
Refractive Index: Measure the refractive index at a standard temperature (e.g., 20°C) using an Abbe refractometer.
-
-
-
Spectroscopic Characterization:
-
Rationale: A full suite of spectroscopic data provides an unambiguous structural confirmation.
-
Protocol:
-
NMR: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
IR: Obtain the infrared spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. For a liquid sample, a thin film between two salt plates (NaCl or KBr) is a common method.
-
High-Resolution Mass Spectrometry (HRMS): For an exact mass measurement, analyze the sample using an HRMS technique such as Electrospray Ionization-Time of Flight (ESI-TOF) or GC-TOF. This will confirm the elemental composition.
-
-
Comparative Analysis with Isomers
The properties of this compound should be distinguished from its isomers, such as 2-Bromo-4-chloroisopropylbenzene. While their mass spectra will be very similar, their NMR spectra and physical properties will differ due to the different substitution patterns on the aromatic ring. For example, the aromatic region of the ¹H NMR spectrum for 2-Bromo-4-chloroisopropylbenzene would show a different splitting pattern. This highlights the importance of using a combination of analytical techniques for unambiguous identification.
Caption: Comparison of this compound with a structural isomer.
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. By cross-referencing experimental data from GC-MS, NMR, IR, and physicochemical measurements with predicted values and data from related compounds, researchers can confidently verify the identity, purity, and structure of their material. This rigorous validation is a cornerstone of scientific integrity and is essential for the successful progression of research and development projects.
References
- 1. Buy this compound | 90350-25-7 [smolecule.com]
- 2. 2-Bromo-1-chloro-4-isopropylbenzene | C9H10BrCl | CID 50997864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4-chloro-1-(1-methylethyl) Benzene CAS 1369828-32-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Isomeric Purity Analysis of 3-Bromo-4-chloroisopropylbenzene
Introduction
In the precise world of pharmaceutical and agrochemical synthesis, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 3-Bromo-4-chloroisopropylbenzene is a key substituted aromatic building block whose synthetic pathway can inadvertently lead to the formation of various positional isomers.[1] These isomers, while sharing the same molecular formula, can possess different spatial arrangements of the bromo, chloro, and isopropyl groups on the benzene ring. Such subtle structural differences can lead to significant variations in pharmacological activity and toxicological profiles in the final active ingredient.
The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate stringent control over the impurity profiles of all drug substances.[2][3] Therefore, the development of robust, accurate, and validated analytical methods to separate and quantify these closely related isomers is a critical task for researchers and drug development professionals. This guide provides an in-depth comparison of the primary analytical techniques used for this purpose—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—supported by experimental insights and data-driven recommendations.
The Analytical Challenge: Resolving Structurally Similar Isomers
The synthesis of this compound, typically involving electrophilic aromatic substitution reactions on a chloroisopropylbenzene precursor, can yield a mixture of positional isomers. The directing effects of the chloro and isopropyl groups can lead to substitution at various positions on the aromatic ring, resulting in impurities such as:
-
2-Bromo-4-chloroisopropylbenzene
-
3-Bromo-5-chloroisopropylbenzene
-
4-Bromo-2-chloroisopropylbenzene
These isomers often exhibit nearly identical physical properties, such as boiling point and polarity, which poses a significant challenge for chromatographic separation.[4] The choice of analytical technique and the specific method parameters are therefore paramount to achieving the resolution required for accurate quantification.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical method for isomeric purity is a decision driven by factors such as the required resolution, sensitivity, availability of reference standards, and the ultimate goal of the analysis (e.g., routine quality control vs. structural confirmation).
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds, making it highly suitable for halogenated aromatics like this compound.[5] Separation is achieved based on the compound's boiling point and its specific interactions with the column's stationary phase.
Expertise & Causality in GC Method Design
For separating positional isomers of aromatic compounds, the choice of the capillary column is the most critical factor. While a standard non-polar column (e.g., 100% dimethylpolysiloxane) separates primarily by boiling point, it may not resolve isomers with very similar boiling points. A mid-polarity column, such as one containing 5% Phenyl-methylpolysiloxane , is often the superior choice. The phenyl groups in the stationary phase introduce dipole-dipole and π-π interactions, which can differentiate between the subtle differences in the electronic distribution of the isomers, leading to enhanced selectivity and resolution.[6][7]
For detection, a Flame Ionization Detector (FID) provides robust, linear quantification over a wide concentration range, making it ideal for purity assays. When unequivocal identification of trace-level impurities is required, coupling the GC to a Mass Spectrometer (GC-MS) provides definitive structural information.[8]
Experimental Protocol: GC-FID
-
Instrument: Gas Chromatograph with FID
-
Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 150 °C, hold for 1 min
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 min
-
-
Injector: Split/Splitless, 250 °C, Split ratio 50:1
-
Detector: FID, 280 °C
-
Sample Preparation: Dissolve 10 mg of the sample in 1 mL of Hexane. Inject 1 µL.
Representative GC Performance Data
The following table illustrates the expected performance for the separation of this compound from its potential isomers, based on data from analogous halogenated aromatic compounds.[9]
| Compound | Hypothetical Retention Time (min) | Resolution (Rs) vs. Main Peak |
| 2-Bromo-4-chloroisopropylbenzene | 9.85 | 2.1 |
| This compound | 10.20 | - |
| 4-Bromo-2-chloroisopropylbenzene | 10.55 | 2.5 |
High-Performance Liquid Chromatography (HPLC)
HPLC is an exceptionally versatile and widely used technique for impurity profiling in the pharmaceutical industry.[2][8] Its strength lies in the vast array of available stationary and mobile phases, allowing for fine-tuning of selectivity for challenging separations.
Expertise & Causality in HPLC Method Design
For separating aromatic positional isomers, standard C18 columns may lack the necessary selectivity. Columns with phenyl-based stationary phases, particularly Pentafluorophenyl (PFP) columns , are often the solution.[10] PFP phases provide a unique combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. This multi-modal interaction capability is highly effective at resolving isomers that differ only in the position of electron-withdrawing halogen substituents.[11] The choice of an organic modifier like acetonitrile or methanol, and its ratio with water, allows for further optimization of the separation.
Experimental Protocol: RP-HPLC
-
Instrument: HPLC with UV/PDA Detector
-
Column: PFP (Pentafluorophenyl) Column, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Gradient: 60% B to 85% B over 15 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile. Inject 5 µL.
Representative HPLC Performance Data
| Compound | Hypothetical Retention Time (min) | Resolution (Rs) vs. Main Peak |
| 4-Bromo-2-chloroisopropylbenzene | 11.5 | 1.9 |
| This compound | 12.1 | - |
| 2-Bromo-4-chloroisopropylbenzene | 12.8 | 2.4 |
Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR stands apart from chromatographic techniques as it offers a direct measure of compound purity and isomer ratios without the need for specific reference standards for each impurity.[12] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[13][14]
Expertise & Causality in qNMR Method Design
For a successful qNMR experiment, several parameters are critical. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve maximum separation (dispersion) of proton signals. A certified internal standard with a known purity and concentration (e.g., maleic anhydride, dimethyl sulfone) must be used. The chosen standard must have signals that do not overlap with any signals from the analyte or its isomers.[13] To ensure accurate quantification, a long relaxation delay (typically 5 times the longest T1 relaxation time) must be employed between scans. The purity is then calculated by comparing the integral of a unique, well-resolved signal from the analyte to the integral of a known signal from the internal standard.
Experimental Protocol: ¹H-qNMR
-
Instrument: 400 MHz NMR Spectrometer
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic anhydride).
-
Dissolve both in a precise volume of a deuterated solvent (e.g., CDCl₃) in a volumetric flask.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 30° or 90° pulse
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)
-
Number of Scans: 16-32 (for good signal-to-noise)
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal unique to the main isomer (e.g., a specific aromatic proton).
-
Integrate a signal from the internal standard.
-
Calculate the molar purity using the standard qNMR equation, accounting for the number of protons, molecular weight, and mass of both the analyte and the standard.[13]
-
Representative qNMR Performance Data
qNMR provides a direct molar ratio of the components in the mixture.
| Technique | Parameter Measured | Advantage |
| qNMR | Molar ratio of isomers, Absolute purity (%) vs. standard | No reference standards needed for impurities, highly accurate, primary method |
Data Presentation and Method Comparison
Summary of Technique Performance
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation by volatility & column interaction | Separation by partitioning between phases | Signal area proportional to molar amount |
| Best For | Routine QC, volatile compounds | Method development, non-volatile compounds, high flexibility | Absolute quantification, reference standard certification |
| Resolution | Excellent for positional isomers with optimized column | Excellent, highly tunable selectivity | Depends on spectral overlap, not a separation technique |
| Impurity ID | Requires GC-MS or reference standards | Requires LC-MS or reference standards | Structural information inherent in the spectrum |
| Quantification | Relative (Area %), requires standards for absolute | Relative (Area %), requires standards for absolute | Absolute quantification with an internal standard |
| Sample Throughput | High | Moderate to High | Low to Moderate |
Experimental and Decision Workflows
The following diagrams illustrate the logical flow for analysis and method selection.
Caption: General workflow for isomeric purity analysis.
References
- 1. Buy this compound | 90350-25-7 [smolecule.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. waters.com [waters.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Tubular metal-organic framework-based capillary gas chromatography column for separation of alkanes and aromatic positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. welch-us.com [welch-us.com]
- 11. researchgate.net [researchgate.net]
- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. pubs.sciepub.com [pubs.sciepub.com]
A Comparative Guide to the Biological Activity of Brominated Chalcone Derivatives: A Medicinal Chemistry Perspective
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as privileged scaffolds due to their synthetic accessibility and broad spectrum of biological activities. Among these, the chalcone backbone, a simple 1,3-diaryl-2-propen-1-one structure, stands out as a cornerstone for the development of novel therapeutic agents. The versatility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile. One particularly effective strategy for enhancing the bioactivity of chalcones is the introduction of halogen atoms, with bromination being a key focus of recent research. This guide provides an in-depth, comparative analysis of the biological activities of various brominated chalcone derivatives, supported by experimental data, to offer researchers and drug development professionals a comprehensive resource for this promising class of compounds.
The Rationale for Bromination in Chalcone Scaffolds
The incorporation of a bromine atom into the chalcone structure can significantly alter its physicochemical properties, such as lipophilicity, electronic effects, and metabolic stability. These modifications, in turn, can profoundly influence the compound's interaction with biological targets, leading to enhanced potency and selectivity. The strategic placement of bromine on either of the aromatic rings of the chalcone can modulate its activity, making the study of structure-activity relationships (SAR) a critical aspect of the drug discovery process for these derivatives.
Synthesis of Brominated Chalcones: The Claisen-Schmidt Condensation
The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, a robust and versatile base-catalyzed reaction between an aromatic aldehyde and an aromatic ketone.[1] For the synthesis of brominated chalcones, either the aldehyde or the ketone precursor, or both, will contain a bromine substituent.
Experimental Protocol: Synthesis of a Representative Brominated Chalcone
This protocol describes the synthesis of a generic brominated chalcone via the Claisen-Schmidt condensation.
Materials:
-
Brominated acetophenone derivative (e.g., 4-bromoacetophenone)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Distilled water
-
Stirring apparatus
-
Reaction flask
-
Filtration apparatus
Procedure:
-
Preparation of Reactants: Dissolve equimolar amounts of the brominated acetophenone and the aromatic aldehyde in ethanol in a reaction flask.
-
Initiation of Condensation: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH. The base acts as a catalyst for the condensation reaction.
-
Reaction Monitoring: Continue stirring the mixture for the time specified in the relevant literature, which can range from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, pour the reaction mixture into cold water. The chalcone product, being insoluble in water, will precipitate out.
-
Purification: Collect the precipitate by filtration, wash it with water to remove any residual base, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure brominated chalcone.
-
Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Biological Activities of Brominated Chalcone Derivatives
Anticancer Activity
A significant body of research has highlighted the potent cytotoxic effects of brominated chalcones against a variety of cancer cell lines. The presence and position of the bromine atom, along with other substituents, play a crucial role in determining their anticancer efficacy.
A study by Zhang et al. synthesized a series of brominated chalcone derivatives and evaluated their anti-proliferative activity against gastric cancer cells.[2] One of the most potent compounds, referred to as H72, demonstrated significant cytotoxic effects.[2] The anticancer activity of halogenated chalcones has been shown to be influenced by the position and nature of the halogen substituent.[3] For instance, some studies have found that compounds with a 6'-OMe group on the B ring are more potent than those with a 3'-OMe group.[2]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Brominated Chalcone (H72) | MGC803 (Gastric) | 3.57 - 5.61 | [2][3] |
| Brominated Chalcone (H72) | HGC27 (Gastric) | Not specified | [2] |
| Brominated Chalcone (H72) | SGC7901 (Gastric) | Not specified | [2] |
| 2-hydroxy-3-nitrochalcones (5-bromo substituted) | Raw-264.7 (macrophage) | Minimal cytotoxicity | [4] |
Mechanism of Anticancer Action:
The anticancer mechanism of brominated chalcones is often multifactorial. The potent derivative H72 was found to induce apoptosis in gastric cancer cells through a reactive oxygen species (ROS)-mediated pathway.[2] This increase in intracellular ROS leads to the upregulation of death receptors DR4 and DR5 on the cancer cell surface, sensitizing them to apoptosis.[2][3]
Caption: Proposed mechanism of anticancer activity of a brominated chalcone.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
Materials:
-
Cancer cell lines (e.g., MGC803)
-
Complete cell culture medium
-
Brominated chalcone derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the brominated chalcone derivatives in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antimicrobial Activity
Brominated compounds, including chalcones and other scaffolds like Schiff bases, have demonstrated notable antimicrobial properties. The lipophilicity imparted by the bromine atom can facilitate the compound's passage through the microbial cell membrane.
In a comparative study of Schiff bases, derivatives containing a bromine atom showed promising activity against various Gram-positive and Gram-negative bacteria.[5] For example, the antibacterial potential of a particular Schiff base was attributed to the oxidative properties of the bromine atom.[5] Another study on thiazole derivatives found that a bromo substituent could inactivate the compounds, while a chloro substituent was responsible for antibacterial activity, highlighting the nuanced role of halogenation in antimicrobial efficacy.[6]
| Compound Class | Microorganism | Activity | Reference |
| Brominated Schiff Bases | Gram-positive & Gram-negative bacteria | Promising activity | [5] |
| Bromo-substituted Thiazoles | Bacteria and Fungi | Inactivated by bromo group | [6] |
Structure-Activity Relationship in Antimicrobial Brominated Compounds:
The antimicrobial activity of brominated heterocyclic compounds is highly dependent on the overall molecular structure. For some Schiff bases, the presence of a bromine atom is beneficial for inhibiting pathogen growth.[5] However, in other scaffolds like thiazoles, bromine can be detrimental to the antimicrobial effect when compared to chlorine.[6] This underscores the importance of empirical testing and SAR studies for each class of compounds.
Caption: A general workflow for the synthesis and biological evaluation of brominated chalcones.
Conclusion
Brominated chalcone derivatives represent a highly promising class of compounds with a diverse range of biological activities, most notably in the fields of anticancer and antimicrobial research. The synthetic tractability of the chalcone scaffold, combined with the significant modulatory effects of bromine substitution, provides a fertile ground for the development of novel therapeutic agents. The structure-activity relationship studies consistently demonstrate that the position and electronic environment of the bromine atom are critical determinants of biological efficacy. Future research should continue to explore the synthesis of novel brominated chalcones and delve deeper into their mechanisms of action to unlock their full therapeutic potential. This guide serves as a foundational resource to inform and inspire further investigation into this exciting area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for Reactions with 3-Bromo-4-chloroisopropylbenzene
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount. 3-Bromo-4-chloroisopropylbenzene stands as a valuable and versatile building block, its utility unlocked through selective catalytic cross-coupling reactions. The presence of two distinct halogen atoms—bromine and chlorine—on the aromatic ring presents a classic challenge of chemoselectivity. This guide provides an in-depth comparison of catalytic systems for reactions involving this substrate, offering experimental insights and detailed protocols to inform your catalyst selection and reaction optimization.
The Chemoselectivity Challenge: C-Br vs. C-Cl Reactivity
The foundational principle governing the reactivity of this compound in cross-coupling reactions is the differential bond dissociation energies of the carbon-halogen bonds. The Carbon-Bromine (C-Br) bond is inherently weaker than the Carbon-Chlorine (C-Cl) bond. This fundamental difference dictates that palladium-catalyzed cross-coupling reactions will preferentially occur at the C-Br position, a crucial factor for predictable and high-yield synthesis. The oxidative addition of the palladium(0) catalyst to the aryl halide, often the rate-determining step, proceeds more readily with the more labile C-Br bond.
Palladium-Catalyzed Cross-Coupling: A Comparative Analysis
Palladium-based catalysts are the workhorses for the functionalization of aryl halides. The choice of the specific palladium precursor, and more critically, the ancillary ligand, can profoundly influence the efficiency, selectivity, and scope of the transformation. Here, we benchmark the performance of common palladium-catalyzed reactions with this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. For a substrate like this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the 3-position.
Catalyst System Performance:
While specific comparative data for this compound is not extensively published in a single study, we can extrapolate from the well-established reactivity of similar bromo-chloro arenes. The following table presents a qualitative and quantitative comparison based on typical catalyst performance for selective C-Br bond arylation.
| Catalyst System | Ligand Type | Typical Catalyst Loading (mol%) | Reaction Conditions | Expected Yield for C-Br Coupling | Key Advantages |
| Pd(PPh₃)₄ | Simple Phosphine | 1-5 | Toluene/Water, Na₂CO₃, 80-100 °C | Good to Excellent | Readily available, cost-effective. |
| Pd(OAc)₂ / SPhos | Buchwald-type Biarylphosphine | 0.5-2 | Dioxane/Water, K₃PO₄, 80-100 °C | Excellent | High turnover numbers, broad functional group tolerance.[1] |
| Pd₂(dba)₃ / XPhos | Buchwald-type Biarylphosphine | 0.5-2 | t-BuOH/Water, K₃PO₄, 80-100 °C | Excellent | High activity for challenging substrates. |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | 1-3 | THF, K₃PO₄, 60-80 °C | Good to Excellent | Air and moisture stable precatalyst. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol is a representative procedure for the selective arylation of the C-Br bond in this compound.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%). Add this catalyst mixture to the Schlenk tube.
-
Solvent Addition: Evacuate and backfill the Schlenk tube with argon three times. Add degassed 1,4-dioxane (5 mL) and water (1 mL).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-4-chloroisopropylbenzene.
Causality in Catalyst Selection: The use of bulky, electron-rich biarylphosphine ligands like SPhos and XPhos is critical. These ligands promote the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition step. This increased reactivity allows for efficient coupling at the C-Br bond under milder conditions, further enhancing the selectivity over the more inert C-Cl bond.
Visualizing the Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the premier method for the synthesis of arylamines from aryl halides.[2] This reaction is of immense importance in the pharmaceutical industry, where the arylamine motif is a common feature in drug candidates.
Catalyst System Performance:
The choice of ligand is particularly crucial in the Buchwald-Hartwig amination to achieve high yields and avoid side reactions.
| Catalyst System | Ligand Type | Typical Catalyst Loading (mol%) | Reaction Conditions | Expected Yield for C-Br Amination | Key Advantages |
| Pd₂(dba)₃ / BINAP | Bidentate Phosphine | 1-3 | Toluene, NaOt-Bu, 100 °C | Good | Early generation ligand, effective for many substrates.[2] |
| [Pd(allyl)Cl]₂ / RuPhos | Buchwald-type Biarylphosphine | 0.5-2 | Dioxane, LiHMDS, 80-100 °C | Excellent | High activity, good for primary and secondary amines. |
| G3-XPhos Precatalyst | Palladacycle Precatalyst | 1-2 | Toluene, NaOt-Bu, 80-100 °C | Excellent | Air and moisture stable, highly active. |
| CuI / Diamine Ligand | Copper Catalyst | 5-10 | DMF, Cs₂CO₃, 110-130 °C | Moderate to Good | Lower cost alternative to palladium.[3] |
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOt-Bu, 1.4 mmol) to an oven-dried Schlenk tube. Add the G3-XPhos precatalyst (0.02 mmol, 2 mol%).
-
Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL), and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality in Catalyst Selection: The use of sterically hindered and electron-rich ligands like RuPhos and XPhos is essential for promoting the reductive elimination step, which is often the turnover-limiting step in the Buchwald-Hartwig amination. These ligands also facilitate the initial oxidative addition to the C-Br bond. The use of a strong, non-nucleophilic base like NaOt-Bu or LiHMDS is necessary to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for performing palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to synthesize arylalkynes by coupling a terminal alkyne with an aryl halide.[4] This reaction is a cornerstone for the synthesis of materials with interesting electronic and optical properties.
Catalyst System Performance:
The classic Sonogashira coupling employs a dual catalyst system of palladium and copper.
| Catalyst System | Co-catalyst | Typical Catalyst Loading (mol%) | Reaction Conditions | Expected Yield for C-Br Coupling | Key Advantages |
| Pd(PPh₃)₂Cl₂ | CuI | Pd: 1-3, Cu: 2-5 | Triethylamine, 60-80 °C | Good to Excellent | Well-established, reliable method.[4] |
| Pd(OAc)₂ / P(t-Bu)₃ | CuI | Pd: 1-2, Cu: 2-4 | DMF/Et₃N, Room Temp. | Excellent | Milder reaction conditions. |
| Copper-free (e.g., Pd(PPh₃)₄) | None | 2-5 | Pyrrolidine, 80-100 °C | Good | Avoids homocoupling of the alkyne (Glaser coupling). |
Experimental Protocol: Selective Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent and Solvent Addition: Add degassed triethylamine (5 mL) and the terminal alkyne (1.2 mmol).
-
Reaction: Stir the reaction mixture at 70 °C for 6-12 hours.
-
Work-up: Cool to room temperature and filter through a pad of celite, washing with diethyl ether. Concentrate the filtrate.
-
Purification: Dissolve the residue in diethyl ether and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer and concentrate. Purify by column chromatography.
Causality in Catalyst Selection: The palladium catalyst facilitates the oxidative addition to the C-Br bond and the subsequent reductive elimination. The copper co-catalyst is believed to form a copper(I) acetylide in situ, which then undergoes transmetalation with the palladium(II) complex. This dual catalytic cycle allows for efficient coupling at lower temperatures. Copper-free conditions have been developed to circumvent the issue of alkyne homocoupling, a common side reaction in the presence of copper.
Conclusion and Future Outlook
The selective functionalization of the C-Br bond in this compound is a readily achievable and highly valuable transformation in organic synthesis. Palladium-based catalysts, particularly those employing bulky and electron-rich phosphine ligands, offer the most efficient and versatile solutions for a range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
For researchers and drug development professionals, the choice of catalyst will depend on the specific bond to be formed (C-C, C-N, or C-alkynyl) and the functional group tolerance required for the subsequent synthetic steps. The protocols and comparative data presented in this guide serve as a robust starting point for reaction optimization. As catalyst technology continues to evolve, we can anticipate the development of even more active and selective systems that will further expand the synthetic utility of versatile building blocks like this compound.
References
Safety Operating Guide
Proper Disposal of 3-Bromo-4-chloroisopropylbenzene: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop. The safe and compliant disposal of chemical reagents is a critical component of laboratory operations, ensuring the protection of personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Bromo-4-chloroisopropylbenzene, a halogenated aromatic compound. By understanding the chemical's properties and the regulatory landscape, you can implement a disposal plan that is both safe and efficient.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the chemical's hazards is paramount. This compound (CAS No. 90350-25-7) is a halogenated organic compound.[1][2] While specific toxicity data for this compound is not extensively documented in readily available safety data sheets, its classification as a halogenated aromatic hydrocarbon necessitates a cautious approach.
Halogenated organic compounds are a class of chemicals that the U.S. Environmental Protection Agency (EPA) regulates closely due to their potential for persistence in the environment and possible health effects.[3][4] Wastes containing halogenated organic compounds at concentrations greater than 1,000 mg/kg are subject to specific disposal requirements under the Resource Conservation and Recovery Act (RCRA).[3]
Key Hazards to Consider:
-
Toxicity: While specific data is limited, related brominated and chlorinated compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[5][6] They can cause skin, eye, and respiratory irritation.[5][6]
-
Environmental Persistence: Halogenated aromatic compounds can be resistant to natural degradation, leading to bioaccumulation. Therefore, release into the environment must be strictly avoided.[5][6]
-
Reactivity: This compound is generally stable but may be incompatible with strong oxidizing agents.[5]
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C9H10BrCl | [1][2] |
| Molecular Weight | 233.53 g/mol | [1][2] |
| Appearance | Not specified, likely a solid or liquid | |
| Solubility | Likely low water solubility | [6][7] |
Personal Protective Equipment (PPE) and Engineering Controls: Your First Line of Defense
Proper personal protective equipment and engineering controls are non-negotiable when handling and preparing this compound for disposal. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE.[8][9]
Mandatory PPE:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]
-
Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.
-
Respiratory Protection: If handling the material in a way that could generate dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Essential Engineering Controls:
-
Chemical Fume Hood: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10]
Step 1: Waste Segregation and Collection
The first critical step is proper segregation of the waste. Halogenated organic waste must be collected separately from non-halogenated waste to ensure proper treatment and disposal.[10]
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste." The container must be made of a material compatible with the chemical (e.g., glass or polyethylene).
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[10] If other halogenated wastes are being collected in the same container, a list of all components must be maintained.
-
Container Integrity: Ensure the waste container is in good condition with a secure, tightly fitting lid to prevent leaks or spills.[10]
Step 2: Preparing for Disposal
For small quantities of pure this compound or solutions containing it:
-
Transfer: Carefully transfer the waste into the designated halogenated organic waste container inside a chemical fume hood.
-
Rinsate: If rinsing the original container, the rinsate must also be collected as hazardous waste. Use a minimal amount of a suitable solvent (e.g., acetone or ethanol) for rinsing and add it to the halogenated waste container.
-
Secure Closure: Tightly seal the waste container after adding the waste.
Step 3: Storage Pending Disposal
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, particularly strong oxidizing agents.[5]
-
Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arranging for Professional Disposal
Hazardous waste disposal must be handled by a licensed and certified environmental services company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.
-
Contact EHS: Notify your EHS department that you have a container of halogenated organic waste ready for pickup.
-
Documentation: Complete any required waste manifests or pickup request forms accurately and completely.
-
Handover: Follow your institution's protocol for the safe handover of the waste to the disposal vendor.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
Minor Spills (inside a chemical fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Use a spill kit with absorbent pads or other inert material to absorb the spill.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris.
-
Disposal: Place all cleanup materials into a sealed, labeled container for disposal as hazardous waste.
Major Spills (outside a chemical fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's emergency response team and EHS department.
-
Isolate: If it is safe to do so, close the doors to the affected area to contain vapors.
-
Do Not Re-enter: Await the arrival of trained emergency personnel to manage the cleanup.
Conclusion
The responsible disposal of this compound is a fundamental aspect of laboratory safety and environmental stewardship. By adhering to these established protocols, from understanding the inherent hazards to implementing a robust waste management plan, you contribute to a safer research environment for yourself, your colleagues, and the broader community. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
References
- 1. 2-Bromo-1-chloro-4-isopropylbenzene | C9H10BrCl | CID 50997864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 90350-25-7 [smolecule.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. osha.gov [osha.gov]
- 9. osha.gov [osha.gov]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
A Researcher's Guide to the Safe Handling and Disposal of 3-Bromo-4-chloroisopropylbenzene
Hazard Assessment: Understanding the Risks
Halogenated aromatic compounds as a class present a range of potential health hazards. Based on data from analogous structures like 4-Bromochlorobenzene and 3-Bromo-4-chlorobenzotrifluoride, researchers must anticipate that 3-Bromo-4-chloroisopropylbenzene may be:
-
A skin and eye irritant: Direct contact can lead to irritation, and in some cases, severe burns or eye damage.[1][2]
-
Harmful if inhaled or swallowed: Acute toxicity is a significant concern, potentially causing respiratory tract irritation.[1][3][4]
-
A combustible liquid: While not highly flammable, it can ignite at elevated temperatures.[1]
A thorough risk assessment is the foundational step before any handling of this and similar chemicals.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE plan is non-negotiable when working with this compound. The following table outlines the recommended PPE, with the rationale behind each selection.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[5][6] | Protects against splashes and vapors that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[7][8] | Prevents skin contact, which can lead to irritation or burns. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[5][6] | Minimizes the inhalation of vapors, which can cause respiratory tract irritation. |
Always inspect your PPE for integrity before use. Gloves should be checked for any signs of degradation or perforation.[9]
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safety. The following diagram and steps outline a proven methodology for handling this compound.
Caption: Workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation: Before you begin, ensure your work area is prepared. All necessary equipment and reagents should be placed within a certified chemical fume hood.[5]
-
Aliquoting: Carefully measure and transfer the required amount of this compound. Use appropriate tools, such as glass pipettes or syringes, to minimize the risk of spills.
-
Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height that still allows for comfortable work.
-
Cleanup: Decontaminate all glassware by rinsing with a suitable solvent (e.g., acetone) inside the fume hood. This rinsate must be collected as hazardous waste.[5]
Disposal Plan: Ensuring Environmental and Personal Safety
The proper disposal of halogenated organic compounds is crucial to protect our environment and prevent accidental exposure.
Key Principles of Disposal:
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[7][10] Mixing these waste streams can lead to dangerous reactions and complicates the disposal process.[10]
-
Designated Waste Container: Use a designated, properly labeled, and chemically compatible container for all this compound waste. The container should be kept tightly sealed when not in use.[10]
-
Labeling: Clearly label the waste container with "Halogenated Organic Waste" and list all its contents.
-
Institutional Procedures: Always follow your institution's specific hazardous waste disposal procedures. This typically involves contacting your Environmental Health and Safety (EHS) office for waste pickup.
In the event of a small spill, use an inert absorbent material like vermiculite or sand to contain it. The contaminated absorbent must then be collected in a sealed, labeled container and disposed of as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.[8][10]
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while maintaining the highest standards of laboratory safety.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 1-(3-Bromopropyl)-4-chlorobenzene | C9H10BrCl | CID 9881136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. benchchem.com [benchchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
